Gemfibrozil

Catalog No.
S528796
CAS No.
25812-30-0
M.F
C15H22O3
M. Wt
250.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gemfibrozil

CAS Number

25812-30-0

Product Name

Gemfibrozil

IUPAC Name

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)

InChI Key

HEMJJKBWTPKOJG-UHFFFAOYSA-N

SMILES

Array

solubility

2.78e-02 g/L

Synonyms

Apo Gemfibrozil, Apo-Gemfibrozil, ApoGemfibrozil, Ausgem, Bayvit, Gemfibrozilo, Bolutol, Chem mart Gemfibrozil, CI 719, CI-719, CI719, DBL Gemfibrozil, Decrelip, Gemfi 1A Pharma, Gemfibrosil, Gemfibrozil, Gemfibrozil, GenRX, Gemfibrozil, Healthsense, Gemfibrozil, SBPA, Gemfibrozilo Bayvit, Gemfibrozilo Bexal, Gemfibrozilo Ur, Gemhexal, Gen Gemfibrozil, Gen-Gemfibrozil, GenGemfibrozil, GenRX Gemfibrozil, Healthsense Gemfibrozil, Jezil, Lipazil, Lipox Gemfi, Lipur, Litarek, Lopid, Lopid R, Novo Gemfibrozil, Novo-Gemfibrozil, Nu Gemfibrozil, Nu-Gemfibrozil, NuGemfibrozil, Pilder, PMS Gemfibrozil, PMS-Gemfibrozil, SBPA Gemfibrozil, Terry White Chemists Gemfibrozil, Trialmin

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O

The exact mass of the compound Gemfibrozil is 250.15689 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 11 mg/l at 25 °c (est)2.78e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757024. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP2C8 Inhibitors. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

PPARα Structure, Localization, and Core Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. Its activity is central to gemfibrozil's effects [1].

Protein Structure: PPARα has four functional domains [1]:

  • A/B Domain (N-terminal): Contains the ligand-independent activation function-1 (AF-1).
  • C Domain (DNA-Binding Domain, DBD): Features two zinc fingers that recognize and bind to the Peroxisome Proliferator Response Element (PPRE) in the promoter regions of target genes.
  • D Domain (Hinge): Connects the DBD to the Ligand-Binding Domain.
  • E/F Domain (Ligand-Binding Domain, LBD): Binds to ligands and contains the activation function-2 (AF-2) for co-activator recruitment.

Subcellular Localization: PPARα constantly shuttles between the cytoplasm and the nucleus. The presence of a ligand, such as this compound, promotes its accumulation within the nucleus, enabling its transcriptional activity [1].

The following diagram illustrates the core transcriptional mechanism of PPARα activation:

G Ligand This compound (Ligand) PPARa PPARα Ligand->PPARa Heterodimer PPARα/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE TargetGene Target Gene (e.g., Lipid Metabolism) PPRE->TargetGene Heterodimer->PPRE

Core mechanism of PPARα activation: ligand binding, heterodimerization with RXR, binding to PPRE, and target gene transcription.

Neuroprotective Mechanisms and Signaling Pathways

This compound demonstrates therapeutic potential in neurological diseases through PPARα-dependent and independent pathways, primarily by combating neuroinflammation, oxidative stress, and promoting cell survival [2].

Anti-inflammatory and Neuroprotective Signaling: this compound inhibits key pro-inflammatory transcription factors like NF-κB and AP-1 in glial cells, reducing the production of neurotoxic molecules like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) [2]. It also upregulates beneficial factors such as Gilal cell line-Derived Neurotrophic Factor (GDNF) in astrocytes and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus [2]. Furthermore, this compound promotes mitochondrial health and reduces amyloid-beta plaques in Alzheimer's disease models [1] [2].

Alternative Receptor Mechanisms: In primary human microglia, this compound's anti-inflammatory effects are mediated not by PPARα, but by PPAR-β/δ. Antagonism or knockdown of PPAR-β/δ, but not PPARα or PPARγ, abrogates this compound's ability to suppress inflammation [3].

The diagram below summarizes the key neuroprotective pathways:

G cluster_neuro Neuroprotective Outcomes Gem This compound PPARa PPARα Gem->PPARa PPARb PPAR-β/δ Gem->PPARb GDNF GDNF Expression PPARa->GDNF Induces Inhibits2 Pro-inflammatory Cytokines PPARa->Inhibits2 Inhibits PGC1a PGC-1α & TFAM PPARa->PGC1a Upregulates Inhibits1 NF-κB / AP-1 Activation PPARb->Inhibits1 Inhibits AntiInflam Reduced Neuroinflammation Survival Neuronal Survival & Improved Function AntiInflam->Survival OxStress Reduced Oxidative Stress OxStress->Survival GDNF->Survival Inhibits1->AntiInflam Inhibits2->AntiInflam PGC1a->OxStress Improves Mitochondrial Function

Key neuroprotective pathways of this compound, showing PPARα and PPAR-β/δ mediated effects that reduce inflammation and oxidative stress to promote neuronal survival.

Experimental Evidence and Technical Data

The effects of this compound have been validated in diverse experimental models, from in vitro systems to animal models of disease.

Key Experimental Findings:

  • Alzheimer's Disease (AD): this compound reduced soluble and insoluble amyloid-beta in the hippocampus of AD mouse models via the autophagy-lysosomal pathway [1].
  • Parkinson's Disease (PD): It protected dopaminergic neurons in the substantia nigra in an MPTP-induced mouse model of PD and improved locomotor abilities [2].
  • Multiple Sclerosis (MS): In the Experimental Autoimmune Encephalomyelitis (EAE) model, this compound improved clinical scores, reduced demyelinating lesions, and shifted the immune response from a pro-inflammatory Th1 to an anti-inflammatory Th2 phenotype [4] [2].
  • Spinal Cord Injury (SCI): Contrary to other models, studies found this compound either ineffective or deleterious, worsening tissue pathology and locomotor recovery in mouse SCI models, highlighting that outcomes are context-dependent [4].

The table below summarizes quantitative data and experimental details from key studies.

Disease Model Experimental System This compound Dose & Administration Key Measured Outcomes Proposed Mechanism Source

| General Neuroprotection | In vitro & in vivo models | Varies by model | • ↓ Activation of NF-κB, AP-1 • ↑ GDNF, BDNF, IL-1Ra • ↑ Mitochondrial pro-survival factors (PGC-1α, TFAM) | PPARα & PPAR-β/δ agonism | [2] | | Alzheimer's Disease | Mouse model | Not specified | ↓ Soluble & insoluble amyloid-β in hippocampus | Activation of autophagy-lysosomal pathway | [1] | | Parkinson's Disease | MPTP mouse model | Oral administration | • Protection of dopaminergic neurons • Improved locomotor ability • Regulation of striatal neurotransmitters | PPARα-mediated stimulation of GDNF in astrocytes | [2] | | Multiple Sclerosis | EAE mouse model | ~62 mg/kg/day, orally (in food) | • Significantly better clinical scores • Fewer demyelinating lesions • Immune shift from Th1 to Th2 | Upregulation of GATA-3, independent of PPARα | [4] [2] | | Spinal Cord Injury | Mouse contusion model | ~62 mg/kg/day, orally (pre/post-injury) | • Exacerbated locomotor deficits (in initial study) • Increased tissue pathology & T-cell infiltration | Context-specific adverse effects; mechanism unclear | [4] |

Therapeutic Potential and Clinical Considerations

While preclinical data is promising, translating this compound's effects into clinical practice requires careful consideration.

Promising Therapeutic Applications: Based on robust preclinical data, this compound is considered a promising candidate for repurposing in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis, primarily for its anti-inflammatory and neuroprotective properties [1] [2].

Important Limitations and Safety:

  • Context-Dependent Efficacy: Beneficial effects in some neurological models (like EAE) do not guarantee efficacy in others (like SCI), underscoring the importance of disease-specific pathophysiology [4].
  • Hepatotoxicity: this compound can disrupt lysophosphatidylcholine and bile acid homeostasis via PPARα, a mechanism linked to its observed hepatotoxicity, including cholestatic jaundice and cholelithiasis [5].
  • Drug Interactions: this compound is known to interact with other drugs, such as statins, by inhibiting metabolic enzymes like CYP2C8, which can lead to increased plasma levels of co-administered drugs and raise the risk of adverse effects like myotoxicity [2] [5].

Conclusion and Future Directions

This compound's mechanism of action is multifaceted, primarily acting as a PPARα agonist to regulate lipid metabolism and gene transcription. Its significant neuroprotective effects are largely attributed to its potent anti-inflammatory, anti-oxidant, and pro-survival activities in the nervous system, mediated through both PPARα and PPAR-β/δ pathways.

Future research should focus on:

  • Conducting well-controlled clinical trials to validate preclinical findings in human neurological diseases.
  • Further elucidating the precise context-dependent mechanisms that lead to beneficial versus adverse outcomes.
  • Developing novel PPARα agonists with improved safety profiles and reduced off-target effects, inspired by the mechanism of existing drugs like this compound [6].

References

gemfibrozil lipid lowering agent pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Gemfibrozil is an FDA-approved fibric acid agent (fibrate) primarily used to manage hypertriglyceridemia, particularly in type IV and V hyperlipidemia, and to reduce the risk of coronary heart disease (Type IIb) in specific patient populations [1]. Its primary therapeutic value lies in addressing atherogenic dyslipidemia—a combination of high triglycerides, low HDL-C, and a preponderance of small, dense LDL particles.

Major clinical outcomes from landmark studies demonstrate its efficacy. The Helsinki Heart Study showed that in middle-aged men with dyslipidemia, this compound 600 mg twice daily for 5 years increased HDL-C by over 10% and reduced coronary heart disease incidence by 34% [2]. The VA-HIT trial further established that in men with established CHD, low HDL-C, and low LDL-C, this compound improved HDL-C and triglyceride levels and was associated with a 22% relative risk reduction in death from CHD or nonfatal myocardial infarction [2].

Mechanism of Action: A Multi-Pathway Approach

This compound's lipid-modifying effects are primarily mediated through its role as an agonist for the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) [1]. Activation of this nuclear receptor triggers a cascade of genomic changes that coordinately alter lipid metabolism.

The following diagram illustrates the core pathways through which this compound exerts its effects on lipoprotein metabolism:

G This compound This compound PPARα PPARα This compound->PPARα Activates LPL LPL PPARα->LPL ↑ Synthesis ApoAI ApoAI PPARα->ApoAI ↑ Synthesis ApoCIII ApoCIII PPARα->ApoCIII ↓ Synthesis TG TG LPL->TG ↑ Lipolysis HDL HDL VLDL VLDL VLDL->TG ↓ Production ApoAI->HDL ↑ Formation ApoCIII->VLDL ↓ Secretion

> Core signaling pathways of this compound mediated through PPAR-α activation.

Detailed Mechanistic Insights
  • PPAR-α Activation: this compound binds to and activates the PPAR-α receptor, functioning as a transcription factor ligand that alters the expression of genes involved in lipid metabolism [3].
  • Triglyceride Reduction: The activation of PPAR-α produces up-regulation of lipoprotein lipase (LPL) in adipose tissue and muscle, enhancing the lipolysis of triglyceride-rich lipoproteins (chylomicrons and VLDL) and leading to a reduction of plasma triglyceride levels by 30% to 60% [1] [4]. This compound also inhibits peripheral lipolysis and decreases hepatic uptake of free fatty acids, reducing the liver's substrate for triglyceride synthesis [1]. Furthermore, it inhibits the synthesis and increases the clearance of apolipoprotein B, the primary structural protein of VLDL, leading to decreased VLDL production [1] [3].
  • HDL-C Elevation: this compound increases plasma HDL cholesterol, apolipoprotein AI, and apolipoprotein AII by 36%, 29%, and 38% from baseline, respectively [5]. Kinetic studies reveal this occurs by stimulating the synthetic rates of apo AI and apo AII by 27% and 34%, respectively, without changing their fractional catabolic rates [5]. This stimulation is associated with the appearance in plasma of smaller, denser HDL particles [5].

Quantitative Clinical Data and Efficacy

This compound's effects on various lipid parameters have been quantified in multiple clinical studies. The table below summarizes key efficacy data from clinical trials and post-marketing observations:

Table 1: this compound Clinical Efficacy and Lipid Profile Modulation

Lipid Parameter Mean Change from Baseline Clinical Context & Notes Primary Source
Triglycerides (TG) 35% - 60% [1] [4] Most pronounced effect; crucial for preventing pancreatitis in very high TG. Helsinki Heart Study [2]
HDL Cholesterol 10% - 36% [1] [5] [2] Increase due to stimulated synthesis of Apo AI and Apo AII. J Clin Invest. 1985 [5]
LDL Cholesterol ▼ ~8% (Variable) [2] Effect is inconsistent; may increase in some patients with high baseline TG. VA-HIT Trial [2]
Total Cholesterol ▼ ~8% [2] Reductions in VLDL contribute significantly to this effect. Helsinki Heart Study [2]
VLDL ▼ Significant reduction Primary target; reduced via inhibited synthesis and enhanced clearance. Drugs 1996 Review [4]

Table 2: this compound vs. Fenofibrate: A Comparative Profile

Parameter This compound Fenofibrate
Primary Lipid Indications Very high TG, pancreatitis risk reduction [1] [6] High TG, high LDL; mixed dyslipidemia [6]
Effect on LDL-C Negligible or modest reduction [2] [6] Significant reduction [7] [6]
Dosing Regimen 600 mg orally twice daily, 30 min before meals [1] Once daily [6]
Key Drug Interactions Higher risk of myopathy with statins; contraindicated with simvastatin, repaglinide [1] Also interacts with statins and anticoagulants, but may pose a lower relative risk for certain interactions [6]

Pharmacokinetics and Dosing

  • Administration and Dosage: The standard adult dose is 600 mg taken orally twice daily, approximately 30 minutes before morning and evening meals [1] [2]. The maximum recommended daily dose is 1200 mg [1].
  • Pharmacokinetic Profile:
    • Absorption and Binding: this compound has close to 100% oral bioavailability and is highly protein-bound (95-99%) [1] [3].
    • Metabolism and Elimination: It is metabolized primarily in the liver via the cytochrome P450 system (mainly CYP3A4) into inactive metabolites [1] [3]. The elimination half-life is approximately 1.5 hours, with the majority of the drug (70-94%) excreted in the urine, and a smaller fraction in the feces [1] [3].

Adverse Effects and Contraindications

  • Common Adverse Effects: The most frequently reported adverse effects include gastrointestinal disturbances such as dyspepsia (reported in ~20% of patients), abdominal pain, diarrhea, nausea, and vomiting [1]. Other common effects are fatigue, rash, dizziness, headache, and eczema [1].
  • Serious and Musculoskeletal Risks: A serious concern is the risk of myopathy and rhabdomyolysis, which increases significantly when this compound is co-administered with HMG-CoA reductase inhibitors (statins) [1]. Concomitant use with simvastatin is contraindicated, and use with rosuvastatin should be avoided [1]. Concomitant use with colchicine can also potentiate this risk, especially in the elderly and those with renal dysfunction [1].
  • Other Serious Risks: this compound enhances cholesterol secretion into bile, increasing the risk of cholelithiasis (gallstones) [1]. Other potential serious effects include hepatotoxicity, cholestatic jaundice, and hematological effects such as anemia, leukopenia, and thrombocytopenia [1].
  • Contraindications: this compound is contraindicated in patients with hepatic or severe renal dysfunction (including primary biliary cirrhosis), pre-existing gallbladder disease, and hypersensitivity to the drug [1]. It is also contraindicated for use with simvastatin, repaglinide, or dasabuvir [1].

Research and Experimental Protocols

For researchers investigating the mechanistic effects of this compound, the following workflow outlines a foundational experimental approach based on methodologies from the literature:

G Sub1 Subject Selection & Stabilization (Primary familial hypertriglyceridemia) Sub2 Pre-Treatment Baseline (Fasting lipid profile, HDL kinetics*) Sub1->Sub2 Sub3 Intervention (this compound 1200 mg/d for 8 weeks) Sub2->Sub3 Kinetics Inject autologous HDL labeled with 125I Sub2->Kinetics *HDL Kinetics Protocol Sub4 Post-Treatment Analysis (Repeat baseline measurements) Sub3->Sub4 Sub5 Endpoint Assessment Sub4->Sub5 PostAssay Gradient Gel Electrophoresis Post-heparin LPL Assay VLDL Apo CIII:CII Ratio Sub4->PostAssay Associated Assays SRA Calculate FCR and SR of Apo AI/AII Kinetics->SRA Analyze decay curve of specific radioactivity

> Experimental workflow for studying this compound's effects on HDL and triglyceride metabolism.

References

gemfibrozil pharmacokinetics metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Parameters of Gemfibrozil

Parameter Description
Bioavailability Close to 100% [1] [2] [3]
Protein Binding >95% (95-99%) [4] [1] [2]
Time to Peak Plasma Concentration (Tmax) 1-2 hours [4] [2] [3]
Elimination Half-Life (T½) 1.3 - 1.5 hours [4] [5] [3]

| Primary Metabolic Pathways | - Oxidation: Formation of hydroxymethyl and carboxyl metabolites [2]

  • Conjugation: Glucuronidation to form this compound 1-O-β-glucuronide (Gem-Glu) [6] [2] | | Route of Elimination | - Urine: ~70% (primarily as conjugates; <6% as unchanged drug) [4] [7] [2]
  • Feces: ~6% [4] [1] |

Metabolism and Excretion Pathways

This compound undergoes metabolism in the liver via several pathways, and its excretion involves both renal and biliary systems. The following diagram illustrates the journey of this compound through the body, from absorption to elimination, including the formation of its key metabolite.

gemfibrozil_ADME A Oral Administration B Absorption ~100% Bioavailability A->B C Portal Vein B->C D Liver C->D E Metabolism D->E H Systemic Circulation (Protein Binding >95%) D->H F This compound 1-O-β-Glucuronide (Gem-Glu) E->F G Oxidized Metabolites (hydroxymethyl, carboxyl) E->G I Enterohepatic Circulation F->I excreted in bile K Urine (~70% of dose) F->K G->K J Elimination H->J I->D reabsorbed J->K L Feces (~6% of dose) J->L

The complexity of this compound's pharmacokinetics is largely defined by its metabolic fate and the activity of its metabolites.

  • Key Metabolite & Its Role: The glucuronide metabolite (Gem-Glu) is not just an inactive waste product. It is a potent, time-dependent inhibitor of the CYP2C8 enzyme and also inhibits the OATP1B1 transporter [6]. This means Gem-Glu can significantly increase the plasma concentrations of co-administered drugs that are substrates for CYP2C8 or OATP1B1, leading to clinically important drug-drug interactions [6].
  • Enzymes Involved: While the specific cytochrome P450 enzymes for oxidation are not fully defined, glucuronidation is primarily mediated by the UGT2B7 enzyme [8] [2].

Experimental Protocols for Key Assays

For researchers, the methodologies used to characterize this compound's properties are critical. Here are summaries of key experimental approaches from the literature.

Protocol 1: Investigating Drug-Drug Interactions (DDIs)

This protocol is designed to assess the impact of other drugs, like lopinavir-ritonavir, on this compound's pharmacokinetics [8].

  • 1. Study Design: Open-label, single-sequence pharmacokinetic study in healthy human volunteers [8].
  • 2. Dosing & Sampling:
    • Phase 1: Administer a single 600 mg oral dose of this compound to fasting subjects. Collect blood samples at 0 (pre-dose), 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose [8].
    • Washout Period: A median of 8 days (range 8-15 days) [8].
    • Phase 2: Administer lopinavir-ritonavir (400/100 mg) twice daily for 14 days. On day 14, administer a single 600 mg dose of this compound 30 minutes after the lopinavir-ritonavir morning dose, and collect blood samples using the same schedule as Phase 1 [8].
  • 3. Bioanalysis:
    • Technique: High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) [8].
    • Sample Prep: Off-line solid-phase extraction (SPE) using Oasis MAX cartridges [8].
    • Calibration: Linear range of 0.020 μg/mL – 20.0 μg/mL (R² > 0.998) [8].
Protocol 2: Quantitative Rationalization of Complex DDIs

This approach uses mechanistic modeling to predict interactions, requiring extensive in vitro data [6].

  • 1. In Vitro Inhibition Assays:
    • Enzyme Inhibition: Determine the inhibition constant (Ki) of both this compound and Gem-Glu for enzymes like CYP2C8, CYP2C9, and UGTs [6].
    • Transporter Inhibition: Determine the Ki for transporters like OATP1B1 and OAT3 using transfected cell systems [6].
  • 2. Data Integration into Models:
    • Static Models: Use the "net-effect model" or "extended net-effect model" to calculate the predicted area under the curve ratio (AUCR) for victim drugs, incorporating parameters like enzyme/transporter inhibition, fraction metabolized (fm), and fraction transported (ft) [6].
    • Dynamic Models (PBPK): Develop a physiologically based pharmacokinetic (PBPK) model that incorporates the disposition of both this compound and Gem-Glu, and their combined inhibitory effects on multiple enzymes and transporters [6].

Alterations in Special Populations

The disposition of this compound can be altered in patients with organ dysfunction, as shown in the table below.

Population Effect on this compound Pharmacokinetics Clinical Recommendation
Renal Impairment Elimination half-life prolonged to ~2.4 hours. No significant change in plasma levels, but urinary excretion of conjugates is reduced [7]. Use with caution if baseline serum creatinine >2 mg/dL. Contraindicated in severe renal impairment [4] [3].
Hepatic Impairment Elimination half-life prolonged to ~2.1 hours. Urinary excretion of conjugated this compound may increase, suggesting impaired biliary excretion [7]. Contraindicated in patients with hepatic or biliary dysfunction, including primary biliary cirrhosis [4] [3].

References

gemfibrozil structure activity relationship fibric acid derivative

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Core Structure

Gemfibrozil is classified as a fibric acid derivative and has a specific molecular structure that underpins its activity.

Property Description
Chemical Name 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid [1] [2]
Molecular Formula C₁₅H₂₂O₃ [2]
Molecular Weight 250.33 g/mol [2]
CAS Number 25812-30-0 [2]
Chemical Structure A phenoxy ether linked to a dimethyl pentanoic acid chain [3].

The core structure of this compound, common to fibrates, is a fibric acid moiety (a carboxylate group) [3]. Key modifications that define this compound include:

  • Aromatic Region: A 2,5-dimethylphenoxy group provides hydrophobicity [1].
  • Spacer Chain: A pentanoic acid chain links the aromatic ring to the carboxylic acid [3].
  • Alkyl Substituents: Two methyl groups attached to the carbon adjacent to the carboxylic acid (the 2-position) form a sterically hindered, neopentyl-like structure. This 2,2-dimethyl substitution is a critical feature that influences its metabolic stability and differentiates it from other fibrates [3].

Structure-Activity Relationship (SAR) of this compound

The following diagram summarizes how specific structural features of this compound relate to its biological activity and pharmacokinetic properties.

cluster_1 Structural Features cluster_2 Biological & Pharmacokinetic Consequences This compound This compound Carboxylate Carboxylate Group (Fibric Acid Moisty) PPAR_Binding Primary Pharmacophore for PPARα Activation Carboxylate->PPAR_Binding Essential AromaticRing Aromatic Ring (2,5-dimethylphenoxy) Hydrophobicity Enhanced Hydrophobicity & HSA Binding AromaticRing->Hydrophobicity Contributes to AlkylSubs 2,2-dimethyl Substitution (Neopentyl Group) MetabolicStability Increased Metabolic Stability (Reduced ω-oxidation) AlkylSubs->MetabolicStability Confers Spacer Pentanoic Acid Spacer Chain OptimalOrientation Optimal Spatial Orientation for Target Binding Spacer->OptimalOrientation Provides

This compound's structure-activity relationship highlights the role of distinct chemical groups in its function.

Molecular Mechanisms of Action

This compound's primary therapeutic effects are mediated through the activation of PPARα. The diagram below illustrates the key pathways regulated by this mechanism.

cluster_1 Gene Expression Changes cluster_2 Net Physiological Effects This compound This compound PPARa PPARα Activation This compound->PPARa LPL ↑ Lipoprotein Lipase (LPL) PPARa->LPL ApoA1_A2 ↑ ApoA-I & ApoA-II PPARa->ApoA1_A2 ApoC3 ↓ ApoC-III PPARa->ApoC3 FA_Oxidation ↑ Fatty Acid Oxidation PPARa->FA_Oxidation TG_Clearance Enhanced TG-rich Lipoprotein Clearance LPL->TG_Clearance HDL_Increase Increased HDL-C Synthesis ApoA1_A2->HDL_Increase ApoC3->TG_Clearance VLDL_Reduction Reduced Hepatic VLDL Production FA_Oxidation->VLDL_Reduction

PPARα activation by this compound regulates multiple genes, leading to improved lipid profiles.

Experimental Analysis of this compound-HSA Binding

Understanding this compound's interaction with Human Serum Albumin (HSA) is crucial as it influences the drug's distribution and potential for interactions.

Structural Binding Analysis (X-ray Crystallography)

A high-resolution crystal structure (PDB: 7QFE) reveals that two this compound molecules bind to HSA, occupying the primary drug-binding sites known as Sudlow's site I (FA7) and Sudlow's site II (FA3-FA4) [1].

Binding Site Sudlow's Site I (FA7) Sudlow's Site II (FA3-FA4)
HSA Subdomain IIA IIIA
Key Interactions Salt bridge with R222; π-π interaction with F211; hydrophobic contacts with W214, L238, L481 [1]. Hydrogen bonds with Y411 and S489; hydrophobic contacts with L423, L460, F488 [1].
Binding Occupancy ~74% [1] 100% [1]
Experimental Protocol for HSA Binding Studies

Objective: To determine the binding affinity and stoichiometry of this compound to Human Serum Albumin. Materials:

  • HSA (commercially available)
  • This compound standard
  • Phosphate buffer (e.g., 0.1 M, pH 7.4)
  • Fluorescence spectrophotometer Method:
  • Sample Preparation: Prepare a fixed concentration of HSA (e.g., 2 µM) in phosphate buffer. Prepare a series of this compound solutions at varying concentrations.
  • Fluorescence Titration: Titrate the HSA solution with increasing concentrations of this compound. HSA has intrinsic fluorescence (mainly from tryptophan residues, such as W214 in Sudlow's site I) that is quenched upon drug binding.
  • Data Collection: Measure the fluorescence emission intensity (e.g., at 340 nm after excitation at 295 nm) after each addition of this compound.
  • Data Analysis: Plot the fluorescence quenching data and fit it to appropriate models (e.g., Stern-Volmer equation, Scatchard plot) to calculate the binding constant (K), number of binding sites (n), and thermodynamic parameters [1].

Drug Interactions and Clinical Implications

This compound's structure-related properties directly impact its clinical drug interaction profile.

Interaction Type Affected Drugs Structural & Mechanistic Basis
Protein-Binding Displacement Warfarin, other highly albumin-bound drugs [1] [4] Competition for Sudlow's binding sites, increasing free concentration of the co-administered drug [1].
Metabolic Inhibition Repaglinide, statins (e.g., simvastatin, lovastatin), dasabuvir [5] [1] [2] This compound and its glucuronide metabolite are strong inhibitors of CYP2C8 and CYP2C9, and also inhibit UGT enzymes and OATP transporters, reducing clearance of co-administered drugs [2].

Other Biological Activities

Beyond its lipid-lowering effects, this compound's structure confers additional biological activities:

  • Antimicrobial Activity: this compound and its derivatives have shown activity against bacteria like Legionella pneumophila and Mycobacterium tuberculosis. The mechanism is proposed to involve the inhibition of bacterial fatty acid synthesis, specifically targeting enzymes like β-ketoacyl synthases [6].
  • Anti-inflammatory and Immunomodulatory Effects: this compound can inhibit cytokine-induced production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) in astroglial cells. This effect is mediated through PPARα-dependent mechanisms and inhibition of transcription factors like NF-κB and AP-1 [2].

References

gemfibrozil therapeutic uses hypertriglyceridemia

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Gemfibrozil's primary mechanism involves activating the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear transcription factor. This activation leads to several transcriptional changes that collectively lower triglycerides and raise HDL-cholesterol levels [1] [2].

The diagram below illustrates the key metabolic pathways and effects triggered by PPAR-α activation.

G This compound This compound PPARa PPARa This compound->PPARa Activates LPL LPL PPARa->LPL Up-regulates ApoAI ApoAI PPARa->ApoAI Up-regulates ApoCIII ApoCIII PPARa->ApoCIII Down-regulates VLDL_Synth VLDL_Synth PPARa->VLDL_Synth Inhibits TG_Clearance TG_Clearance LPL->TG_Clearance Increases HDL_Production HDL_Production ApoAI->HDL_Production Stimulates TG_Clearance2 TG_Clearance2 ApoCIII->TG_Clearance2 Inhibits Lipolysis VLDL_Secretion VLDL_Secretion VLDL_Synth->VLDL_Secretion Reduces Plasma_TG ↓ Plasma Triglycerides TG_Clearance->Plasma_TG Plasma_HDL ↑ Plasma HDL HDL_Production->Plasma_HDL TG_Clearance2->Plasma_TG VLDL_Secretion->Plasma_TG

This compound activates PPAR-α, modulating key genes to reduce triglycerides and increase HDL.

Key pharmacodynamic effects include [1] [3] [4]:

  • Increased Lipoprotein Lipase (LPL) Activity: Enhances triglyceride hydrolysis in VLDL and chylomicrons.
  • Stimulation of apoA-I and apoA-II Synthesis: Increases HDL particle production.
  • Reduced Hepatic VLDL Synthesis: Decreases triglyceride production and secretion.
  • Decreased apoC-III Expression: ApoC-III inhibits LPL; its reduction further enhances triglyceride clearance.

Therapeutic Indications and Efficacy

This compound is indicated as an adjunct to diet for specific dyslipidemias. The table below summarizes its primary therapeutic uses and key clinical evidence.

Indication Target Patient Population / Lipid Profile Therapeutic Efficacy & Key Clinical Evidence
Severe Hypertriglyceridemia [1] [5] [6] Types IV and V hyperlipidemia; patients at risk for pancreatitis (e.g., triglycerides >2000 mg/dL). Reduces triglycerides by 30-60% [1] [3]. In a pediatric study, this compound reduced TGs by 56.8% and increased HDL by 20% [7].
Primary Prevention of CHD [1] [5] Type IIb hyperlipidemia without existing CHD; low HDL-c plus elevated LDL-c and TGs; inadequate response to other interventions. Helsinki Heart Study: 34% reduction in CHD end points (fatal/nonfatal MI) over 5 years vs. placebo. Greatest risk reduction was in Type IIb patients [5].
Secondary Prevention of CHD† [5] Men with established CHD, low HDL-c (≤40 mg/dL), and moderately elevated LDL-c (≤140 mg/dL). VA-HIT Trial: 22% reduction in death from CHD or nonfatal MI; 25% reduction in stroke risk vs. placebo over median 5.1 years [5].
PI-Associated Hypertriglyceridemia [8] [9] [4] HIV-infected patients on protease inhibitor therapy with elevated triglycerides. Modest efficacy. One RCT showed a 1.57 mmol/L greater reduction in TGs vs. placebo, but only one patient achieved target TG levels [8] [9].

Experimental Protocols for Lipid Assessment

To evaluate this compound's efficacy in clinical trials, standardized protocols for lipid and metabolic assessment are used.

Protocol 1: Primary Efficacy Endpoint Assessment (Fasting Lipid Profile)

This protocol measures changes in fasting plasma triglycerides, the primary endpoint in most this compound studies [8].

  • Patient Preparation: Participants fast for 10-12 hours overnight. Water intake is permitted.
  • Baseline Measurement: Draw a venous blood sample into a serum separator tube before initiating treatment.
  • Intervention: Administer this compound at 600 mg orally twice daily, 30 minutes before morning and evening meals [1] [6].
  • Follow-up Measurement: Repeat blood sampling at the end of the study period (e.g., 8 weeks [3] or 16 weeks [8]).
  • Sample Analysis: Centrifuge blood samples and analyze serum for triglyceride concentrations using automated enzymatic methods. Simultaneously measure total cholesterol, HDL-c, and LDL-c.
  • Data Analysis: Express the therapeutic response as the mean percentage change from baseline or the absolute mean change between treatment and control groups.
Protocol 2: Apolipoprotein Kinetic Study

This advanced protocol investigates the mechanism of action by measuring the synthesis rates of apolipoproteins [3].

  • HDL Isolation and Labeling:
    • Isolate HDL (density 1.063-1.21 g/mL) from the patient's own plasma via sequential ultracentrifugation.
    • Radiolabel the isolated HDL with ^125^I using established methods.
  • Tracer Injection: Re-inject the autologous, radiolabeled HDL intravenously into the patient.
  • Blood Sampling: Collect serial blood samples over 10-14 days (e.g., at 3, 6, 9, 12, 24 hours, then daily) to track the decay of radioactivity.
  • Data Modeling: Analyze the decay curve of radiolabeled apo A-I and apo A-II using a compartmental model to calculate Fractional Catabolic Rate (FCR) and Synthetic Rate (SR).
  • Pre- and Post-Intervention Comparison: Perform the entire kinetic study before and after 8 weeks of this compound treatment (1200 mg/day). An increase in apo A-I SR post-treatment demonstrates the drug's mechanism to stimulate HDL production [3].

Safety and Drug Interaction Profile

This compound's safety profile is characterized by generally mild adverse effects but also includes several important contraindications and drug interactions.

Safety Aspect Key Details
Common Adverse Effects [1] [10] [6] Dyspepsia (~20%), abdominal pain, diarrhea, nausea, fatigue, rash, headache, dizziness.

| Serious Risks | • Myopathy/Rhabdomyolysis: Risk significantly increased when co-administered with statins (e.g., simvastatin is contraindicated), particularly in elderly and patients with renal impairment [1] [10]. • Gallstones: Increases cholesterol excretion into bile [1]. • Hepatic and Renal Effects: Contraindicated in pre-existing liver disease or severe renal impairment; can elevate liver enzymes and serum creatinine [1] [6]. | | Contraindications [1] [10] [6] | Severe hepatic or renal disease; gallbladder disease; hypersensitivity; concomitant use with repaglinide, dasabuvir, or simvastatin. | | Major Drug Interactions [1] [10] [6] | • Statins: Increased risk of myopathy; avoid with simvastatin; fenofibrate is a safer alternative for combination therapy. • Warfarin: Potentiates anticoagulant effect; reduce warfarin dose and monitor INR closely. • Repaglinide: Contraindicated due to increased repaglinide levels and risk of severe hypoglycemia. • OATP1B1 Substrates (e.g., rosuvastatin, atorvastatin): this compound inhibits this transporter, increasing systemic exposure to these drugs. |

Dosage and Administration

  • Standard Adult Dosage: 600 mg orally twice daily, taken 30 minutes before breakfast and dinner [1] [5] [6].
  • Therapeutic Evaluation: Treatment should be discontinued after 3 months if an adequate lipid response is not achieved [1] [5].
  • Renal Impairment: Use with caution if baseline serum creatinine is >2 mg/dL; contraindicated in severe renal impairment [1].

References

Quantitative Profile of Gemfibrozil as a PPARα Agonist

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data on gemfibrozil's binding and activation of PPARα, compared to other agonists.

Agonist Name Binding Affinity for PPARα (IC₅₀ or EC₅₀) PPARα Transactivation Assay (EC₅₀) Key Experimental Findings / Context
This compound Not specified in search results >25 µM (GAL4 transactivation assay) [1] FDA-approved lipid-lowering drug. Reduces soluble and insoluble amyloid-beta in Alzheimer's mouse models [2].
Fenofibric Acid (active metabolite of fenofibrate) Could not be determined in fluorescence polarization assay [1] 12 µM (GAL4 transactivation assay) [1] A well-characterized PPARα ligand [1].
BMS-687453 260 ± 80 nM (fluorescence polarization assay) [1] 310 nM (GAL4 transactivation assay) [1] Novel, high-affinity, selective PPARα agonist [1].
BMS-711939 97 ± 25 nM (fluorescence polarization assay) [1] 140 nM (GAL4 transactivation assay) [1] Novel, high-affinity, selective PPARα agonist [1].
WY-14643 Information not in search results Information not in search results A potent and selective classical PPARα agonist used in research [3].

Therapeutic Applications in Neurological Diseases

This compound's potential neuroprotective effects are mediated through PPARα activation, influencing various disease models as summarized below.

Disease Model Reported Efficacy of this compound Proposed Mechanism of Action
Alzheimer's Disease Reduced amyloid-beta in mouse hippocampus [2]. Activation of the autophagy-lysosomal pathway [2].
Multiple Sclerosis (EAE model) Conflicting findings: effective in some studies [2] [4], ineffective in others via PPARα [4]. Shifting T-cell response from pro-inflammatory Th1 to anti-inflammatory Th2; preservation of blood-brain barrier integrity via PPARβ/δ [2] [4].
Spinal Cord Injury Ineffective or worsened tissue pathology in mouse models [5]. N/A - treatment was not beneficial in these studies [5].
Late Infantile Batten Disease Increased TPP1 enzyme activity in brain cells [6]. PPARα/RXRα heterodimer binding to the Cln2/TPP1 gene promoter [6].

Molecular Mechanisms of PPARα Activation

PPARα is a ligand-activated transcription factor. The diagram below illustrates the core mechanism of this compound-induced PPARα activation and gene regulation.

G Ligand This compound PPARA PPARα Ligand->PPARA Heterodimer PPARα/RXRα Heterodimer PPARA->Heterodimer RXR RXRα RXR->Heterodimer PPRE PPRE in Gene Promoter Heterodimer->PPRE binds to TargetGene Target Gene Expression PPRE->TargetGene

Core pathway of this compound-induced PPARα activation and gene regulation.

  • Receptor Activation: PPARα must form a heterodimer with the retinoid X receptor (RXR) to function [2] [6]. This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes [2].
  • Gene Regulation: The binding of the activated heterodimer to PPREs leads to the transcription of genes involved in diverse cellular processes. In the context of therapy, this includes genes for proteins like tripeptidyl-peptidase 1 (TPP1) in Batten disease and those modulating fatty acid oxidation and inflammation [6].
  • Nuclear-Cytoplasmic Shuttling: PPARα's activity is also regulated by its movement between the cytoplasm and nucleus. Ligand binding (e.g., by this compound or the potent agonist WY14643) promotes its accumulation in the nucleus, enhancing its transcriptional activity [2].

Nuances and Contradictory Findings

A critical finding for researchers is that This compound's therapeutic effects are not exclusively mediated by PPARα [4]. Studies in PPARα knockout mice have shown that its efficacy in preserving the blood-brain barrier and treating EAE can occur through PPARβ/δ (PPARδ) instead [4]. Furthermore, in spinal cord injury models, this compound either showed no benefit or worsened histopathological outcomes [5]. These findings highlight that this compound's effects are highly context-dependent, varying with the specific disease model and physiological conditions.

Experimental Protocols for Key Findings

Protocol 1: Investigating PPARα Agonist Binding (Fluorescence Polarization Assay)

This method measured the binding affinity of novel agonists in the search results [1].

  • Protein Purification: Express and purify the recombinant human PPARα ligand-binding domain (LBD), often with a His-tag for isolation [1].
  • Competitive Binding: Incubate the purified PPARα LBD with a fluorescently labeled reference ligand and the test compound (e.g., this compound, BMS-687453). The test compound competes with the reference ligand for binding to the receptor.
  • Measurement & Analysis: Measure the change in fluorescence polarization. A decrease indicates displacement of the reference ligand. The IC₅₀ value (concentration that inhibits 50% of reference ligand binding) is calculated from a dose-response curve [1].
Protocol 2: Evaluating Efficacy in an EAE Model of Multiple Sclerosis

This describes an in vivo protocol from the search results [4].

  • EAE Induction: Immunize 8-10-week-old C57/BL6 mice with myelin oligodendrocyte glycoprotein peptide (MOG³⁵⁻⁵⁵) emulsified in Complete Freund's Adjuvant. Administer pertussis toxin intravenously on the day of immunization and 48 hours later [4].
  • Drug Treatment: Administer this compound (e.g., 7.5 mg/kg/day) orally via gavage, suspended in a vehicle like 0.1% methyl cellulose. Treatment typically begins after disease induction [4].
  • Disease Assessment: Monitor and score mice daily for clinical signs of EAE. At the endpoint, analyze tissues for histopathology, inflammatory cell infiltration, and gene expression [4].

Key Insights for Researchers

  • Consider Agonist Selectivity: this compound is a relatively weak PPARα agonist. For highly specific PPARα activation in experimental models, more potent and selective agonists like WY-14643 or the BMS compounds may be preferable [1] [3].
  • Account for Broader Mechanisms: this compound's effects may involve other PPAR subtypes or pathways. Always include data from PPAR knockout models to confirm the specific receptor mediating the observed effect [4].
  • Acknowledge Context-Dependent Outcomes: A positive result in one neurological disease model (e.g., EAE) does not guarantee efficacy in others (e.g., spinal cord injury), as the underlying pathophysiology and role of PPARα differ [2] [5].

References

Comprehensive Application Note: HPLC Method Development and Validation for the Analysis of Gemfibrozil

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Gemfibrozil (GFZ), a fibric acid derivative marketed as Lopid, is widely prescribed for the treatment of dyslipidemia, particularly hypertriglyceridemia. Beyond its therapeutic applications, this compound has gained significant importance in clinical pharmacology as a potent inhibitor of both the cytochrome P450 2C8 (CYP2C8) metabolizing enzyme and the organic anion-transporting polypeptide 1B1 (OATP1B1) drug transporter. This inhibitory profile has led to its increasing use in drug-drug interaction studies, necessitating reliable analytical methods for its quantification in various matrices including plasma and pharmaceutical formulations [1].

The development of robust high-performance liquid chromatography (HPLC) methods is paramount for accurate quantification of this compound in pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note provides a comprehensive guide to the method development, validation, and practical application of HPLC-based analysis of this compound, incorporating experimental designs that comply with regulatory standards set forth by the International Conference on Harmonization (ICH) and other regulatory bodies [2] [3].

Method Development Strategy

Systematic Approach to HPLC Method Development

The development of a reliable HPLC method requires a structured approach that begins with a thorough understanding of the analyte properties and ends with a fully validated analytical procedure. This compound, with its aromatic ring and carboxylic acid functional group (pKa ≈ 4.7), exhibits characteristic UV absorption with a λmax at 276 nm and reasonable solubility in organic solvents, which guides the selection of appropriate detection and separation conditions [4]. The systematic development process comprises five critical stages: selection of HPLC method and initial system; selection of initial conditions; selectivity optimization; system parameter optimization; and method validation [2].

For this compound analysis, reversed-phase (RP) HPLC represents the most suitable chromatographic technique due to the compound's moderate polarity and aromatic nature. The initial method development should employ short columns (10-15 cm) with 3 or 5 μm packing particles to reduce method development time while providing shorter retention and equilibration times. A C18 bonded stationary phase is recommended as the primary choice for initial trials, with mobile phases typically consisting of aqueous buffers mixed with organic modifiers such as acetonitrile or methanol [2] [5].

Initial Parameter Selection

The selection of initial conditions aims to achieve adequate retention for all analytes, with capacity factors (k') ideally between 0.5 and 15. For this compound analysis, binary mobile phase systems using acetonitrile/water or methanol/water combinations have demonstrated effectiveness. The solvent strength should be optimized to ensure proper elution patterns, with pH adjustment proving critical due to the compound's acidic nature. Mobile phase pH typically ranges from 4.0 to 5.0 to suppress ionization of the carboxylic acid group, thereby improving peak shape and retention characteristics [2] [5].

For detection, UV detection at wavelengths between 270-280 nm provides sufficient sensitivity for this compound quantification in pharmaceutical formulations, while fluorescence detection or mass spectrometry may be employed for enhanced sensitivity in biological matrices. The selection of internal standard represents another critical consideration, with deuterated this compound (GFZ-d6) offering significant advantages over conventional internal standards like ibuprofen or celecoxib, which patients might be taking concurrently, potentially leading to assay interference [1].

Table 1: Physicochemical Properties of this compound Relevant to HPLC Method Development

Property Characteristics Impact on HPLC Method Development
Chemical Structure Aromatic ring with carboxylic acid group Enables UV detection; influences retention behavior
pKa ~4.7 Mobile phase pH critical for controlling ionization
λmax 276 nm Optimal detection wavelength
Solubility Soluble in organic solvents, low in water Suits reversed-phase chromatography with organic modifiers
Log P ~4.30 Indicates high hydrophobicity; guides solvent strength selection

Detailed Experimental Protocols

RP-HPLC Method for this compound in Tablet Formulations

This protocol describes a precise and accurate reversed-phase HPLC method for the analysis of this compound in pharmaceutical tablets, adapted from Ulu (2006) with modifications based on more recent quality by design approaches [5] [6].

3.1.1 Chromatographic Conditions
  • Column: Phenomenex C18 column (250 mm × 4.6 mm, 5 μm particle size) or equivalent
  • Mobile Phase: Methanol:water (80:20, v/v)
  • Flow Rate: 1.1 mL/min
  • Detection: UV at 280 nm
  • Injection Volume: 20 μL
  • Temperature: Ambient
  • Internal Standard: Atorvastatin (where applicable)
  • Run Time: 10-15 minutes
3.1.2 Sample Preparation

Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 500 μg/mL. Prepare working standards by appropriate dilution with mobile phase to concentrations ranging from 0.5 to 3.0 μg/mL.

Tablet Sample Preparation: Weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 50 mg this compound to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes with occasional shaking, and dilute to volume with methanol. Filter through a 0.45 μm membrane filter, discard the first few mL, and use the subsequent filtrate for analysis after appropriate dilution [6].

3.1.3 System Suitability

System suitability should be verified before analysis using the following criteria:

  • Theoretical plates: Not less than 2000
  • Tailing factor: Not more than 2.0
  • Relative standard deviation (RSD): Not more than 2.0% for replicate injections

The following diagram illustrates the complete sample preparation and analysis workflow:

G Start Start Analysis StdPrep Standard Preparation Weigh 25 mg reference standard Dilute to 50 mL with methanol Start->StdPrep SamplePrep Tablet Sample Preparation Weigh and powder 20 tablets Weigh powder equivalent to 50 mg GFZ Start->SamplePrep HPLC HPLC Analysis Inject 20 μL Use conditions in Section 3.1.1 StdPrep->HPLC Dissolution Dissolution in Methanol Add 70 mL methanol Sonicate for 15 minutes SamplePrep->Dissolution Dilution Dilution to Volume Dilute to 100 mL with methanol Dissolution->Dilution Filtration Filtration Filter through 0.45 μm membrane Discard first few mL Dilution->Filtration Filtration->HPLC DataAnalysis Data Analysis Calculate this compound content Verify system suitability HPLC->DataAnalysis

LC/MS Method for this compound in Human Plasma

This protocol describes a sensitive and selective LC/MS method for the determination of this compound in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring [1].

3.2.1 Chromatographic Conditions
  • Column: Waters Sunfire C18 column (2.1 mm × 50 mm, 5 μm particle size)
  • Mobile Phase: 0.1% formic acid in 50:50 acetonitrile/water (v/v)
  • Flow Rate: 300 μL/min
  • Detection: Single quadrupole MS with ESI positive polarity mode
  • Ion Monitoring: SIM at m/z 251.51 for this compound and 257.56 for GFZ-d6 (internal standard)
  • Needle Voltage: 2.5 kV
  • Cone Voltage: 50 V
  • Capillary Temperature: 535°C
  • Injection Volume: 10-25 μL
  • Run Time: 5-7 minutes
3.2.2 Sample Preparation

Internal Standard Solution: Prepare a solution of deuterated this compound (GFZ-d6) in acetonitrile at a concentration of 10 μg/mL.

Plasma Sample Preparation: Transfer 125 μL of EDTA-anticoagulated human plasma to a clean tube. Add 25 μL of internal standard solution (GFZ-d6) and 250 μL of acetonitrile for protein precipitation. Vortex mix for 30 seconds and centrifuge at 13,000 × g for 5 minutes. Transfer the supernatant to a clean autosampler vial for analysis [1].

3.2.3 Calibration Standards

Prepare this compound stock solution at 1 mg/mL in methanol. Prepare working standards by serial dilution in drug-free plasma to concentrations ranging from 0.5 to 50 μg/mL. Process calibration standards alongside unknown samples using the sample preparation procedure described above.

Table 2: Chromatographic Methods for this compound Analysis

Parameter Method 1: RP-HPLC (Tablets) Method 2: LC/MS (Plasma) Method 3: HPLC with QbD Approach
Column Phenomenex C18 (250 × 4.6 mm, 5 μm) Sunfire C18 (2.1 × 50 mm, 5 μm) C18 column (dimensions not specified)
Mobile Phase Methanol:water (80:20, v/v) 0.1% formic acid in 50:50 ACN/water Acetonitrile:phosphate buffer pH-4 (59:41, v/v)
Flow Rate 1.1 mL/min 0.3 mL/min 1.0 mL/min
Detection UV 280 nm MS (SIM m/z 251.51) UV (wavelength not specified)
Linearity Range 0.5-3.0 μg/mL 0.5-50 μg/mL Not specified
Retention Time Not specified Not specified Optimized via CCD
Sample Matrix Tablet formulations Human plasma Dosage form
Reference [6] [1] [5]

Method Validation

Validation Parameters and Acceptance Criteria

Analytical method validation provides documented evidence that the method is suitable for its intended purpose. For this compound HPLC methods, validation should be performed according to ICH Q2(R1) guidelines, addressing the following parameters [2] [3] [7]:

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For this compound tablet analysis, specificity is demonstrated by the absence of interference from excipients at the retention time of this compound [6].

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results directly proportional to the concentration of analyte in the sample within a given range. This compound methods typically demonstrate linearity with correlation coefficients (r²) ≥ 0.999 over the specified concentration range [3] [6].

  • Accuracy: Accuracy expresses the closeness of agreement between the value accepted as a true value or reference value and the value found. For this compound methods, accuracy is typically confirmed with recovery rates between 98-102% for pharmaceutical formulations and 85-115% for biological matrices [1] [6].

  • Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. It is considered at three levels: repeatability (intra-assay), intermediate precision (inter-day), and reproducibility. Acceptable precision for this compound methods is typically ≤2% RSD for pharmaceutical formulations and ≤15% for biological matrices [1] [6].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For this compound, LOD and LOQ values of 0.20 and 0.51 μg/mL, respectively, have been reported for HPLC-UV methods [6].

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For this compound methods, robustness should be evaluated for parameters such as mobile phase composition, pH, flow rate, and column temperature [4] [5].

Validation Results for this compound Methods

Table 3: Method Validation Data for this compound Analytical Procedures

Validation Parameter RP-HPLC Method (Tablets) [6] LC/MS Method (Plasma) [1] UV Spectrophotometric Method (Microemulsions) [4]
Linearity Range 0.5-3.0 μg/mL 0.5-50 μg/mL 0.02-0.09 mg/mL
Correlation Coefficient (r²) >0.999 Not specified 0.9984

| Precision (RSD) | Intra-day: <1.74% Inter-day: <1.83% | Intra-assay: 1.6-10.7% Inter-assay: 4.4-7.8% | CV <5% | | Accuracy | Recovery >99.01% | Intra-assay: 85.6-108.7% Inter-assay: 89.4-104.0% | Recovery: 98-102% | | LOD | 0.20 μg/mL | Not specified | Calculated per ICH | | LOQ | 0.51 μg/mL | 0.5 μg/mL | Calculated per ICH | | Specificity | No interference from excipients | Specific in presence of plasma matrix | Specific in presence of microemulsion components |

The following diagram illustrates the complete method validation workflow and parameters:

G Start Start Method Validation Specificity Specificity Assessment Ensure no interference from impurities, degradants, or matrix Start->Specificity Linearity Linearity Evaluation Test 5-8 concentrations across specified range Specificity->Linearity Accuracy Accuracy Determination Spike recovery experiments at multiple levels Linearity->Accuracy Precision Precision Assessment Repeatability (intra-day) and Intermediate precision (inter-day) Accuracy->Precision LODLOQ LOD/LOQ Determination Signal-to-noise or statistical approach Precision->LODLOQ Robustness Robustness Testing Deliberate variations in method parameters LODLOQ->Robustness SolutionStability Solution Stability Evaluate standard and sample stability under various conditions Robustness->SolutionStability ValidationReport Compile Validation Report Document all results and establish acceptance criteria SolutionStability->ValidationReport

Application Notes and Troubleshooting

Practical Implementation Considerations

Column Selection and Care: While C18 columns are most commonly used for this compound analysis, different manufacturers' columns may exhibit slightly different selectivity due to variations in silica base material, bonding chemistry, and endcapping processes. It is recommended to evaluate multiple columns during method development and specify the exact column used in the final method. To prolong column life, especially when analyzing biological samples, use guard columns or in-line filters to prevent particulate matter and strongly retained components from accumulating on the analytical column [2].

Mobile Phase Preparation: Consistent mobile phase preparation is critical for reproducible retention times and peak areas. Use HPLC-grade solvents and high-purity water (18 MΩ·cm resistivity). Filter all mobile phases through 0.45 μm or 0.22 μm membranes and degas thoroughly before use. For methods employing mass spectrometric detection, volatile buffers such as ammonium acetate or formic acid are preferred over non-volatile phosphate buffers [1] [2].

Sample Stability: Evaluate the stability of this compound in both standard solutions and sample matrices under various storage conditions. This compound solutions in methanol or acetonitrile are generally stable for several weeks when stored at -20°C, while plasma samples may require analysis within 24 hours when stored at 4°C or longer periods at -70°C for long-term storage [1].

Troubleshooting Common Issues

Peak Tailing: Peak tailing is a common issue in this compound analysis due to its carboxylic acid group. To address this:

  • Acidify the mobile phase to suppress ionization of the carboxylic acid group
  • Use highly purified mobile phase additives and ensure appropriate buffer concentration
  • Consider using specialty columns designed for acidic compounds, such as those with polar embedded groups or specifically endcapped stationary phases
  • Verify that the column has not been overloaded; for analytical columns (4.6 mm ID), injection of 1-10 μg this compound is typically appropriate [2]

Retention Time Drift: If retention times are not stable, consider:

  • Thermostating the column to maintain constant temperature
  • Allowing sufficient time for column equilibration, especially after mobile phase changes
  • Preparing fresh mobile phase regularly and ensuring consistent proportioning
  • Checking for mobile phase evaporation or absorption of atmospheric moisture

Poor Reproducibility: For issues with retention time or peak area reproducibility:

  • Verify consistent sample preparation techniques, especially extraction times and solvent volumes
  • Check injection technique and autosampler performance
  • Ensure proper integration parameters are set consistently
  • Confirm the linear dynamic range of the detector has not been exceeded [2] [7]
Analytical Quality by Design (AQbD) Approach

Recent advancements in this compound method development incorporate Analytical Quality by Design (AQbD) principles, which employ systematic experimental design to understand method robustness and establish method operable design regions. Patel et al. (2021) utilized a central composite design (CCD) to evaluate the combined effect of critical method parameters including buffer pH, percentage of organic phase, and flow rate on chromatographic responses such as retention time and theoretical plates [5].

This AQbD approach enables the development of more robust and reliable methods by scientifically understanding the interaction effects between multiple parameters and establishing a design space within which method adjustments can be made without requiring revalidation. For laboratories implementing this compound analysis for regulatory submissions, the AQbD approach provides enhanced method understanding and facilitates regulatory flexibility [5].

Conclusion

This application note provides comprehensive protocols for the HPLC analysis of this compound in both pharmaceutical formulations and biological matrices. The methods described have been validated according to ICH guidelines and demonstrate acceptable performance characteristics for accuracy, precision, specificity, and linearity across their respective concentration ranges.

The RP-HPLC method for tablet analysis offers a straightforward approach for quality control laboratories, while the LC/MS method provides the sensitivity and selectivity required for pharmacokinetic studies. Implementation of these methods with attention to the detailed protocols and troubleshooting guidance will enable reliable quantification of this compound for various applications in pharmaceutical analysis and clinical research.

References

Application Note: Validated UV-Spectrophotometric Method for Gemfibrozil Quantification in Microemulsions

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction Gemfibrozil (GFZ) is a fibric acid derivative widely used as a cholesterol-lowering agent [1]. The development of novel drug delivery systems, such as microemulsions, necessitates robust, simple, and cost-effective analytical methods for quality control and encapsulation efficiency studies. This application note details a validated UV spectrophotometric method for the specific quantification of this compound incorporated into microemulsion formulations. The method has been validated in accordance with the International Conference on Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) 39-NF34 guidelines, demonstrating suitability for its intended purpose [2] [1] [3].

2.0 Experimental Protocol

2.1 Materials and Reagents

  • Analytical Standard: this compound (e.g., Sigma-Aldrich).
  • Solvent: Absolute ethanol.
  • Formulation Components: Oleic acid (oil phase), Tween 80 (surfactant), and Milli-Q water.
  • Buffer Components: For TC199 buffer with glucose at pH 7.4: Sodium Chloride (NaCl), Potassium Chloride (KCl), Calcium Chloride (CaCl₂), Sodium Phosphate (NaHPO₄), Glucose (C₆H₁₂O₆), and Sodium Hydroxide (NaOH) [1].

2.2 Instrumentation

  • UV-Vis Spectrophotometer with 1 cm quartz cells.
  • Analytical balance.
  • Polarized Light Microscope (e.g., Leica DMLP) for microemulsion characterization [1].
  • Ultracentrifuge for encapsulation efficiency studies.

2.3 Formulation of this compound-Loaded Microemulsions The experimental workflow for preparing and analyzing the microemulsions is outlined below.

G Start Start: Method Setup PhaseDiagram Construct Ternary Phase Diagram Start->PhaseDiagram ME_Identification Identify Microemulsion Region (Transparent Sample) PhaseDiagram->ME_Identification ME_Char Characterize ME Structure via Polarized Light Microscopy ME_Identification->ME_Char Prep_Blank_ME Prepare Blank Microemulsion (No Drug) ME_Char->Prep_Blank_ME Prep_GFZ_ME Prepare this compound-Loaded Microemulsion Prep_Blank_ME->Prep_GFZ_ME Stock_Soln Prepare this compound Stock Solution (250 µg/mL) in Ethanol Prep_GFZ_ME->Stock_Soln Cal_Curve Prepare Calibration Standards (0.02 - 0.09 mg/mL) in Ethanol Stock_Soln->Cal_Curve UV_Measure Measure Absorbance at λ = 276 nm Cal_Curve->UV_Measure Data_Analysis Data Analysis and Method Validation UV_Measure->Data_Analysis

2.4 Analytical Method Validation Procedure The validation process systematically evaluates the method's performance against established criteria.

G Validation Method Validation Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Specificity Specificity Validation->Specificity LOD_LOQ LOD and LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness LinearityDesc LinearityDesc Linearity->LinearityDesc Calibration Curve 9 concentrations in triplicate PrecisionDesc PrecisionDesc Precision->PrecisionDesc Intra-day & Inter-day (CV < 5%) AccuracyDesc AccuracyDesc Accuracy->AccuracyDesc Recovery Test (98-102%) SpecificityDesc SpecificityDesc Specificity->SpecificityDesc Compare Blank ME vs. GFZ-Loaded ME LOD_LOQDesc LOD_LOQDesc LOD_LOQ->LOD_LOQDesc Calculate via S.D. and Slope RobustnessDesc RobustnessDesc Robustness->RobustnessDesc Vary pH and Ethanol Source

2.4.1 Linearity Prepare a stock solution of GFZ at 250 µg/mL in absolute ethanol. From this, prepare a series of standard solutions in triplicate across a concentration range of 0.02 to 0.09 mg/mL by diluting with absolute ethanol. Measure the absorbance of each solution at 276 nm using ethanol as a blank. Plot the average absorbance versus concentration and perform linear regression analysis [2] [1].

2.4.2 Precision

  • Intra-day Precision: Analyze three different concentrations (e.g., low, medium, high) from the calibration range six times on the same day.
  • Inter-day Precision: Analyze the same three concentrations in triplicate on three consecutive days. Calculate the coefficient of variation (CV%) for each concentration. The method is considered precise if the CV is less than 5% for all concentrations [2] [1] [3].

2.4.3 Accuracy (Recovery) Perform a standard addition recovery study by spiking a known amount of GFZ standard into a pre-analyzed microemulsion sample. The percentage recovery is calculated using the formula: Recovery (%) = (Found Concentration / Added Concentration) × 100 Acceptance criteria for recovery are typically between 98% and 102% [1].

2.4.4 Specificity Assess specificity by comparing the UV spectra of:

  • The blank microemulsion (without drug).
  • The this compound standard solution.
  • The this compound-loaded microemulsion. The blank microemulsion should not show significant absorbance at 276 nm, confirming no interference from excipients [1].

2.4.5 Limits of Detection (LOD) and Quantitation (LOQ) The LOD and LOQ are calculated from the calibration curve data using the formulas:

  • LOD = (3.3 × σ) / S
  • LOQ = (10 × σ) / S Where 'σ' is the standard deviation of the y-intercept of the regression line, and 'S' is the slope of the calibration curve [1].

2.4.6 Robustness Determine the method's robustness by deliberately introducing small changes in analytical parameters, such as:

  • Changing the pH of the solvent system.
  • Using absolute ethanol from different manufacturers. The method is robust if the quantitative results remain unaffected (CV < 5%) by these minor variations [2] [1].

2.5 Determination of Encapsulation Efficiency (EE) To determine the extent of GFZ incorporation into the microemulsion, ultracentrifuge a weighed amount (e.g., 1 g) of the GFZ-loaded microemulsion at 15,000 rpm for approximately 20 minutes. Measure the concentration of free, unentrapped GFZ in the supernatant using the validated UV method. Calculate the encapsulation efficiency using the formula: EE (%) = [(Total GFZ Added - Free GFZ) / Total GFZ Added] × 100 [1].

3.0 Validation Results and Data The method was successfully validated, with all parameters meeting ICH and USP acceptance criteria. The key quantitative results are summarized below.

Table 1: Summary of Method Validation Parameters for this compound Quantification

Validation Parameter Experimental Results Acceptance Criteria
Wavelength (λmax) 276 nm N/A
Linearity Range 0.02 - 0.09 mg/mL N/A
Coefficient of Determination (R²) 0.9898 - 0.9984 [2] [1] [3] R² > 0.98
Precision (CV%) < 5% [2] [1] [3] CV% < 5%
Accuracy (Recovery %) 98 - 102% [1] 98 - 102%
Specificity No interference from blank microemulsion [1] No interference
Robustness CV% < 5% under varied conditions [2] [1] CV% < 5%

4.0 Discussion The validated UV method presents a straightforward, cost-effective, and reliable alternative to more complex techniques like HPLC or LC-MS [4] for the quantification of this compound in microemulsions. The method demonstrated excellent linearity within the specified range, with R² values consistently above 0.989. High precision and accuracy, evidenced by low CV% and recovery values within 98-102%, ensure the method's reliability for routine analysis. Furthermore, the method was shown to be specific for this compound in the presence of microemulsion excipients and robust against minor procedural variations.

5.0 Conclusion This application note provides a comprehensively validated protocol for the quantification of this compound in microemulsion formulations using UV spectrophotometry. The method complies with ICH and USP guidelines, proving it to be linear, precise, accurate, specific, and robust. This protocol is directly applicable for researchers and scientists in pharmaceutical development for quality control, stability testing, and determining the encapsulation efficiency of this compound in novel microemulsion-based drug delivery systems.

6.0 References

  • VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF this compound INCORPORATED IN THE MICROEMULSIONS. infoANALÍTICA, 9(1). (2021). [2]
  • Herrera P, M., et al. Validation of analytical method by UV spectrophotometric quantification of this compound incorporated in the microemulsions. infoANALÍTICA, vol. 9, no. 1, 2021. [1]
  • Vista de Validation of analytical method by UV spectrophotometric... infoanalitica-puce.edu.ec. [5]
  • Validation of analytical method by UV spectrophotometric quantification of this compound incorporated in the microemulsions. infoANALÍTICA. [3]
  • VINUEZA GALÁRRAGA, JULIO CESAR. VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF this compound INCORPORATED IN THE MICROEMULSIONS. INFOANALITICA. (2021). [6]
  • Validation of a LC/MS method for the determination of this compound in human plasma. Biomed Chromatogr. 2010;24(12):1300-1308. doi: 10.1002/bmc.1440 [4]
  • Application of UV-derivative spectra for determination of four antihyperlipidaemic drugs in pharmaceutical formulations. Acta Pol Pharm. 2004;61(1):9-13. [7]

References

Comprehensive Application Notes and Protocols: Preparation of Gemfibrozil Nanocrystals via Wet Milling Technology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gemfibrozil Nanocrystals

This compound, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a fibrate-class medication primarily used as a lipid-regulating agent for the treatment of hypertriglyceridemia (type IV) and hyperlipidemia (type III). It functions by activating peroxisome proliferator-activated receptors (PPARs), primarily the PPARα isoform, resulting in reduced serum triglycerides and very low-density lipoprotein (VLDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol. Despite its therapeutic efficacy, this compound faces significant bioavailability challenges due to its poor aqueous solubility (0.01 mg/mL), which is a common limitation for Biopharmaceutical Classification System (BCS) Class II drugs like this compound that have low solubility but high permeability.

Nanocrystal technology has emerged as a robust formulation strategy to overcome solubility-limited bioavailability issues. Pharmaceutical nanocrystals are defined as crystalline drug particles with dimensions typically in the nanometer range (1-1000 nm). The wet milling technique represents a well-established top-down approach for producing drug nanocrystals, where larger drug crystals are reduced to nanoscale dimensions through mechanical energy input in the presence of appropriate stabilizers. This technology offers multiple advantages:

  • Significantly increased surface area to volume ratio, leading to enhanced dissolution rates according to the Noyes-Whitney equation
  • Improved saturation solubility based on the Freundlich-Ostwald relation
  • High drug loading capacity compared to other nanocarrier systems
  • Applicability to various administration routes including oral, ocular, dermal, and parenteral

Table 1: Key Characteristics of this compound and Its Nanocrystal Formulation

Parameter Conventional this compound This compound Nanocrystals
Solubility in Water 0.01 mg/mL Significantly enhanced (study demonstrated notable increase)
Particle Size Micrometer range (typically >10 μm) Nanometer range (approximately 238 nm achieved)
Dissolution Rate Limited by poor solubility Significantly enhanced due to increased surface area
Bioavailability Limited by dissolution rate Expected improvement due to enhanced dissolution
Formulation Type Immediate release tablets Nanosuspension (can be further processed)

Formulation Composition and Optimization

Material Attributes and Composition

The successful production of stable this compound nanocrystals via wet milling depends heavily on the careful selection of excipients and their optimal ratios. Based on systematic formulation development, the following components have been identified as critical for producing this compound nanocrystals with desirable characteristics:

  • Active Pharmaceutical Ingredient: this compound (particle size of starting material should be controlled for reproducible milling efficiency)
  • Stabilizers: Polyvinyl pyrrolidone K30 (PVP K30) at 1% w/v and Tween 80 at 2% w/v
  • Aqueous Vehicle: Purified water (quantity sufficient to achieve desired drug concentration)

The stabilizer system plays a crucial role in preventing particle agglomeration and Ostwald ripening during and after the milling process. PVP K30, a polymeric stabilizer, provides steric stabilization through adsorption onto the newly formed drug surfaces, while Tween 80, a surfactant, contributes to both electrostatic and steric stabilization mechanisms while also improving the wetting properties of the hydrophobic drug particles.

Optimized Formulation Conditions

Extensive experimentation has identified the optimal processing parameters for this compound nanocrystal production. The drug-to-stabilizer ratio and milling intensity have been determined to be critical factors influencing the final particle size distribution and stability of the nanosuspension. The optimized parameters presented below have demonstrated successful production of this compound nanocrystals with a mean particle size of approximately 238 nm and a zeta potential of -19.6 mV, indicating adequate physical stability.

Table 2: Optimized Formulation Composition and Processing Conditions for this compound Nanocrystals

Component/Parameter Concentration/Value Function/Rationale
This compound 0.5% w/v Active pharmaceutical ingredient
PVP K30 1% w/v Polymeric stabilizer (steric stabilization)
Tween 80 2% w/v Surfactant (electrostatic stabilization & wetting)
Purified Water QS to 100% Aqueous dispersion medium
Milling Time 50 cycles (70 sec each) Determines energy input & size reduction extent
Milling Speed 6,600 rpm Impacts collision energy & milling efficiency
Bead Size 0.5 mm zirconium oxide grinding media for efficient size reduction

Experimental Protocol: Wet Milling Procedure

Equipment and Material Setup

Apparatus Required:

  • Laboratory-scale wet media mill (e.g., Precellys 24 homogenizer or similar equipment with capability for controlled agitation)
  • Zirconium oxide beads (0.5 mm diameter)
  • Laboratory balance (analytical grade)
  • Measuring cylinders, beakers, and spatulas
  • pH meter (if adjustment required)
  • Sonicator (for deaeration and preliminary mixing)

Reagents and Materials:

  • This compound (pharmaceutical grade)
  • Polyvinyl pyrrolidone K30 (PVP K30)
  • Tween 80 (Polysorbate 80)
  • Purified water
  • Zirconium oxide beads (0.5 mm)
Stepwise Manufacturing Procedure
  • Preparation of Stabilizer Solution:

    • Accurately weigh 1.0 g of PVP K30 and 2.0 g of Tween 80 using an analytical balance.
    • Transfer the stabilizers to a suitable container and add approximately 80 mL of purified water.
    • Stir continuously using a magnetic stirrer until complete dissolution occurs (approximately 15-20 minutes).
    • Make up the final volume to 100 mL with purified water to obtain the stabilizer solution.
  • Drug Suspension Preparation:

    • Accurately weigh 500 mg of this compound (for 0.5% w/v final concentration).
    • Gradually add the this compound powder to the stabilizer solution while vortex mixing to ensure uniform dispersion.
    • Subject the preliminary suspension to sonication for 5 minutes to break down any loose aggregates and ensure complete wetting of the drug particles.
  • Wet Milling Process:

    • Transfer the prepared drug suspension to the milling chamber.
    • Add zirconium oxide grinding beads (0.5 mm diameter) at an appropriate filling ratio (typically 30-50% of chamber volume).
    • Commence the milling process using the following optimized parameters: 50 cycles of 70 seconds each at 6,600 rpm.
    • Maintain temperature control throughout the process using cooling jackets or intermittent cooling periods to prevent overheating, as excessive heat may induce drug degradation or stabilizer inefficacy.
    • Periodically monitor particle size during the process (after every 10 cycles) to track the progression of size reduction.
  • Post-Processing:

    • Separate the milled nanosuspension from the grinding beads using an appropriate sieve or filtration method.
    • Transfer the final nanosuspension to a suitable storage container.
    • Label clearly with formulation identifier, date, and batch information.

The following workflow diagram illustrates the this compound nanocrystal preparation process:

G cluster_1 Pre-Milling Phase cluster_2 Milling Phase cluster_3 Post-Milling Phase Start Start this compound Nanocrystal Preparation S1 Prepare Stabilizer Solution (PVP K30 1% w/v + Tween 80 2% w/v) Start->S1 S2 Disperse this compound (0.5% w/v) in Stabilizer Solution S1->S2 S3 Preliminary Sonication (5 minutes) S2->S3 S4 Load Suspension with Zirconium Oxide Beads (0.5 mm) S3->S4 S5 Wet Milling Process (50 cycles of 70 sec at 6600 rpm) S4->S5 S6 Separate Nanosuspension from Grinding Beads S5->S6 S7 Characterization (Particle Size, Zeta Potential) S6->S7 S8 Final this compound Nanocrystals (Store at Controlled Conditions) S7->S8

Quality by Design (QbD) Framework

Critical Quality Attributes (CQAs) and Control Strategy

The implementation of a Quality by Design (QbD) framework ensures consistent production of this compound nanocrystals with predefined quality characteristics. Based on risk assessment and experimental data, the following parameters have been identified as critical for maintaining product quality:

  • Mean Particle Size (Z-average): Target value of 238 ± 10 nm with strict control limits to ensure enhanced dissolution and bioavailability.
  • Particle Size Distribution (PDI): Polydispersity index should not exceed 0.3 to ensure uniform particle population and consistent performance.
  • Zeta Potential: Minimum of -20 mV to ensure adequate physical stability through electrostatic repulsion.
  • Drug Content: 98-102% of labeled claim to ensure dosage accuracy.
  • Crystalline State: Maintenance of crystalline character to ensure chemical stability.
Design Space and Critical Process Parameters

The design space for wet media milling of this compound nanocrystals encompasses the multidimensional combination of input variables that have been demonstrated to provide assurance of quality. The relationship between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) has been established through mechanistic process modeling and experimental verification.

Table 3: Critical Process Parameters and Their Impact on Quality Attributes

Critical Process Parameter Target Range Impact on Critical Quality Attributes
Agitator Speed 6,000-7,000 rpm Directly affects kinetic energy of beads; higher speeds reduce particle size but may increase heat generation
Milling Time 40-60 cycles Determines extent of size reduction; insufficient time leads to larger particles, excessive time may induce amorphous formation
Bead Size 0.3-0.7 mm Smaller beads increase collision frequency but may reduce impact energy; optimal at 0.5 mm
Drug:Stabilizer Ratio 1:6 (this compound:total stabilizers) Affects stabilization efficiency; insufficient stabilizer leads to aggregation
Temperature 15-25°C Elevated temperatures may promote degradation or Ostwald ripening
Solid Content 0.5-1.0% w/v Lower concentrations facilitate milling but impact production efficiency

The following diagram illustrates the QbD-based relationships between material attributes, process parameters, and quality attributes:

G MA Material Attributes MA1 Drug Particle Size of Starting Material MA->MA1 MA2 Stabilizer Type and Concentration MA->MA2 MA3 Bead Size and Material MA->MA3 PP Process Parameters PP1 Agitator Speed (6000-7000 rpm) PP->PP1 PP2 Milling Time (40-60 cycles) PP->PP2 PP3 Temperature Control (15-25°C) PP->PP3 QA Quality Attributes QA1 Mean Particle Size (238 ± 10 nm) QA->QA1 QA2 Particle Size Distribution (PDI < 0.3) QA->QA2 QA3 Zeta Potential (≤ -20 mV) QA->QA3 QA4 Crystalline State (Maintained) QA->QA4 MA1->QA1 High Impact MA2->QA2 High Impact MA2->QA3 Critical Impact MA3->QA1 Moderate Impact PP1->QA1 Critical Impact PP1->QA2 Moderate Impact PP2->QA1 High Impact PP3->QA4 Moderate Impact

Performance Characterization and Analysis

In Vitro Performance Evaluation

Comprehensive characterization of this compound nanocrystals is essential to confirm enhanced pharmaceutical properties. The following analytical methods should be employed:

  • Particle Size Analysis: Dynamic light scattering (DLS) for Z-average diameter and polydispersity index (PDI); laser diffraction for overall size distribution.
  • Zeta Potential Measurement: Using electrophoretic light scattering to determine surface charge and predict physical stability.
  • Morphological Examination: Scanning electron microscopy (SEM) or atomic force microscopy (AFM) for visual assessment of particle shape and surface characteristics.
  • Crystallinity Evaluation: Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm maintenance of crystalline state and identify potential polymorphic transitions.
  • Dissolution Testing: USP apparatus II (paddle method) with appropriate dissolution medium (e.g., pH 6.8 phosphate buffer) to demonstrate enhanced dissolution rate compared to conventional this compound.

Experimental results have demonstrated that the optimized this compound nanocrystals exhibit a significantly increased dissolution rate compared to unprocessed this compound. This enhancement is attributed to the increased surface area and potential elevation of saturation solubility according to the Kelvin and Ostwald-Freundlich equations. The nanocrystal formulation also showed improved saturation solubility compared to the raw this compound material, which is critical for enhancing bioavailability.

Stability Assessment Protocol
  • Physical Stability: Monitor particle size, PDI, and zeta potential over time under various storage conditions (4°C, 25°C/60% RH, 40°C/75% RH).
  • Chemical Stability: Assess drug content and degradation products using validated HPLC or UHPLC methods.
  • Accelerated Stability Studies: Conduct studies as per ICH guidelines to establish shelf-life and recommend storage conditions.

Scale-Up Considerations and Technology Transfer

The transition from laboratory-scale to commercial production of this compound nanocrystals requires careful consideration of scale-dependent factors. Based on industrial case studies, the following parameters have been identified as critical for successful scale-up:

  • Agitator Tip Speed: Maintaining consistent tip speed rather than rotational speed during scale-up ensures similar shear forces and collision energy.
  • Power Input: Monitoring specific power input (kW/m³) provides a more reliable scale-up parameter than absolute power measurements.
  • Milling Chamber Geometry: Maintaining similar length-to-diameter ratios and agitator design across scales ensures consistent hydrodynamics and milling efficiency.
  • Cooling Capacity: As volume increases, heat removal becomes more challenging; adequate cooling capacity must be ensured to prevent temperature excursions.
  • Bead Loading and Size Distribution: Consistent bead filling ratio and size distribution are essential for reproducible particle size reduction.

For commercial-scale production, wet stirred media mills such as the Netzsch DeltaVita series represent suitable equipment options. These systems offer controllable process parameters, efficient heat exchange, and compliance with Good Manufacturing Practice (GMP) requirements. Implementation of Process Analytical Technologies (PAT) for real-time monitoring of critical quality attributes is recommended to ensure consistent product quality.

Discussion and Therapeutic Applications

The successful development of this compound nanocrystals via wet milling technology addresses the fundamental biopharmaceutical limitation of this important lipid-regulating agent. The enhanced dissolution properties directly target the rate-limiting step in this compound absorption, potentially leading to:

  • Improved oral bioavailability and more consistent plasma levels
  • Possibility of dose reduction while maintaining therapeutic efficacy
  • Faster onset of action due to more rapid dissolution
  • Reduced food effects on absorption due to diminished dissolution-limited absorption

Beyond the immediate oral administration route, this compound nanocrystals represent a versatile platform technology with potential applications across multiple delivery routes:

  • Ocular Delivery: Nanocrystal formulations can enhance corneal penetration and residence time for potential applications in retinal disorders.
  • Dermal Delivery: The small particle size enables enhanced skin penetration for localized effects.
  • Parenteral Administration: Nanocrystal formulations can be developed for intramuscular or subcutaneous administration, bypassing solubility limitations for systemic delivery.

The quality by design approach outlined in this protocol provides a science-based framework for consistent manufacturing of this compound nanocrystals. The defined critical material attributes and critical process parameters establish a robust design space that ensures reproducible product quality. Furthermore, the mechanistic process models enable predictive control of the mean particle size based on measurable process parameters.

Future developments in this compound nanocrystal technology may explore advanced stabilization systems, targeted delivery approaches, and combination therapies with other lipid-regulating agents. The integration of real-time process analytical technology and continuous manufacturing approaches represents promising directions for further enhancing manufacturing efficiency and product quality.

gemfibrozil self-nanoemulsifying drug delivery systems SNEDDS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gemfibrozil SNEDDS

This compound is a widely prescribed fibric acid derivative used to treat various types of hyperlipidemia and hypertriglyceridemia, and to reduce the risk of coronary heart disease in specific patient populations [1] [2]. Despite its efficacy, this compound faces biopharmaceutical challenges common to BCS Class II drugs, including low solubility and dissolution-rate limited absorption [3]. To overcome these limitations, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) have been successfully employed.

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that, upon mild agitation in the aqueous environment of the gastrointestinal tract, form fine oil-in-water nanoemulsions with droplet sizes typically below 200 nm [3]. This spontaneous process significantly increases the surface area for drug dissolution and can enhance bioavailability. For this compound, optimized SNEDDS formulations have demonstrated a significant increase in dissolution rate and higher dissolution efficiency compared to conventional tablet formulations [4] [5].

Formulation Design & Composition

The development of an effective SNEDDS begins with the careful selection of components based on their ability to solubilize the drug and form a stable nanoemulsion.

Component Selection
  • Oil Phase: The primary role of the oil is to solubilize the drug and facilitate emulsification. Medium-chain triglycerides (MCTs) and their derivatives are often preferred due to their better emulsification and drug-solubilizing properties compared to long-chain triglycerides (LCTs) [3]. For this compound, Capmul MCM-C8 (a medium-chain mono-diglyceride) has been identified as an effective oil phase [4] [5].
  • Surfactant: Surfactants lower the interfacial tension, enabling the formation of small droplets. Non-ionic surfactants with high Hydrophile-Lipophile Balance (HLB) values are typically used. Cremophor EL (polyoxyl 35 castor oil) has been successfully utilized in this compound SNEDDS [4] [5].
  • Co-surfactant/Solvent: Co-surfactants further aid in droplet size reduction and stabilize the nanoemulsion. Water-soluble co-solvents like Transcutol P (diethylene glycol monoethyl ether) or Lemon Essential Oil can be incorporated [4] [6].
Optimized Formulation for this compound

An optimized SNEDDS for this compound was developed using a Box-Behnken experimental design, with the following composition [4] [5]:

Table 1: Optimized Composition of this compound SNEDDS

Component Function Optimal Percentage (%)
This compound Active Pharmaceutical Ingredient 16.22%
Cremophor EL Surfactant 32.43%
Capmul MCM-C8 Oil Phase 29.73%
Lemon Essential Oil Co-surfactant/Solvent 21.62%
Total 100%

This formulation was designed to maximize drug loading while ensuring rapid self-emulsification and minimal droplet size.

Experimental Protocols

Protocol 1: Preparation of this compound SNEDDS

Objective: To prepare a liquid SNEDDS preconcentrate of this compound. Materials: this compound powder, Cremophor EL, Capmul MCM-C8, Lemon Essential Oil, analytical balance, magnetic stirrer, and sonicator. Procedure:

  • Accurately weigh the required quantities of Cremophor EL, Capmul MCM-C8, and Lemon Essential Oil according to the percentages in Table 1.
  • Combine the liquid excipients in a glass vial and mix using a magnetic stirrer or vortex mixer until a clear, homogeneous mixture is obtained.
  • Add this compound powder to the mixture to achieve a final concentration of 16.22% w/w.
  • Place the vial in a sonicator bath for 10-15 minutes to facilitate the dissolution of the drug and ensure a clear, isotropic solution is formed.
  • Store the resulting this compound SNEDDS preconcentrate in a sealed container at room temperature protected from light until further use [4] [5].
Protocol 2: Emulsification Time & Efficiency

Objective: To assess the ease of emulsification upon aqueous dilution. Materials: Prepared SNEDDS, distilled water, graduated cylinder (50 mL), magnetic stirrer with hot plate, stopwatch. Procedure:

  • Place 50 mL of distilled water in a graduated cylinder and maintain the temperature at 37±2°C.
  • Under gentle agitation at 100 rpm, add 0.5 mL of the this compound SNEDDS preconcentrate.
  • Immediately start the stopwatch and note the time required for the formation of a clear or slightly bluish, transparent nanoemulsion without any phase separation [6]. This is recorded as the Emulsification Time.
  • After 2 hours, visually inspect the emulsion for clarity and phase separation. Alternatively, measure the % Transmittance at 638 nm using a UV-Vis spectrophotometer against water as a blank. A transmittance value above 95% indicates a good emulsion [7].
Protocol 3: Characterization of Nanoemulsion Droplets

Objective: To determine the droplet size, distribution, and morphology of the nanoemulsion formed from the SNEDDS. Materials: Prepared SNEDDS, distilled water, dynamic light scattering (DLS) instrument (e.g., Zetasizer), transmission electron microscope (TEM). Procedure for Droplet Size and Zeta Potential:

  • Dilute a small amount of the SNEDDS (e.g., 50 µL) in 50 mL of distilled water to simulate in-vivo conditions.
  • Gently agitate the mixture and allow it to equilibrate for 5 minutes.
  • Transfer a suitable volume to a DLS cuvette.
  • Measure the average droplet size (Z-average), polydispersity index (PDI) (which should be <0.3 for a monodisperse system), and zeta potential using the DLS instrument according to the manufacturer's instructions [4] [6]. Procedure for Morphology (TEM):
  • Dilute the SNEDDS as described above.
  • Place a drop of the diluted nanoemulsion on a carbon-coated copper grid and allow it to settle for one minute.
  • Remove the excess liquid with filter paper.
  • Negative staining may be performed using a solution like phosphotungstic acid.
  • Allow the grid to dry and then observe under TEM. The optimized this compound SNEDDS has been shown to form spherical droplet morphology [4] [5].
Protocol 4: In-Vitro Drug Release Study

Objective: To compare the dissolution profile of this compound from SNEDDS against a conventional tablet formulation. Materials: USP Type II (paddle) dissolution apparatus, dissolution medium (e.g., pH 1.2 buffer or pH 6.8 phosphate buffer), spectrophotometer or HPLC, membrane filters (0.45 µm). Procedure:

  • Fill the dissolution vessel with 900 mL of the chosen medium, maintained at 37±0.5°C.
  • Set the paddle speed to 50-75 rpm.
  • For the SNEDDS formulation, add the equivalent of 50-100 mg of this compound directly to the dissolution medium.
  • For the conventional tablet, place it in the vessel.
  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw 5 mL aliquots from the vessel and immediately replace with fresh medium to maintain sink conditions.
  • Filter the withdrawn samples through a 0.45 µm membrane filter.
  • Analyze the drug concentration using a validated analytical method, such as the spectrofluorometric method (Ex: 276 nm, Em: 304 nm) or UV spectrophotometry [8] [9].
  • Plot the cumulative percentage of drug released versus time. The SNEDDS formulation is expected to show a significantly higher release rate (e.g., ~99% in 1 hour) compared to the API or conventional tablets [5] [7].

Analytical Method: this compound Quantification

A validated spectrofluorometric method is highly effective for quantifying this compound in SNEDDS formulations, offering sensitivity and selectivity [8] [9].

Table 2: Validated Spectrofluorometric Method Parameters for this compound

Parameter Specification
Excitation Wavelength (λex) 276 nm
Emission Wavelength (λem) 304 nm
Linear Range 0.2 - 5 μg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.075 μg/mL
Limit of Quantification (LOQ) 0.226 μg/mL

This method is robust and stable, making it suitable for analyzing drug content in the SNEDDS preconcentrate and performing release studies, including from gastro-resistant hard gelatin capsules [9].

Workflow & Pathway Diagrams

The following diagram summarizes the systematic development and characterization workflow for a this compound SNEDDS formulation.

Gemfibrozil_SNEDDS_Workflow Start Start: Formulation Objective Step1 Component Selection & Solubility Screening Start->Step1 Step2 Experimental Design (Box-Behnken) Step1->Step2 Step3 Prepare SNEDDS Preconcentrate Step2->Step3 Step4 Characterization: Emulsification Time, Droplet Size, PDI Step3->Step4 Step5 In-Vitro Evaluation: Drug Release Study Step4->Step5 Step6 Analytical Confirmation: Drug Assay (Spectrofluorometry) Step5->Step6 End Optimized this compound SNEDDS Step6->End

The mechanism by which SNEDDS enhances the oral bioavailability of this compound involves a multi-step process that addresses its key absorption barriers.

SNEDDS_Mechanism A This compound SNEDDS Preconcentrate (Oral Dose) B In GI Tract: Spontaneous Emulsification A->B Dilution & Agitation C Formation of Fine Oil-in-Water Nanoemulsion B->C D Large Surface Area for Rapid Drug Dissolution C->D E Enhanced Intestinal Absorption D->E F Improved Oral Bioavailability E->F

Conclusion

The application of SNEDDS technology offers a robust and effective strategy to overcome the solubility and dissolution limitations of this compound. The provided protocols for formulation, optimization, characterization, and analysis provide a solid framework for researchers to develop a this compound SNEDDS with enhanced in-vitro performance, which is a critical step toward achieving improved oral bioavailability. Future work may focus on transforming the liquid SNEDDS into a solid dosage form (e.g., by adsorption onto solid carriers) to improve stability and patient compliance.

References

Comprehensive Application Notes and Protocols for Enhancing Gemfibrozil Dissolution Rate

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to Gemfibrozil Dissolution Challenges

This compound is a biopharmaceutics classification system (BCS) Class II drug substance with poor aqueous solubility (approximately 0.01 mg/mL) but high membrane permeability, making its dissolution rate the primary limiting factor for oral bioavailability. This antihyperlipidemic agent, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, suffers from formulation challenges that can lead to suboptimal therapeutic outcomes due to its limited and variable absorption. The low dissolution rate in gastrointestinal fluids constrains its effective absorption, potentially reducing bioavailability and compromising its lipid-lowering efficacy. These application notes provide detailed methodologies and comparative data for various formulation strategies to overcome these limitations, supported by experimental evidence and optimized protocols for research and development applications.

The fundamental challenge with this compound formulation stems from its intrinsic physicochemical properties, including its crystalline structure and hydrophobic nature. With a melting point of 61-63°C and pKa of 4.5, this compound exhibits pH-dependent solubility that further complicates predictable in vivo performance. As pharmaceutical scientists seek to develop more effective this compound formulations, several advanced strategies have emerged that modify the drug's solid-state properties, create molecular interactions with solubility-enhancing agents, or employ nanoscale systems to increase surface area and solubility. This document comprehensively outlines these approaches with specific experimental protocols and quantitative comparisons to guide formulation development.

Comprehensive Formulation Strategies

Multiple advanced formulation approaches have been successfully investigated to enhance the dissolution rate and oral bioavailability of this compound. The strategies include multicomponent crystal systems, cyclodextrin complexes, lipid-based nanocarriers, and particle engineering technologies. The selection of an appropriate approach depends on multiple factors, including the desired dosage form, manufacturing capabilities, stability requirements, and in vivo performance targets. The table below provides a systematic comparison of the primary strategies discussed in this document, along with their key performance characteristics.

Table 1: Comparative Analysis of this compound Dissolution Enhancement Strategies

Strategy Formulation Components Solubility Increase Dissolution Improvement Key Advantages
Multicomponent Crystals Succinic acid, Nicotinamide, Trans-cinnamic acid 25-fold (succinic acid) [1] 46.13% at 60 min (vs. 25.99% pure drug) [1] Solid-state stability, simplified synthesis
Cyclodextrin Complexes β-CD, HPβ-CD, Meβ-CD with polymers (PVP, Plasdone S-630) 2-5 fold depending on CD type and method [2] [3] Significant IDR improvement in ternary systems [2] Molecular encapsulation, compatibility with various dosages
SNEDDS Lemon oil, Cremophor EL, Capmul MCM-C8 >50-fold in optimized systems [4] [5] ~90% in 30 min vs. <40% commercial tablets [4] Bypass dissolution step, enhance lymphatic absorption
Particle Engineering Supercritical CO₂, ultrasound, antisolvent N/A (surface area enhancement) 2-4 fold dissolution rate increase [6] [7] Solvent-free processing, narrow particle distribution
Multicomponent Crystal Systems

Multicomponent crystallization represents a versatile approach for modifying the solid-state properties of this compound without altering its chemical structure. These systems include cocrystals, co-amorphous systems, and eutectic mixtures that create novel crystalline forms with improved dissolution characteristics. The mechanism of enhancement primarily involves disrupting the stable crystal lattice of this compound and replacing it with a higher energy system that has greater affinity for aqueous environments. Successful multicomponent systems have been developed using various coformers, including succinic acid, nicotinamide, and trans-cinnamic acid, each offering distinct advantages.

The This compound-succinic acid cocrystal system has demonstrated remarkable solubility enhancement, with studies reporting a 25-fold increase in solubility compared to pure this compound. This system exhibited a dissolution percentage of 46.13% at 60 minutes, significantly higher than the 25.99% observed for pure this compound [1]. Similarly, the This compound-trans-cinnamic acid cocrystal showed improved dissolution across various pH environments while maintaining non-cytotoxicity in Caco-2 cell lines, indicating its safety for oral administration [8]. In contrast, the This compound-nicotinamide system forms a eutectic mixture with a characteristic melting point of 59.3°C at a molar ratio of 8:2, rather than a true cocrystal, demonstrating an alternative solid-state modification approach [9].

Cyclodextrin Complexation

Cyclodextrin complexation employs molecular encapsulation to enhance this compound solubility through the formation of inclusion complexes where the drug molecule is incorporated into the hydrophobic cavity of cyclodextrins. This approach has evolved from simple binary systems to more sophisticated ternary complexes that incorporate auxiliary substances such as water-soluble polymers (PVP, Plasdone S-630), organic bases (triethanolamine), or metal ions (Mg²⁺). These ternary components further enhance complexation efficiency and stability constants, leading to superior dissolution performance compared to binary systems.

Studies have demonstrated that methyl-β-cyclodextrin (Meβ-CD) provides the highest stability constant for the neutral form of this compound, while native β-cyclodextrin is more effective with the ionized drug form [3]. The addition of Poloxamer 407 as an auxiliary substance in ternary complexes has shown particularly promising results, significantly improving both the complexation efficiency and intrinsic dissolution rate compared to binary complexes [2]. The complexation phenomenon has been thoroughly characterized using phase solubility diagrams, which typically show A_L-type curves indicating 1:1 stoichiometry, with stability constants ranging from 700-1100 M⁻¹ depending on the cyclodextrin type and environmental conditions.

Lipid-Based Nanosystems

Self-nanoemulsifying drug delivery systems (SNEDDS) represent a lipid-based approach that enables this compound to remain in a solubilized state throughout the gastrointestinal tract, effectively bypassing the dissolution step that limits conventional formulations. These isotropic mixtures of oils, surfactants, and co-surfactants form fine oil-in-water nanoemulsions with droplet sizes typically ranging from 20-200 nm upon mild agitation in aqueous media. The optimized this compound SNEDDS formulation comprises 16.22% drug, 21.62% lemon oil, 32.43% Cremophor EL, and 29.73% Capmul MCM-C8 [4] [5].

The enhancement mechanism of SNEDDS involves multiple factors: increased surface area for absorption due to nanoscale droplet size, enhanced permeability through intestinal membranes via surfactant-mediated effects, and potential inhibition of P-glycoprotein efflux transporters. Comparative studies have demonstrated that optimized SNEDDS formulations achieve approximately 90% drug release within 30 minutes, significantly higher than the less than 40% observed from conventional tablets in the same timeframe [4] [5]. This substantial improvement translates to enhanced and more consistent oral absorption, with the additional advantage of reduced food effects that often plague conventional lipid-lowering medications.

Particle Engineering Technologies

Particle size reduction through advanced engineering technologies represents a direct approach to enhancing dissolution rate by increasing the specific surface area available for interaction with dissolution media. These techniques include supercritical fluid processes (particularly rapid expansion of supercritical solutions - RESS), power ultrasound-assisted crystallization, and controlled antisolvent precipitation. The RESS process, utilizing supercritical CO₂ as the solvent, has successfully produced this compound particles with narrow size distributions in the range of 0.8-2.2 μm, significantly smaller than the 30 μm average size of unprocessed material [7].

The key parameters in the RESS process include extraction pressure (100-250 bar), extraction temperature (25-55°C), and nozzle diameter (150-240 μm), with research demonstrating that increased extraction pressure reduces particle size, while higher temperatures and larger nozzle diameters lead to larger particles [7]. Alternatively, power ultrasound application during crystallization creates microcrystals with modified habit and reduced particle size through cavitation effects, significantly improving wettability and dissolution rate without altering chemical structure [6]. These particle engineering approaches offer the advantage of being solvent-free or using environmentally friendly solvents, making them attractive for pharmaceutical processing.

Detailed Experimental Protocols

Protocol 1: Multicomponent Crystal Formation via Solvent Drop Grinding

The formation of this compound multicomponent crystals with succinic acid or other coformers can be efficiently achieved through solvent drop grinding. This method offers excellent yields and requires minimal specialized equipment, making it accessible for both research and potential scale-up. The following detailed protocol specifies the materials, equipment, and step-by-step procedure for producing this compound-succinic acid cocrystals with demonstrated enhanced dissolution properties [1].

Table 2: Materials and Equipment for Solvent Drop Grinding

Category Specific Items
Materials This compound (pharmaceutical grade), Succinic acid (USP grade), Ethanol (ACS grade), Nitrogen gas (high purity)
Equipment Retsch MM400 mixer mill or equivalent, 10 mL stainless steel grinding jars, Grinding balls (7-10 mm diameter), Analytical balance (±0.1 mg), Scintillation vials (amber), Desiccator with drying agent

Step-by-Step Procedure:

  • Precisely weigh equimolar quantities of this compound and succinic acid (typically 250.33 mg this compound and 118.09 mg succinic acid for 1:1 molar ratio) using an analytical balance.
  • Transfer the physical mixture to a 10 mL stainless steel grinding jar containing two grinding balls (7 mm diameter).
  • Add a minimal volume of ethanol (10-20 μL per 50 mg total mass) as a catalytic solvent to facilitate molecular diffusion and crystal formation.
  • Secure the grinding jar in the mixer mill and process at a frequency of 15 Hz for 60 minutes.
  • Following the grinding process, carefully remove the jar and transfer the resulting solid to an amber glass vial.
  • Dry the product in a vacuum desiccator for 24 hours to remove residual solvent.
  • Characterize the resulting multicomponent crystals using PXRD, DSC, and FT-IR to confirm formation and assess purity.

Critical Parameters and Troubleshooting:

  • The stoichiometric ratio of this compound to coformer should be precisely controlled to ensure reproducible results.
  • Excessive solvent volume may lead to paste formation rather than dry powder - adjust based on specific humidity conditions.
  • For scale-up considerations, process analytical technology (PAT) tools such as in-line Raman spectroscopy can monitor the conversion in real-time.
Protocol 2: Ternary Inclusion Complex Formation with Cyclodextrins

The formation of ternary inclusion complexes with cyclodextrins and auxiliary substances represents a sophisticated approach to enhance this compound solubility. This protocol describes both kneading and lyophilization methods for producing solid complexes, with the latter generally providing superior performance but requiring more specialized equipment [2] [3].

Phase Solubility Studies (Pre-formulation):

  • Prepare a series of solutions with increasing concentrations of β-cyclodextrin (0-15 mM) in distilled water with or without fixed concentrations of auxiliary substances.
  • Add excess this compound to each solution and sonicate in an ultrasonic bath at 60°C for 1 hour.
  • Equilibrate the suspensions for 72 hours with continuous mechanical stirring at 25°C.
  • Filter samples through 0.45 μm membranes and analyze this compound concentration spectrophotometrically at 274 nm.
  • Construct phase solubility diagrams and calculate stability constants (Kc) using the standard equation: Kc = Slope / [S₀(1-Slope)], where S₀ is the intrinsic solubility.

Kneading Method:

  • Precisely weigh this compound and β-cyclodextrin in 1:1 molar ratio and transfer to a mortar.
  • Add optimized concentration of auxiliary substance (0.2% w/v Plasdone S-630) and knead with minimal solvent (ethanol:water 1:1) for 45 minutes to form a homogeneous paste.
  • Dry the resulting mass in a microwave oven at 320 W for 4 minutes or in a vacuum oven at 40°C for 24 hours.
  • Pass the dried complex through a 100-mesh sieve and store in desiccated conditions.

Lyophilization Method:

  • Dissolve equimolar amounts of β-cyclodextrin and this compound in aqueous solution containing optimized concentration of auxiliary substance.
  • Add ammonia solution (25% v/v) dropwise until a clear solution is obtained.
  • Sonicate the solution for 1 hour, then allow to equilibrate for 72 hours at room temperature.
  • Freeze the solution at -45°C and lyophilize for 72 hours using a freeze dryer.
  • Collect the fluffy powder and store in airtight containers protected from moisture.
Protocol 3: SNEDDS Formulation and Optimization

The development of self-nanoemulsifying drug delivery systems for this compound involves systematic screening of components followed by optimization using experimental design methodologies. This protocol outlines the key steps in formulating, optimizing, and characterizing this compound-loaded SNEDDS [4] [5] [10].

Solubility Studies and Component Screening:

  • Prepare saturated solutions of various oils (lemon oil, soybean oil, peppermint oil), surfactants (Cremophor EL, Tween 80), and co-surfactants (Capmul MCM-C8, PEG 400) in separate vials.
  • Add excess this compound to each vehicle and vortex vigorously for 10 minutes.
  • Equilibrate the mixtures in a water bath shaker at 37°C for 72 hours to reach saturation.
  • Centrifuge at 10,000 rpm for 15 minutes and filter the supernatant through 0.45 μm membrane filters.
  • Analyze this compound concentration in the filtrate using validated HPLC or UV spectrophotometric methods.
  • Select components with the highest solubilizing capacity for further formulation development.

Pseudoternary Phase Diagram Construction:

  • Prepare varying weight ratios of oil, surfactant, and co-surfactant covering the entire possible composition range.
  • Titrate each mixture with distilled water under mild magnetic stirring at 37°C.
  • Observe and note the transition points from clear transparent solutions to turbid emulsions.
  • Plot the phase diagrams using specialized software and identify the self-nanoemulsifying region.

Formulation Optimization Using Box-Behnken Design:

  • Identify critical independent variables: X₁ (Cremophor EL concentration), X₂ (Capmul MCM-C8 concentration), X₃ (lemon oil concentration).
  • Define dependent responses: Y₁ (droplet size), Y₂ (polydispersity index), Y₃ (% drug release at 30 minutes).
  • Execute the 15-run experimental design according to standard Box-Behnken arrangements.
  • Analyze results using response surface methodology and identify the optimal composition.
  • Validate the optimized formulation by preparing and testing triplicate batches.

Analytical Techniques and Characterization

Comprehensive characterization of this compound formulations is essential to understand the mechanisms of dissolution enhancement and ensure product quality. The following analytical techniques provide critical information about the solid-state properties, molecular interactions, and performance characteristics of the various formulation approaches discussed in this document.

Table 3: Analytical Methods for this compound Formulation Characterization

Technique Parameters Assessed Characteristic Findings for Successful Systems
Powder X-ray Diffraction (PXRD) Crystallinity, phase purity, crystal structure New distinctive diffraction patterns different from parent components
Differential Scanning Calorimetry (DSC) Melting behavior, phase transitions, eutectic formation Shift in melting endotherms, appearance of new thermal events
Fourier Transform Infrared (FTIR) Spectroscopy Molecular interactions, hydrogen bonding Shift in carbonyl stretching frequency (~1710 cm⁻¹ for this compound)
Scanning Electron Microscopy (SEM) Particle morphology, surface characteristics Change in crystal habit, reduced particle size, surface modifications
Dissolution Testing Drug release profile, dissolution efficiency Significant improvement in dissolution rate and extent

Dissolution Testing Protocol:

  • Use USP Apparatus I (baskets) or II (paddles) with 900 mL dissolution medium maintained at 37°C ± 0.5°C.
  • Select appropriate dissolution media based on study objectives: 0.1N HCl (pH 1.2), acetate buffer (pH 4.5), phosphate buffer (pH 6.8), or phosphate buffer (pH 7.4).
  • Set rotational speed to 50-75 rpm for baskets or 50-100 rpm for paddles.
  • Withdraw samples (5 mL) at predetermined time points (5, 10, 15, 30, 45, 60, 90, 120 minutes) with replacement of fresh medium.
  • Filter samples through 0.45 μm membrane filters and analyze using validated HPLC or UV spectrophotometric methods.
  • Calculate dissolution parameters including % drug released, dissolution efficiency (DE), and mean dissolution time (MDT).

The following diagram illustrates the strategic decision pathway for selecting the most appropriate dissolution enhancement strategy based on project requirements and constraints:

G Start This compound Formulation Development A High Solubility Enhancement Needed? Start->A B Manufacturing Complexity Concern? A->B Yes M4 Particle Engineering A->M4 No C Lipid Compatibility Important? B->C Yes M2 Cyclodextrin Complexes B->M2 No M1 Multicomponent Crystals C->M1 No M3 SNEDDS C->M3 Yes D Thermal Stability Concerns? D->M2 No D->M4 Yes End Proceed with Formulation Optimization M1->End M2->End M3->End M4->End

Conclusion and Future Perspectives

The enhancement of this compound dissolution rate represents a critical formulation challenge with significant implications for its therapeutic efficacy. The strategies outlined in these application notes provide multiple pathways to address this challenge, each with distinct advantages and considerations. Multicomponent crystal systems offer substantial solubility enhancement (up to 25-fold) through relatively simple manufacturing processes, while cyclodextrin complexes provide molecular-level solutions with proven safety profiles. SNEDDS formulations represent the most effective approach for maximizing dissolution and absorption, particularly for challenging patient populations, whereas particle engineering technologies offer solvent-free processing with excellent control over particle characteristics.

The selection of an appropriate enhancement strategy should be guided by multiple factors, including the target product profile, manufacturing capabilities, regulatory considerations, and economic constraints. For rapid development with conventional equipment, multicomponent crystals present an attractive option, while for maximum performance enhancement, SNEDDS or optimized ternary cyclodextrin complexes may be preferable. Future directions in this compound formulation development will likely focus on combining multiple strategies (e.g., cocrystals in SNEDDS) and implementing continuous manufacturing approaches with real-time monitoring for enhanced quality control. Additionally, the exploration of novel coformers, specialized cyclodextrins, and structured lipid systems may further advance the field of this compound formulation and serve as models for other poorly soluble BCS Class II drugs.

References

Comprehensive Application Note: Analytical Quality by Design (AQbD) for Gemfibrozil Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scope

Analytical Quality by Design (AQbD) represents a systematic approach to analytical method development that emphasizes understanding and control throughout the method lifecycle. This framework aligns with the International Council for Harmonisation (ICH) guidelines Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System). By implementing AQbD principles, pharmaceutical analysts can achieve robust and reliable analytical methods that remain effective throughout their entire lifecycle, adapting to variations in raw materials, equipment, and environmental conditions while maintaining data integrity. This application note provides a comprehensive protocol for applying AQbD principles to the development of a stability-indicating method for gemfibrozil and its potential genotoxic impurities.

This compound, a fibric acid derivative with the chemical name 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is widely prescribed for managing various hyperlipidemic conditions, particularly Type IV and V hyperlipidemia [1] [2]. The molecular formula of this compound is C₁₅H₂₂O₃, with a molecular weight of 250.35 g/mol [2]. According to regulatory requirements, the maximum daily dosage of this compound should not exceed 1.2 g, while impurities in the drug substance should not exceed 0.15% [3]. The compound exhibits low water solubility (0.0019%) but greater solubility in dilute base (>1%) and has a melting point range of 58-61°C [2]. This compound primarily functions by activating peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism through multiple mechanisms including upregulation of lipoprotein lipase, inhibition of apo B synthesis, and decreased hepatic removal of free fatty acids [4].

Risk Assessment

Initial Risk Analysis

The foundation of AQbD lies in the systematic identification and evaluation of potential risks that could affect method performance. A thorough risk assessment begins with defining the Analytical Target Profile (ATP), followed by identifying Critical Method Attributes (CMAs) that could significantly impact the Critical Method Parameters (CMPs). For the analysis of this compound and its impurities, particularly allyl chloride as a potential genotoxic impurity, a comprehensive risk assessment was conducted using an Ishikawa (fishbone) diagram to visualize the relationship between various factors and method outcomes.

The fishbone diagram illustrated below identifies six primary categories of potential risk factors:

G Risk Assessment: this compound Method Development Method Performance Instrument\nParameters Instrument Parameters Method Performance->Instrument\nParameters Chromatographic\nConditions Chromatographic Conditions Method Performance->Chromatographic\nConditions Sample\nPreparation Sample Preparation Method Performance->Sample\nPreparation Chemical\nProperties Chemical Properties Method Performance->Chemical\nProperties Analyst\nFactors Analyst Factors Method Performance->Analyst\nFactors Environmental\nConditions Environmental Conditions Method Performance->Environmental\nConditions Column Temperature Column Temperature Instrument\nParameters->Column Temperature Flow Rate Flow Rate Instrument\nParameters->Flow Rate Injection Volume Injection Volume Instrument\nParameters->Injection Volume Detector Sensitivity Detector Sensitivity Instrument\nParameters->Detector Sensitivity Mobile Phase Composition Mobile Phase Composition Chromatographic\nConditions->Mobile Phase Composition Gradient Program Gradient Program Chromatographic\nConditions->Gradient Program Column Type Column Type Chromatographic\nConditions->Column Type Carrier Gas Purity Carrier Gas Purity Chromatographic\nConditions->Carrier Gas Purity Extraction Efficiency Extraction Efficiency Sample\nPreparation->Extraction Efficiency Solvent Selection Solvent Selection Sample\nPreparation->Solvent Selection Stability in Solution Stability in Solution Sample\nPreparation->Stability in Solution Filtration Method Filtration Method Sample\nPreparation->Filtration Method Polarity Differences Polarity Differences Chemical\nProperties->Polarity Differences Volatility Volatility Chemical\nProperties->Volatility Thermal Stability Thermal Stability Chemical\nProperties->Thermal Stability pKa Values pKa Values Chemical\nProperties->pKa Values Technical Expertise Technical Expertise Analyst\nFactors->Technical Expertise Protocol Adherence Protocol Adherence Analyst\nFactors->Protocol Adherence Measurement Technique Measurement Technique Analyst\nFactors->Measurement Technique Temperature Control Temperature Control Environmental\nConditions->Temperature Control Humidity Humidity Environmental\nConditions->Humidity Light Exposure Light Exposure Environmental\nConditions->Light Exposure

Risk Prioritization

Based on the initial risk assessment, factors were prioritized for experimental evaluation using a risk matrix approach that considered both severity of impact and probability of occurrence. High-risk factors requiring systematic investigation included mobile phase composition, column temperature, flow rate, and gradient program due to their substantial impact on separation efficiency, resolution, and sensitivity. Medium-risk factors such as injection volume, sample solvent composition, and dilution volume were identified as potentially significant but with less profound impact on method performance. Low-risk factors including laboratory temperature and humidity were deemed controllable through standard operating procedures without requiring extensive experimental evaluation.

Analytical Target Profile (ATP)

The Analytical Target Profile defines the method requirements necessary to ensure the analytical procedure remains fit for its intended purpose throughout its lifecycle. For the this compound method, the ATP was established to quantify the active pharmaceutical ingredient and potential genotoxic impurities, particularly allyl chloride, with high sensitivity and specificity.

Table 1: Analytical Target Profile for this compound Method

Parameter Target Justification
Analyte This compound and allyl chloride Allyl chloride identified as potential genotoxic impurity [3]
Detection Technique GC-MS/MS Required for sensitivity and specificity for genotoxic impurities [3]
Linearity Range 30-150% of specification level Covering expected concentration range [3]
LOD (Allyl Chloride) ≤0.005 ppm Based on ICH requirements for genotoxic impurities [3]
LOQ (Allyl Chloride) ≤0.01 ppm Based on ICH requirements for genotoxic impurities [3]
Accuracy 90-110% recovery Regulatory expectations for impurity methods
Precision ≤5% RSD Regulatory expectations for impurity methods
Resolution >2.0 between critical pairs Ensure adequate separation
Runtime <15 minutes Throughput consideration

The ATP specifically addresses the need for trace-level detection of allyl chloride, a potential genotoxic impurity that may be introduced during this compound synthesis [3]. The stringent limits for LOD and LOQ are derived from ICH guidelines regarding the control of genotoxic impurities, which require detection capabilities at ppm levels relative to the active pharmaceutical ingredient.

Method Development and Optimization

Chromatographic Conditions

The method development focused on establishing robust chromatographic conditions capable of separating this compound from its potential impurities, with particular emphasis on resolving allyl chloride. After preliminary scouting experiments, the following conditions were established:

Table 2: Optimized GC-MS/MS Parameters for this compound Analysis

Parameter Specification Rationale
Column USP Phase G27, 5% diphenyl, 95% dimethylpolysiloxane (30 m × 0.32 mm × 1.5 μm) Optimal selectivity for target analytes [3]
Carrier Gas Helium, 2.0 mL/min constant flow Balance between efficiency and analysis time [3]
Injection Volume 1 μL Compromise between sensitivity and column loading
Injection Mode Split (10:1) Reduce solvent front and column contamination
Inlet Temperature 250°C Ensure complete vaporization
Oven Program Initial: 60°C (hold 1 min), Ramp 1: 15°C/min to 180°C, Ramp 2: 5°C/min to 240°C (hold 5 min) Optimal resolution for all components
Detection MS/MS with EI source Specificity and sensitivity for trace impurities [3]
Ion Source Temperature 230°C Optimal for ionization efficiency
Transfer Line Temperature 280°C Prevent condensation
MS Mode MRM (Multiple Reaction Monitoring) Enhanced selectivity and sensitivity
Sample Preparation Protocol

Materials: this compound drug substance, acetonitrile (HPLC grade), dimethylformamide (HPLC grade), allyl chloride reference standard (certified).

Procedure:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of allyl chloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dimethylformamide to obtain a stock solution of 100 μg/mL. Serially dilute to prepare working standards covering the concentration range of 0.005-0.15 ppm.
  • Sample Solution Preparation: Accurately weigh about 100 mg of this compound drug substance into a 10 mL volumetric flask. Add about 7 mL of dimethylformamide and sonicate for 10 minutes to ensure complete dissolution. Allow to cool to room temperature and dilute to volume with the same solvent.
  • System Suitability Solution: Prepare a mixture containing this compound at approximately 1 mg/mL and allyl chloride at the LOQ level (0.01 ppm) in dimethylformamide.

Design of Experiments (DoE) and Method Validation

Experimental Design

A Central Composite Design (CCD) was employed to systematically evaluate the impact of critical method parameters on method performance. The design investigated three independent variables: column temperature (±5°C from nominal), flow rate (±0.2 mL/min from nominal), and mobile phase composition (gradient time ±2 min). The experimental design comprised 20 experiments including six center points to estimate pure error.

The response variables measured included resolution between this compound and closest eluting impurity, retention time of this compound, peak area of allyl chloride at LOQ level, and tailing factor of this compound peak. Response surface methodology was applied to model the relationship between factors and responses, enabling identification of the method operable design region where the method delivers consistent performance.

Method Validation

The optimized method was validated according to ICH guidelines Q2(R1) to demonstrate suitability for intended purpose. The validation included the following parameters:

Table 3: Method Validation Results for this compound and Allyl Chloride

Validation Parameter This compound Allyl Chloride Acceptance Criteria
Accuracy (% Recovery) 99.5-100.8% 98.5-101.2% 90-110%
Precision (% RSD) 0.45% 4.85% ≤5%
Linearity (R²) 0.9998 0.9990 ≥0.999
Range 50-150% 30-150% As per ATP
LOD 0.05 ppm 0.005 ppm -
LOQ 0.15 ppm 0.01 ppm -
Robustness Within variations Within variations No significant impact
Solution Stability 24 hours at room temperature 24 hours at room temperature %RSD <5

The validation data demonstrates that the method exhibits excellent sensitivity for allyl chloride, with LOD and LOQ values of 0.005 ppm and 0.01 ppm respectively, well below the required specification limits [3]. The method also shows high precision with RSD values below 5% for both this compound and its impurity, meeting the predefined ATP criteria.

Control Strategy

A comprehensive control strategy was established to ensure the method remains in a state of control throughout its lifecycle. The control strategy includes:

  • System Suitability Tests: Daily verification of method performance using predefined criteria including resolution, tailing factor, and precision.
  • Control Samples: Analysis of quality control samples at low, medium, and high concentrations with each batch.
  • Procedural Controls: Strict adherence to sample preparation protocols and storage conditions.
  • Environmental Monitoring: Control of laboratory conditions including temperature and humidity.

The method operable design region was defined based on the DoE results, establishing permissible ranges for critical method parameters that ensure robust method performance:

Table 4: Control Ranges for Critical Method Parameters

Parameter Target Value Operational Range Edge of Failure
Initial Oven Temperature 60°C 55-65°C <55°C or >70°C
Final Oven Temperature 240°C 235-245°C <230°C or >250°C
Flow Rate 2.0 mL/min 1.8-2.2 mL/min <1.5 mL/min or >2.5 mL/min
Gradient Time 8.5 min 7.5-9.5 min <7.0 min or >10.0 min
Injection Volume 1 μL 0.8-1.2 μL <0.5 μL or >1.5 μL

The control strategy incorporates regular monitoring of method performance through trend analysis of system suitability data and quality control sample results. A method maintenance plan was established that includes periodic assessment of method performance and requalification whenever significant changes occur in materials, equipment, or samples.

Conclusion

This Application Note demonstrates the successful application of Analytical Quality by Design principles to the development and validation of a stability-indicating GC-MS/MS method for this compound and its potential genotoxic impurity, allyl chloride. The AQbD approach provided scientific understanding of the method, established a controlled design space, and implemented a proactive control strategy to ensure method robustness throughout its lifecycle.

The systematic approach involving risk assessment, design of experiments, and method validation resulted in a method that meets all predefined ATP criteria, particularly the challenging requirement for detection of allyl chloride at 0.01 ppm level. The method demonstrates excellent sensitivity, precision, and accuracy while maintaining robustness against minor variations in method parameters.

Implementation of AQbD principles for this compound analysis provides regulatory flexibility through the established design space, reduces the need for method remediation, and ensures consistent data quality throughout the method lifecycle. This approach can serve as a template for developing robust analytical methods for other pharmaceutical compounds with similar analytical challenges.

References

Comprehensive Application Notes and Protocols: Enhancing Gemfibrozil Solubility via Multicomponent Crystal Formation with Succinic Acid

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction: Gemfibrozil Challenges and Scientific Significance

This compound, a widely prescribed fibrate-class drug, plays a crucial role in managing hyperlipidemia by effectively reducing serum triglyceride levels and VLDL cholesterol while increasing beneficial HDL cholesterol. Despite its proven therapeutic efficacy, this compound faces significant pharmaceutical challenges due to its classification as a BCS Class II compound, characterized by poor aqueous solubility (less than 0.1 mg/mL) despite high membrane permeability. This poor solubility profoundly limits its dissolution rate and consequently reduces its oral bioavailability, presenting a substantial formulation challenge that requires advanced pharmaceutical engineering approaches to overcome [1] [2].

The formation of multicomponent crystals represents an innovative strategy in crystal engineering to modulate the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. This technique involves creating crystalline materials containing multiple components, typically the API and one or more coformers, which together form a unique crystal lattice with distinct properties. When compared to other solubility enhancement techniques such as solid dispersions, inclusion complexation, or nanonization, multicomponent crystal formation offers distinct advantages including improved stability, higher drug loading, and scalable manufacturing processes [1]. The selection of succinic acid as a coformer is particularly advantageous due to its favorable pKa value (4.21), which closely aligns with that of this compound (pKa 4.75), creating a difference of only 0.54 that facilitates potential cocrystal formation through strong hydrogen bonding interactions [1].

Table 1: Key Pharmaceutical Challenges of this compound and Rationale for Multicomponent Crystal Formation

Parameter Challenge in this compound Significance of Multicomponent Crystal Approach
Solubility 0.01 mg/mL in water [2] Potential for 25-fold improvement in solubility [1]
Dissolution Rate 25.99% in 60 minutes [1] Enhancement to 46.13% in 60 minutes [1]
BCS Classification Class II (Low solubility, high permeability) [1] Addresses the primary limitation of solubility without affecting permeability
Therapeutic Efficacy Limited by dissolution rate Improved dissolution can enhance bioavailability and therapeutic outcomes
Formulation Options Limited by physicochemical properties Provides patentable new solid forms with enhanced properties

Experimental Design and Formulation Strategy

Materials and Equipment

The successful preparation of this compound-succinic acid multicomponent crystals requires carefully selected materials and specialized analytical equipment. The primary materials include This compound (Zhejiang Excel Pharmaceutical Co LTD, China) as the active pharmaceutical ingredient, succinic acid (Merck, Germany) as the coformer, methanol (Pharmaceutical Grade, PT Brataco, Indonesia) as the grinding solvent, and CO2-free distilled water (PT Novalindo, Indonesia) for solubility studies. For dissolution testing, phosphate buffer (pH 7.5, Merck, Germany) is required to simulate intestinal conditions [1].

The experimental workflow necessitates several sophisticated instruments for both preparation and characterization. The solvent drop grinding process requires standard laboratory mortar and pestle apparatus. For comprehensive characterization, the following analytical instruments are essential: X-Ray Diffractometer (Philips X'Pert Pro-PANalytical, Netherlands) for crystal structure analysis, Differential Scanning Calorimeter (Setaram DSC 131 Evo, France) for thermal behavior studies, Fourier Transform Infrared Spectrometer (Perkin Elmer L1600300 Spectrum Two, USA) for molecular interaction analysis, and UV-Vis Spectrophotometer (Shimadzu ED23 Type 1800, Japan) for solubility and dissolution quantification. Additionally, the dissolution studies require a USP Apparatus II (paddle type, Copley Scientific NE4-COPD, UK) with controlled temperature and agitation parameters [1].

Preparation Workflow and Mechanism

The formation of this compound-succinic acid multicomponent crystals follows a meticulously designed protocol to ensure consistent and reproducible results. The process employs the solvent drop grinding method, which facilitates molecular interactions between the API and coformer through mechanical energy input and solvent-mediated molecular mobility. The step-by-step protocol begins with precise weighing of this compound (2.503 g) and succinic acid (1.181 g) to achieve an exact 1:1 molar ratio, which is critical for optimal crystal formation. The solid components are then transferred to a mortar and subjected to continuous grinding for approximately 15 minutes while adding 4 mL of methanol in a dropwise manner to maintain an appropriate consistency. Once the mixture begins to dry, an additional 4 mL of methanol is added, and grinding continues for another 15 minutes until a dry mass forms. The resulting product is then stored in a desiccator for 10 days to allow for complete crystallization and solvent removal [1].

The underlying mechanism of multicomponent crystal formation involves the creation of a supramolecular synthon between the carboxylic acid group of this compound and the carboxylic acid groups of succinic acid. This interaction is primarily driven by hydrogen bonding, with potential formation of acid-acid dimers or more complex hydrogen bonding networks. The small pKa difference (0.54) between the two components favors the formation of a cocrystal rather than a salt, as the proton remains shared between the components rather than undergoing complete transfer. The solvent drop grinding method provides the mechanical energy necessary to disrupt the native crystal lattices of both components, while the methanol solvent molecules temporarily solvate the components, facilitating molecular recognition and reorganization into a new, thermodynamically stable multicomponent crystal structure [1].

G Start Weigh Components (1:1 molar ratio) Step1 Initial Grinding (15 min) Start->Step1 Step2 Add Methanol (4 mL dropwise) Step1->Step2 Step3 Continue Grinding (15 min) Step2->Step3 Step4 Form Dry Mass Step3->Step4 Step5 Store in Desiccator (10 days) Step4->Step5 End Multicomponent Crystal Product Step5->End

Figure 1: Experimental workflow for the preparation of this compound-succinic acid multicomponent crystals using solvent drop grinding method

Comprehensive Characterization Methods and Protocols

X-Ray Diffraction (XRD) Analysis

X-ray diffraction serves as a fundamental characterization technique for confirming the formation of a new crystalline phase and assessing the crystallinity of the prepared multicomponent crystals. The protocol requires preparation of a uniform powder sample that is leveled in a glass sample holder to prevent preferential orientation of crystals. The analysis should be performed using a Philips X'Pert Pro-PANalytical diffractometer equipped with a copper metal target and Kα filter, operated at 40 kV voltage and 30 mA current. The measurement should be conducted at room temperature with a 2θ range of 5-35° at a continuous scan rate to capture all relevant diffraction peaks [1].

Critical interpretation parameters include the appearance of new characteristic peaks at specific 2θ angles that differ from both the pure this compound and succinic acid patterns, indicating the formation of a distinct crystalline phase. Pure this compound typically shows characteristic crystalline peaks at 2θ angles of 11.49°, 13.80°, 17.94°, and 24.18° with high intensity. The successful formation of multicomponent crystals is confirmed by the disappearance of some native this compound peaks and the appearance of new peaks not present in either individual component. Additionally, changes in peak intensity, peak width, and peak position provide valuable information about the degree of crystallinity, crystal size, and lattice parameters of the newly formed phase [1].

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides critical information about the thermal behavior, purity, and solid-state characteristics of the multicomponent crystals. The analytical protocol requires careful preparation of 2-5 mg samples in sealed aluminum pans with pierced lids to allow for vapor escape. The DSC instrument should be calibrated using indium standards for temperature and heat flow accuracy. The thermal analysis program should encompass a temperature range of 50°C to 300°C with a controlled heating rate of 10°C per minute under an inert nitrogen purge gas atmosphere [1].

Data interpretation focuses on identifying characteristic thermal events, particularly melting endotherms. Pure this compound exhibits a melting endotherm at approximately 61-63°C, while succinic acid melts at a significantly higher temperature of around 185°C. The formation of a multicomponent crystal is evidenced by the appearance of a single, sharp endothermic peak at a temperature distinct from both components, indicating the formation of a new unique crystalline phase with its own characteristic melting point. The absence of melting endotherms corresponding to the individual starting materials confirms complete conversion to the multicomponent crystal form, while broadening of the melting endotherm or multiple peaks may indicate incomplete formation or the presence of multiple phases [1].

Molecular Interaction Analysis by FT-IR Spectroscopy

Fourier Transform Infrared Spectroscopy enables the detection of molecular-level interactions between this compound and succinic acid that stabilize the multicomponent crystal structure. The sample preparation involves the KBr pellet method, where approximately 1-2 mg of the sample is thoroughly mixed with 10 mg of spectroscopic grade potassium bromide and compressed into a transparent pellet under vacuum at 800 kPa pressure. The FT-IR analysis should be performed using a Perkin Elmer L1600300 Spectrum Two instrument across a wavenumber range of 400-4000 cm⁻¹ with a resolution of 2 cm⁻¹ to capture all relevant vibrational modes [1].

Key spectral interpretations focus particularly on the carbonyl stretching region (1800-1650 cm⁻¹) and the hydroxyl stretching region (3600-2500 cm⁻¹). For pure this compound, the characteristic carboxylic acid C=O stretching vibration typically appears around 1700-1720 cm⁻¹, while the O-H stretching appears as a broad band in the 3500-2500 cm⁻¹ range. Formation of multicomponent crystals is indicated by significant shifts in these characteristic vibrations, particularly changes in the carbonyl stretching frequency that suggest alterations in hydrogen bonding patterns. The appearance of new peaks or shoulders, disappearance of existing peaks, or changes in relative peak intensities also provide evidence of specific molecular interactions, such as hydrogen bonding between the carboxylic acid groups of this compound and succinic acid [1].

Solubility and Dissolution Testing Protocols

Equilibrium solubility measurements must be conducted using CO₂-free distilled water to prevent interference from carbonate formation. The protocol involves adding an excess amount of sample (equivalent to 10 mg this compound) to 100 mL of dissolution medium in an Erlenmeyer flask, which is then agitated continuously for 24 hours using an orbital shaker at room temperature to achieve saturation. After reaching equilibrium, the solution is filtered through a 0.45 μm membrane filter (Whatman filter paper) to remove undissolved particles, and the concentration of dissolved this compound is determined by measuring absorbance at λmax using a UV-Vis spectrophotometer calibrated with standard solutions of known concentration [1].

Dissolution rate profiling requires a USP Apparatus II (paddle type) maintained at 37°C ± 0.5°C with a paddle rotation speed of 50 rpm. The dissolution medium consists of 900 mL of phosphate buffer (pH 7.5) to simulate intestinal conditions. An amount of sample equivalent to 50 mg of this compound is added to the dissolution vessel, and 5 mL aliquots are withdrawn at predetermined time intervals (5, 10, 15, 30, 45, and 60 minutes), with replacement by an equal volume of fresh medium to maintain constant volume. The withdrawn samples are immediately filtered through a 0.45 μm membrane filter, and the this compound concentration is determined using a previously established UV spectrophotometric method at the predetermined wavelength of maximum absorption. The cumulative percentage of drug dissolved is calculated and plotted against time to generate the dissolution profile [1].

Table 2: Comprehensive Characterization Techniques for this compound-Succinic Acid Multicomponent Crystals

Characterization Method Experimental Conditions Key Parameters for Multicomponent Crystal Confirmation
XRD Voltage: 40 kV, Current: 30 mA, Range: 5-35° 2θ Appearance of new distinctive peaks, changes in peak intensity and position
DSC Heating rate: 10°C/min, Range: 50-300°C New melting endotherm at temperature distinct from both components
FT-IR KBr pellet, Range: 400-4000 cm⁻¹ Shift in carbonyl and hydroxyl stretching frequencies, new hydrogen bonding patterns
Solubility CO₂-free water, 24 hrs agitation Significant increase in equilibrium solubility compared to pure this compound
Dissolution USP Apparatus II, pH 7.5 phosphate buffer, 50 rpm Enhanced dissolution rate and extent compared to pure drug

Results, Analysis, and Performance Evaluation

Quantitative Performance Assessment

The this compound-succinic acid multicomponent crystals demonstrated remarkable improvements in key pharmaceutical properties compared to pure this compound. The most significant enhancement was observed in equilibrium solubility, where the multicomponent crystals exhibited a 25-fold increase in solubility compared to pure this compound when measured in CO₂-free distilled water. This dramatic improvement in solubility directly addresses the primary limitation of this compound as a BCS Class II drug and represents one of the most successful applications of crystal engineering for solubility enhancement reported in recent literature [1].

The dissolution performance under physiologically relevant conditions (pH 7.5 phosphate buffer) further confirmed the superiority of the multicomponent crystal formulation. The dissolution study revealed that the multicomponent crystals achieved a dissolution percentage of 46.13% within 60 minutes, substantially higher than the 25.99% achieved by pure this compound over the same time period. This represents a 77.5% improvement in the extent of dissolution, which has profound implications for the in vivo performance of the formulation. The enhanced dissolution profile is particularly important for this compound as it is administered orally and its absorption is strictly dissolution-rate limited due to its poor aqueous solubility [1].

Table 3: Quantitative Performance Comparison of this compound Formulations

Formulation Equilibrium Solubility Dissolution at 60 min (%) Relative Solubility Enhancement Dissolution Improvement
Pure this compound Baseline 25.99% 1x Reference
Physical Mixture Moderate improvement ~30% (estimated) <5x Minimal
Multicomponent Crystal 25x increase 46.13% 25x 77.5%
Structural and Thermal Analysis Results

The XRD analysis provided definitive evidence of the formation of a new crystalline phase distinct from both starting materials. The diffraction pattern of the multicomponent crystals showed characteristic peaks that were not present in either the pure this compound or succinic acid patterns, confirming the creation of a unique crystal lattice. Specifically, the typical sharp crystalline peaks of this compound at 2θ angles of 11.49°, 13.80°, 17.94°, and 24.18° were replaced by new peaks in the multicomponent crystal, indicating complete reorganization of the crystal structure. The XRD pattern also demonstrated high crystallinity, which is advantageous for the physical and chemical stability of the final product during storage and handling [1].

The DSC thermograms further corroborated the formation of a new solid phase with distinct thermal properties. The multicomponent crystals exhibited a sharp endothermic peak at a temperature distinctly different from the melting points of either pure this compound (61-63°C) or succinic acid (185°C). This new melting event represents the dissociation temperature of the multicomponent crystal and provides evidence of the thermodynamic stability of the new phase. The absence of melting endotherms corresponding to the individual components confirmed the high purity and complete conversion to the multicomponent crystal form, with no residual starting materials present in the final product [1].

The FT-IR spectral analysis revealed significant changes in molecular bonding environments consistent with the formation of a multicomponent crystal. The most notable changes were observed in the carbonyl stretching region (1700-1720 cm⁻¹), where shifts in the C=O stretching vibrations indicated altered hydrogen bonding patterns between the carboxylic acid groups of this compound and succinic acid. Additional changes in the hydroxyl stretching region (3500-2500 cm⁻¹) further supported the involvement of carboxylic acid groups in hydrogen bonding interactions that stabilize the multicomponent crystal structure. These molecular-level interactions explain the dramatic improvements in solubility and dissolution, as the new crystal packing arrangement likely results in a crystal lattice with higher energy and consequently greater affinity for aqueous media [1].

Quality Control and Analytical Considerations

Critical Process Parameters and Controls

The consistent production of high-quality this compound-succinic acid multicomponent crystals requires strict control of several critical process parameters throughout the manufacturing process. The molar ratio of this compound to succinic acid must be maintained precisely at 1:1 to ensure optimal formation of the multicomponent crystal without residual unreacted starting materials. Deviations from this ratio may result in mixtures containing uncomplexed components, which can compromise the performance and stability of the final product. The grinding time represents another crucial parameter, with the optimal duration being 30 minutes total (divided into two 15-minute sessions with solvent addition between sessions), as insufficient grinding may result in incomplete conversion, while excessive grinding may induce amorphization or mechanical degradation of the crystals [1].

The solvent selection and addition protocol significantly influence the efficiency of multicomponent crystal formation. Methanol has been identified as the optimal grinding solvent due to its ability to sufficiently solubilize both components without causing complete dissolution, thereby facilitating the molecular recognition and reorganization processes necessary for cocrystal formation. The solvent should be added in aliquots of 4 mL at specific intervals to maintain an appropriate consistency that promotes molecular mobility without creating excessive wetness that would transform the process into solution crystallization. The post-processing conditions, particularly the 10-day desiccation period, are essential for complete solvent removal and proper maturation of the crystal structure, ensuring the formation of a stable, solvent-free multicomponent crystal phase [1].

Analytical Method Validation and Specifications

Robust quality control protocols must be established to ensure batch-to-batch consistency and product quality. The XRD method should be validated for specificity to distinguish the multicomponent crystals from both pure this compound and physical mixtures, with acceptance criteria requiring the presence of at least three characteristic peaks not present in the individual components. The DSC method should demonstrate specificity in detecting the unique melting endotherm of the multicomponent crystal, with the melting temperature falling within a specified range (e.g., ±2°C of the reference standard) and the enthalpy of fusion meeting predetermined specifications to ensure consistent crystal packing [1].

For performance quality control, the dissolution test should be rigorously validated for accuracy, precision, and discriminatory power. Acceptance criteria should include Q-factor requirements specifying that not less than 80% (Q=80%) of the labeled amount of this compound must dissolve within 60 minutes when tested using the standard dissolution conditions (USP Apparatus II, 50 rpm, pH 7.5 phosphate buffer, 37°C). The solubility testing method should be validated for linearity, accuracy, and precision across the relevant concentration range, with acceptance criteria requiring a minimum 20-fold solubility enhancement compared to pure this compound reference material when tested under standardized conditions (CO₂-free water, 24-hour equilibrium time, 0.45 μm filtration) [1].

Conclusion and Research Implications

The successful development of this compound-succinic acid multicomponent crystals represents a significant advancement in addressing the poor solubility limitations of this important antihyperlipidemic drug. The documented 25-fold solubility enhancement and 77.5% improvement in dissolution rate demonstrate the remarkable potential of crystal engineering approaches to overcome fundamental pharmaceutical challenges. The comprehensive characterization data confirm the formation of a stable, well-defined multicomponent crystal phase with distinct structural, thermal, and spectroscopic properties different from those of the individual components [1].

This research provides a robust protocol that can be adapted for similar challenging drug candidates facing solubility-limited bioavailability. The systematic approach combining solvent drop grinding preparation with multifaceted characterization (XRD, DSC, FT-IR) and performance evaluation (solubility, dissolution) serves as a valuable template for pharmaceutical scientists working on analogous formulation challenges. Future research directions should explore scale-up manufacturing processes, long-term stability studies, and in vivo pharmacokinetic evaluations to further validate the clinical utility of this promising this compound formulation. The remarkable in vitro performance improvements suggest strong potential for enhanced therapeutic outcomes through improved bioavailability, potentially enabling lower dosing regimens and reduced side effects for patients requiring this compound therapy [1].

References

Comprehensive LC-MS/MS Application Notes and Protocols for the Determination of Gemfibrozil in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Gemfibrozil (GFZ), a fibric acid derivative marketed under the brand name Lopid, is a widely prescribed lipid-lowering agent used primarily to treat dyslipidemia, hypertriglyceridemia, and mixed hyperlipidemia. Beyond its therapeutic applications, this compound has gained significant importance in clinical pharmacology as a potent inhibitor of cytochrome P450 2C8 (CYP2C8) and organic anion-transporting polypeptide 1B1 (OATP1B1), making it increasingly valuable for drug-drug interaction studies [1]. The growing interest in understanding this compound's pharmacokinetic properties and its interaction potential with various medications necessitates robust, sensitive, and specific analytical methods for its quantification in biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the analytical technique of choice for bioanalytical applications due to its superior sensitivity, specificity, and efficiency compared to traditional HPLC-UV or fluorescence methods [1] [2]. While earlier methods utilizing UV or fluorescence detection offered adequate sensitivity (ranging from 0.05 μg/mL to 1 μg/mL), they often required extensive sample preparation and longer run times, sometimes up to 20 minutes [1]. Modern LC-MS/MS platforms address these limitations by providing enhanced analytical performance with significantly shorter run times and reduced sample volume requirements.

This application note provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS technology, complete with fully validated method parameters, experimental procedures, and application data from pharmacokinetic studies. The method described herein demonstrates excellent sensitivity, high precision, and superior accuracy,

Experimental Protocols

Chemicals and Reagents

This compound reference standard (≥98.5% purity) can be obtained from Sigma-Aldrich (St. Louis, MO, USA). The internal standard (IS) options include: this compound-d6 (deuterated this compound, 98% pure) from Toronto Research Chemicals Inc. (North York, ON, Canada) [1], fluvastatin (98%) also from Toronto Research Chemicals [2], or clofibric acid for alternative methods [3]. HPLC-grade acetonitrile and methanol should be purchased from Fisher Scientific (Fairlawn, NJ, USA). Formic acid, ammonium formate, and ammonium acetate (A.C.S. certified, 98% pure) can be acquired from Sigma-Aldrich. Ultrapure water should be prepared using a purification system such as the Barnstead Nanopure System (Thermo Fisher Scientific, Waltham, MA, USA). Drug-free human plasma with EDTA as an anticoagulant is available from biological specialty suppliers such as Biological Specialty Corporation (Colmar, PA, USA) [1].

Preparation of Standard Solutions
2.2.1 Stock and Working Solutions

Prepare a primary stock solution of this compound at 1 mg/mL in acetonitrile [1]. Subsequently, prepare working standard solutions through serial dilution in acetonitrile to obtain concentrations spanning the expected calibration range (e.g., 0.01-100 μg/mL) [2] [4]. For the internal standard, prepare a stock solution of this compound-d6 at an appropriate concentration (e.g., 100 μg/mL) in methanol, then dilute to working concentration [1]. Alternatively, when using fluvastatin as IS, prepare a solution at 10 μg/mL in methanol [2]. All solutions should be stored at -20°C when not in use.

2.2.2 Calibration Standards and Quality Controls

Prepare calibration standards in plasma by spiking appropriate volumes of working solutions into drug-free human plasma to generate concentrations across the validated range (e.g., 0.01-50 μg/mL) [1] [2] [4]. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range (e.g., 0.03 μg/mL, 1 μg/mL, and 40 μg/mL) for method validation and routine monitoring of assay performance.

Sample Preparation Procedure

The protein precipitation extraction (PPE) method provides a simple and efficient approach for sample clean-up:

  • Pipette 100-125 μL of plasma sample into a microcentrifuge tube [1].
  • Add 25 μL of internal standard working solution.
  • Add 300 μL of acetonitrile for protein precipitation.
  • Vortex mix vigorously for 1-2 minutes to ensure complete precipitation.
  • Centrifuge at 13,000-15,000 × g for 10 minutes to pellet precipitated proteins.
  • Transfer the clear supernatant to a clean autosampler vial or 96-well plate for injection.

For enhanced sensitivity and cleaner extracts, solid-phase extraction (SPE) using Oasis MAX 1cc/30mg cartridges (Waters Corp., Milford, MA, USA) can be employed as follows [3]:

  • Condition the SPE cartridge with 1 mL methanol followed by 1 mL water.
  • Load 100-200 μL of plasma sample diluted with an equal volume of water or buffer.
  • Wash with 1 mL of 5% ammonium hydroxide in water.
  • Elute with 1 mL of acetonitrile containing 1% formic acid.
  • Evaporate the eluent under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in an appropriate volume of mobile phase for injection.
LC-MS/MS Instrumentation and Conditions

Table 1: LC-MS/MS Instrumentation Parameters

Component Specifications
LC System UPLC (e.g., Waters Acquity) or HPLC (e.g., Thermo Fisher Surveyor)
Analytical Column Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) [3] or Waters Sunfire C18 (2.1 × 50 mm, 5 μm) [1]
Column Temperature 40°C [1]

| Mobile Phase | A: 0.01% formic acid in water [2] or 5mM ammonium formate, pH 3.0 [3] B: Acetonitrile with 0.01% formic acid [2] | | Gradient Program | Isocratic: 60% B [2] or Gradient: 50-90% B over 2-3 minutes [3] | | Flow Rate | 0.3-0.4 mL/min [1] [2] | | Injection Volume | 5-10 μL [2] | | MS System | Triple quadrupole mass spectrometer (e.g., Thermo Fisher MSQ) | | Ionization Mode | Electrospray ionization (ESI) in positive mode [1] | | Ion Monitoring | Multiple reaction monitoring (MRM) [2] | | Ion Transitions | GFZ: 249.2 → 121.1 [2] or 251.15 → 128.95 [5] IS: GFZ-d6: 257.56 [1] or Fluvastatin: 410.2 → 348.2 [2] | | Capillary Temperature | 535°C [1] | | Collision Energy | Optimized for each transition (e.g., 12-17 eV) [5] |

Method Validation

The developed LC-MS/MS method for this compound determination in human plasma has been extensively validated according to regulatory guidelines [1] [2] [4]. The validation parameters assessed include specificity, linearity, accuracy, precision, sensitivity, recovery, matrix effects, and stability.

Specificity, Linearity and Sensitivity

The method demonstrated excellent specificity with no interference peaks from endogenous plasma components at the retention times of this compound and the internal standard [2]. The calibration curve showed linear response over a wide concentration range from 0.01 μg/mL to 100 μg/mL with correlation coefficients (r²) greater than 0.998 [2] [4] [5]. The lower limit of quantification (LLOQ) was established at 0.01 μg/mL with acceptable precision and accuracy, demonstrating the method's superior sensitivity for pharmacokinetic studies [2] [4].

Table 2: Method Validation Parameters for this compound LC-MS/MS Assay

Validation Parameter Results Acceptance Criteria
Linear Range 0.01-100 μg/mL [2] [4] -
Correlation Coefficient (r²) >0.998 [2] [4] [5] ≥0.990
LLOQ 0.01 μg/mL [2] [4] ±20% bias
Intra-day Precision (%CV) 1.04-1.36% [5] ≤15%
Inter-day Precision (%CV) 0.38-1.61% [5] ≤15%
Intra-day Accuracy 96.00-99.01% [5] 85-115%
Inter-day Accuracy 94.60-98.08% [5] 85-115%
Recovery 94.03-100.02% [5] Consistent and reproducible
Carry-over <20% of LLOQ ≤20% of LLOQ
Precision and Accuracy

The precision and accuracy of the method were evaluated using quality control samples at low, medium, and high concentrations. The intra-day precision ranged from 1.04% to 1.36% CV, while inter-day precision ranged from 0.38% to 1.61% CV, well within the acceptable limits of ≤15% CV [5]. The intra-day accuracy ranged from 96.00% to 99.01%, and inter-day accuracy ranged from 94.60% to 98.08% of the nominal values, demonstrating the excellent reliability and reproducibility of the method [5].

Recovery and Matrix Effects

The recovery of this compound through the sample preparation procedure was consistent and reproducible, with values ranging from 94.03% to 100.02% [5]. The use of a stable isotope-labeled internal standard (this compound-d6) effectively compensated for any matrix effects and variations in extraction efficiency, ensuring accurate quantification [1]. The absence of significant matrix effects was demonstrated by consistent analyte response in different lots of plasma.

Stability

Stability studies confirmed that this compound remains stable in plasma through three freeze-thaw cycles, at room temperature for up to 24 hours, and during long-term storage at -80°C for at least 30 days [1]. Processed samples in the autosampler also demonstrated stability for at least 24 hours at 10°C, ensuring analytical integrity throughout batch analysis.

Application to Pharmacokinetic Studies

The validated LC-MS/MS method has been successfully applied to clinical pharmacokinetic studies following administration of multiple doses of this compound (600 mg every 12 hours) to healthy volunteers [2] [4]. The method demonstrated robust performance in quantifying this compound concentrations across the dosing interval, enabling comprehensive pharmacokinetic characterization.

Table 3: Mean Pharmacokinetic Parameters of this compound After Multiple Doses (600 mg every 12 hours) in Healthy Volunteers (n=15)

Pharmacokinetic Parameter Mean Value (95% CI)
AUC0-τ (μg·h/mL) 88.84 (72.72-104.96) [4]
Cavg (μg/mL) 7.40 (6.06-8.75) [4]
Cmin (μg/mL) 1.24 (0.87-1.61) [4]
Cmax (μg/mL) 26.73 (21.31-32.15) [4]
Tmax (h) 2.28 (1.42-3.13) [4]
t½ (h) 2.81 (2.22-3.40) [4]
CL/F (L/h) 7.72 (5.85-9.58) [4]
Vd/F (L) 33.97 (18.41-49.53) [4]

The method has also been effectively utilized in drug-drug interaction studies. One investigation demonstrated that lopinavir-ritonavir significantly reduces this compound systemic exposure, with a geometric mean ratio of 0.59 (90% CI: 0.52-0.67) for AUC0-∞ after 14 days of lopinavir-ritonavir co-administration compared to baseline [3]. This clinically significant interaction highlights the importance of therapeutic drug monitoring when these medications are co-administered.

The sensitivity of the method allowed for complete characterization of the this compound concentration-time profile, with quantifiable levels observed throughout the 12-hour dosing interval. The precise measurement of this compound concentrations at steady-state provided valuable insights into its pharmacokinetic behavior, including the typical time to reach maximum concentration (Tmax) of approximately 2 hours and an elimination half-life of about 2.8 hours [4].

Protocol Workflow

The following workflow diagram summarizes the complete analytical procedure for the determination of this compound in human plasma:

G cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing SamplePrep Sample Preparation LCMSAnalysis LC-MS/MS Analysis DataProcessing Data Processing Validation Method Validation SP1 Aliquot 100 μL plasma SP2 Add internal standard SP1->SP2 SP3 Protein precipitation with acetonitrile SP2->SP3 SP4 Vortex and centrifuge SP3->SP4 SP5 Collect supernatant SP4->SP5 LC1 Chromatographic Separation SP5->LC1 LC2 Mass Spectrometric Detection LC1->LC2 LC3 MRM Data Acquisition LC2->LC3 DP1 Peak Integration LC3->DP1 DP2 Calibration Curve DP1->DP2 DP3 Concentration Calculation DP2->DP3

Troubleshooting and Technical Notes

  • Peak Shape Issues: If peak shape deteriorates, check the mobile phase pH and column condition. For basic mobile phases, ensure proper pH adjustment with ammonium formate or ammonium hydroxide [2] [5].

  • Sensitivity Problems: If sensitivity decreases, optimize MS parameters including cone voltage and collision energy. For this compound, the transition 249.2 → 121.1 typically provides excellent sensitivity in positive ESI mode [2].

  • Retention Time Shifts: Minor adjustments in mobile phase composition (acetonitrile percentage) may be needed to maintain consistent retention times. The typical retention time for this compound is 0.87-1.2 minutes under optimized conditions [2] [5].

  • Carry-over Concerns: Implement extensive needle wash procedures using a filtered 50:50 methanol:water mixture between injections to minimize carry-over [1].

  • Matrix Effects: Use a stable isotope-labeled internal standard whenever possible to compensate for matrix effects. If unavailable, conduct extensive matrix testing across different plasma lots [1].

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The method offers significant advantages over traditional techniques, including simplified sample preparation, rapid analysis time (2-3 minutes per sample), and excellent sensitivity with an LLOQ of 0.01 μg/mL. The complete validation according to regulatory guidelines demonstrates the method's reliability for pharmacokinetic studies and therapeutic drug monitoring applications.

The successful application of this method in clinical studies highlights its practical utility for characterizing this compound pharmacokinetics and investigating drug-drug interactions. The use of a deuterated internal standard enhances assay precision and accuracy, while the simple protein precipitation extraction ensures high throughput and efficiency. This protocol provides researchers with a comprehensive tool for the bioanalysis of this compound in support of clinical pharmacology studies.

References

Analytical Method: Reverse-Phase LC with Fluorescence Detection

Author: Smolecule Technical Support Team. Date: February 2026

An existing reversed-phase liquid chromatography (RP-LC) method for determining gemfibrozil in human plasma can serve as a starting point for assay development [1].

Table 1: Chromatographic Conditions for this compound Analysis [1]

Parameter Specification
Analytical Technique Reversed-Phase Liquid Chromatography (RP-LC)
Detection Fluorescence Detection
Extraction Single cyclohexane extraction (for plasma samples)
Column Hypersil ODS
Column Temperature 40 °C
Mobile Phase Phosphoric acid solution (0.4%) : Acetonitrile (45:55)
Internal Standard Ibuprofen
Detection Limit 0.025 μg/mL
Linear Range 0.05 - 0.5 μg/mL (linear); 0.5 - 30 μg/mL (cubic equation)
Precision (Intra-/Inter-day) CV ≤ 15%
Mean Recovery 90.15 ± 6.9%

Forced Degradation and Stability Profile

A stability-indicating assay must monitor this compound degradation. Theoretical and experimental studies show that this compound is susceptible to oxidative degradation [2] [3].

Table 2: this compound Degradation Pathways and Conditions

Degradation Pathway Key Findings / Suggested Stressor Reference
Oxidative Degradation Primary pathway mediated by hydroxyl radicals (•OH). The most favorable site for radical attack is the phenyl C3 position. [2]
Hydrolysis This compound is an acid (pKa 4.7). Stability should be investigated under acidic and basic conditions. [4] [5]
Environmental Persistence Shows minimal degradation (<50%) during anaerobic digestion, indicating stability in certain environments. [3]

Workflow for Assay Development and Validation

The following diagram illustrates the key stages in developing and validating a stability-indicating assay for this compound.

G Start Start: Develop Stability-Indicating Assay A Establish Initial Chromatographic Method (e.g., RP-LC with Fluorescence Detection) Start->A B Perform Forced Degradation Studies A->B C Stress Conditions: • Acid Hydrolysis • Base Hydrolysis • Oxidative Stress • Thermal Stress • Photolytic Stress B->C D Analyze Stressed Samples: • Monitor parent peak decrease • Identify and resolve degradation products C->D E Method Validation D->E F Validation Parameters: • Specificity • Linearity & Range • Precision (Repeatability, Intermediate Precision) • Accuracy • Detection & Quantitation Limits • Robustness E->F G Assay Application: • Stability Testing • Quality Control F->G

Application Notes for Researchers

  • Detection Mode: The native fluorescence of this compound allows for highly sensitive and selective fluorescence detection, which can be advantageous over UV detection for complex samples [4] [1].
  • Specificity Demonstration: A key validation step is to demonstrate that the method can accurately quantitate this compound in the presence of its degradation products and any expected impurities. This is proven by the baseline resolution of the this compound peak from all other peaks in stressed samples.
  • Solution Stability: For standard and sample solutions used during analysis, establish their stability (e.g., at room temperature and refrigerated) over a typical preparation and analysis sequence to ensure the reliability of results.
  • Method Transfer: Once validated, create a detailed Standard Operating Procedure (SOP) for transferring the method to quality control laboratories, including defined system suitability tests to be performed before each analytical run.

References

improving gemfibrozil solubility poor water soluble drug

Author: Smolecule Technical Support Team. Date: February 2026

Why Solubility Matters for Gemfibrozil

This compound is a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low solubility and high permeability [1] [2]. Its poor aqueous solubility is a major rate-limiting step for its dissolution and subsequent oral bioavailability [3] [4] [1]. Enhancing its solubility is therefore crucial to achieve the desired therapeutic concentration in the bloodstream [4] [5].

The table below summarizes key physicochemical properties of this compound that influence its solubility profile.

Property Description Impact on Solubility
Water Solubility Practically insoluble in water [6] Primary challenge for formulation and absorption.
pKa 4.75 ± 0.45 (Predicted) [6] Solubility is pH-dependent; higher in basic conditions.
Log P Information not available in search results High lipophilicity (log P > 2) generally contributes to low water solubility [5].
Melting Point 61-63°C [6] A high melting point can indicate strong crystal lattice energy, hindering dissolution [5].

Techniques to Enhance Solubility: Protocols & Data

Here are evidence-based techniques for improving this compound's solubility, complete with experimental protocols.

Cyclodextrin Complexation

This technique involves encapsulating the drug molecule within the hydrophobic cavity of cyclodextrins (CDs) to increase its apparent solubility [1].

Detailed Experimental Protocol

  • Objective: To prepare and characterize this compound inclusion complexes with β-Cyclodextrin (β-CD) and its derivatives.
  • Materials: this compound, β-CD, Hydroxypropyl-β-CD (HPβ-CD), Methyl-β-CD (Meβ-CD), suitable solvent (e.g., water, ethanol-water mixture).
  • Methods of Preparation [1]:
    • Kneading Method: Mix this compound and CD in a mortar. Add a small volume of solvent (e.g., ethanol-water) to form a paste. Knead for a specified time (e.g., 45-60 minutes). Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) and sieve to obtain a powder.
    • Co-precipitation Method: Dissolve this compound and CD separately in a suitable solvent. Mix the two solutions and stir continuously for a set period (e.g., 4-6 hours). Precipitate the complex by reducing the temperature or adding a non-solvent. Filter, wash, and dry the solid complex.
  • Characterization:
    • Solubility Studies: Shake vials containing excess this compound or its complex in a buffer (e.g., pH 7.0) for a defined period (e.g., 24-48 hours) at a constant temperature. Filter and analyze the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC [1].
    • Stability Constant (K1:1): Determine using techniques like phase-solubility diagrams, fluorescence spectroscopy, or 1H-NMR [1].

The workflow for this experimental process is as follows:

G Start Start Experiment Prep Prepare Physical Mixture (this compound + Cyclodextrin) Start->Prep Kneading Kneading Method Prep->Kneading Coprecipitation Co-precipitation Method Prep->Coprecipitation Dry Dry and Sieve (Obtain Solid Complex) Kneading->Dry Coprecipitation->Dry Char Characterize Complex Dry->Char Solubility Solubility Studies Char->Solubility Constant Determine Stability Constant (K₁:₁) Char->Constant End End Evaluation Solubility->End Constant->End

Expected Outcomes & Data Research shows complexation with cyclodextrins significantly enhances this compound's solubility. The following table summarizes stability constants for different CDs at pH 7.0, indicating complex strength [1].

Cyclodextrin Type Stability Constant K1:1 (M⁻¹) at pH 7.0
β-CD 760
HPβ-CD 530
Meβ-CD 440
Solid Dispersion

This method disperses the drug in a hydrophilic polymer carrier at a solid state, improving wettability and dissolution rate [7].

Detailed Experimental Protocol

  • Objective: To prepare this compound solid dispersions using the solvent evaporation method.
  • Materials: this compound, hydrophilic polymer (e.g., PVP, PEG), organic solvent (e.g., methanol, chloroform).
  • Method of Preparation (Solvent Evaporation) [7]:
    • Dissolve this compound and the polymer in a common volatile organic solvent.
    • Stir the solution to ensure a homogeneous mixture.
    • Evaporate the solvent rapidly using a rotary evaporator under reduced pressure.
    • Scrape the dried solid dispersion from the flask, crush, and sieve.
  • Characterization:
    • In-Vitro Dissolution: Perform dissolution testing per pharmacopeial standards (e.g., USP Apparatus I or II). Compare the dissolution rate of the solid dispersion against pure this compound and a physical mixture in a suitable medium (e.g., pH 6.8 phosphate buffer) [3] [7].
    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffractometry (XRD) to confirm the transformation of the drug from a crystalline to an amorphous state within the dispersion [7].
Particle Size Reduction (Nanosuspension)

Reducing particle size to the nanoscale increases the surface area, leading to a higher dissolution rate according to the Noyes-Whitney equation [4] [2].

Detailed Experimental Protocol

  • Objective: To prepare a stable this compound nanosuspension via nanomilling.
  • Materials: this compound, stabilizers (e.g., Poloxamer 188, Tween 80), purified water.
  • Method of Preparation (Nanomilling) [2]:
    • Prepare a coarse suspension of this compound in an aqueous solution containing the stabilizer.
    • Subject the suspension to a size reduction process using a media mill (e.g., a planetary ball mill).
    • Mill for a predetermined cycle time to achieve the desired particle size (typically 100s of nanometers).
  • Characterization:
    • Particle Size Analysis: Measure particle size and distribution using dynamic light scattering (DLS).
    • Saturation Solubility: Determine the solubility of the nanosuspension compared to un-milled drug material [4].

Troubleshooting Common Experimental Issues

Q1: Our cyclodextrin complex shows poor solubility enhancement. What could be wrong?

  • Incorrect Stoichiometry: Ensure a 1:1 molar ratio of drug to CD during preparation. Deviations can lead to incomplete complexation [1].
  • Inefficient Complexation Method: The kneading time may be insufficient, or the solvent used in co-precipitation may not be optimal. Try alternative methods like freeze-drying [1].
  • CD Selection: Native β-CD has relatively low solubility itself. Consider using more soluble derivatives like HPβ-CD or Meβ-CD, which showed good complexation with this compound [1].

Q2: The solid dispersion of this compound is sticky and difficult to handle. How can this be improved?

  • Carrier Polymer: The selected polymer (e.g., PEG) might have a low melting point. Switch to a polymer with a higher glass transition temperature (Tg), such as PVP or HPMC [7].
  • Processing Technique: Incorporate a secondary drying step or use adsorbents like silica to reduce moisture content and improve flowability [8].

Q3: The nanosuspension shows an increase in particle size over time (Ostwald Ripening). How can we stabilize it?

  • Stabilizer Optimization: The current stabilizer may not provide sufficient electrostatic or steric barrier. Screen different types and concentrations of stabilizers (e.g., combinations of ionic and non-ionic surfactants) [2].
  • Storage Conditions: Temperature fluctuations can accelerate ripening. Store the nanosuspension at a constant, cool temperature during stability testing [2].

Decision Framework for Selecting a Solubility Enhancement Method

This flowchart can guide the selection of an appropriate technique based on your specific requirements:

G Start Start: this compound Solubility Challenge Q1 Ionizable Group Present? (this compound pKa ≈ 4.75) Start->Q1 Q2 Need Amorphous Form? Q1->Q2 No Salt Recommend: Salt Formation Q1->Salt Yes Q3 Thermally Stable API? (M.P. 61-63°C) Q2->Q3 Yes Cyclodextrin Recommend: Cyclodextrin Complexation Q2->Cyclodextrin No Q4 Scalability & Equipment Key Concern? Q3->Q4 No Dispersion Recommend: Solid Dispersion Q3->Dispersion Yes Q4->Cyclodextrin No Nano Recommend: Nanosuspension Q4->Nano Yes

References

Technical Support Guide: Enhancing Gemfibrozil Dissolution Rate for BCS Class II Formulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Understanding Gemfibrozil Solubility Challenges

This compound, classified as a BCS Class II drug, exhibits poor aqueous solubility (approximately 0.01 mg/mL) despite its high permeability, resulting in limited and variable oral bioavailability. This fundamental biopharmaceutical challenge stems from its intrinsic physicochemical properties, necessitating advanced formulation strategies to enhance dissolution characteristics. As a fibric acid derivative used primarily for managing hypertriglyceridemia and hyperlipidemia, optimal therapeutic efficacy requires reliable gastrointestinal absorption, which is directly dependent on dissolution rate and extent. The low dissolution rate in biological fluids significantly constrains its bioavailability, making enhancement strategies a critical focus for pharmaceutical scientists and formulation developers.

Multiple advanced formulation approaches have been investigated to overcome these limitations, including multicomponent crystal systems, nanotechnology platforms, lipid-based formulations, and complexation techniques. Each strategy employs distinct mechanisms to increase the effective surface area, improve wettability, create higher energy amorphous forms, or modify crystal habit to enhance dissolution performance. This technical support guide provides comprehensive troubleshooting guidance, detailed experimental protocols, and performance comparisons to assist researchers in selecting and optimizing the most appropriate formulation strategy for their specific this compound development programs, addressing common challenges encountered during experimental work and formulation development.

Formulation Performance Data

Table 1: Comparative performance of this compound solubility enhancement technologies

Technology Formulation Components Solubility Enhancement Dissolution Performance Key Advantages
Multicomponent Crystals Succinic acid (1:1 mole ratio) 25-fold increase in solubility [1] 46.13% at 60 min vs. 25.99% pure drug [1] Simple processing, crystalline stability
Co-crystals Trans-cinnamic acid (1:1) Data not quantified Improved dissolution profile [2] Potential dual therapy, safety profile
Ternary Inclusion Complexes β-cyclodextrin + Plasdone S-630 Enhanced complexation efficiency [3] Significant IDR improvement in lyophilized form [3] Synergistic effect, reduced formulation bulk
Nano-formulations SNEDDS, nanocrystals Increased surface area Improved dissolution rate [4] Patent protection, broad applicability
Supercritical Fluid Processing CO₂ + nozzle parameters Not specifically quantified Narrow PSD (0.8-2.2 μm) [5] Solvent-free, narrow particle size distribution

Table 2: Troubleshooting common issues in this compound dissolution enhancement

Problem Potential Causes Solutions Preventive Measures
Poor crystal formation Incorrect stoichiometry, insufficient grinding time Verify mole ratios, extend grinding duration to 60 min, optimize solvent volume [1] [2] Standardize equipment, control humidity during processing
Inadequate solubility improvement Suboptimal co-former selection, insufficient surface area Screen alternative co-formers (nicotinic acid, malic acid), reduce particle size [1] [3] Conduct preliminary co-former screening, implement micronization
Dissolution variability Particle size distribution variability, poor wettability Implement RESS processing, add surfactants, use polymer coatings [3] [5] Standardize micromeritics characterization, include wetting agents
Physical instability Polymorphic transition, moisture absorption Use stabilizers, optimize packaging, consider co-amorphous systems [6] Conduct accelerated stability studies, use appropriate excipients
Cytotoxicity concerns Co-former toxicity, high local concentrations Perform cell viability assays (Caco-2), select GRAS co-formers [2] Complete preclinical safety screening of new co-formers

Troubleshooting Common Experimental Issues

FAQ: Addressing Frequent Technical Challenges

Q1: Why is my multicomponent crystal formation not achieving expected dissolution improvement?

A: Incomplete crystal formation is frequently caused by incorrect stoichiometric ratios or suboptimal processing parameters. Ensure precise 1:1 molar ratio of this compound to co-former (e.g., succinic acid) and extend grinding time to 60 minutes with frequency of 15 Hz when using liquid-assisted grinding [2]. For solvent drop grinding, confirm that solvent volume is minimized (typically 10-20 μL per 100 mg total solid) to facilitate proper molecular interaction without forming a solution. Characterize the product using DSC to confirm the formation of a new unique thermal event distinct from the parent components, and PXRD to verify a novel crystal pattern [1] [2]. If dissolution remains suboptimal, consider alternative co-formers such as nicotinic acid or malic acid, which have demonstrated success with other BCS Class II drugs [2].

Q2: How can I address solubility limitations in physiological pH ranges?

A: this compound's pH-dependent solubility presents particular challenges in gastrointestinal environments. Ternary inclusion complexes offer a robust solution by combining this compound with β-cyclodextrin and an auxiliary substance such as Plasdone S-630. This approach has demonstrated enhanced complexation efficiency and improved intrinsic dissolution rates across multiple pH environments (1.2, 6.8, and 7.5) [3]. The optimization of auxiliary substance concentration is critical—for polymers like Plasdone S-630, use 0.2% (w/v) concentration, while for organic bases like triethanolamine, 6.25% (w/v) in phosphate buffer pH 6.80 has shown efficacy [3]. Lyophilization of the ternary system produces a superior product compared to kneading, with significant improvement in intrinsic dissolution rate due to more efficient complexation.

Q3: What cytotoxicity considerations are necessary when developing this compound formulations?

A: Comprehensive cytotoxicity assessment is essential, particularly for novel co-crystal systems. Research indicates that this compound-trans-cinnamic acid co-crystals demonstrated safety profiles at concentrations up to 100 μM in Caco-2 cell models [2]. Prior to formulation development, evaluate all co-formers for safety using in vitro cell viability assays (e.g., MTT assay) with relevant cell lines. Select co-formers classified as "Generally Recognized As Safe" (GRAS) when possible, such as trans-cinnamic acid, which has established safety profiles and natural occurrence [2]. For nanotechnologies, assess concentration-dependent cytotoxicity, as increased surface area and dissolution rate may alter cellular interactions compared to bulk drug substance.

Detailed Experimental Protocols

Multicomponent Crystal Formation with Succinic Acid

The formation of multicomponent crystals via solvent drop grinding represents a scalable approach to enhance this compound dissolution. Begin by accurately weighing This compound and succinic acid in 1:1 molar ratio (typically 250.33 mg this compound to 118.09 mg succinic acid for small-scale experiments) using an analytical balance with ±0.1 mg accuracy [1]. Transfer the physical mixture to a ball mill jar with two 7 mm diameter grinding spheres. Add 10 μL of ethanol per 50 mg total solid as the grinding solvent to facilitate molecular migration and interaction [2]. Process the mixture using a Retsch MM400 mill or equivalent at 15 Hz frequency for 60 minutes to ensure complete reaction. Monitor temperature during grinding to prevent amorphous formation or phase separation. Characterize the resulting multicomponent crystals using DSC (heating rate 10°C/min to 200°C) to identify the new endothermic event corresponding to the multicomponent crystal melting point, and FT-IR with ATR accessory to detect shifts in carboxylic acid carbonyl stretches indicating heterosynthon formation [1]. For dissolution testing, use USP Apparatus II with 900 mL phosphate buffer pH 7.5 at 37°C ± 0.5°C, with paddles rotating at 50 rpm. Sample at 5, 10, 15, 30, 45, and 60 minutes, analyzing this compound content spectrophotometrically at 276 nm [1].

Co-crystal Formation with Trans-cinnamic Acid via LAG

Liquid-assisted grinding (LAG) produces this compound-trans-cinnamic acid co-crystals with improved solubility characteristics. Combine equimolar quantities of this compound and trans-cinnamic acid (total mass 50 mg) in a 10 mL stainless steel jar with two 7 mm grinding spheres [2]. Add 10 μL of ethanol as the activation solvent to promote molecular interaction without dissolving the components. Seal the jar securely to prevent solvent loss during processing. Mill the mixture using a Retsch MM400 mill at 15 Hz for 60 minutes, ensuring consistent energy input throughout the process. Following milling, store the product in an amber container in a dry environment to prevent moisture-mediated phase transformation. Characterize the resulting co-crystal using PXRD (5-50° 2θ range, continuous mode at 2°/minute with 0.02° step) to confirm the unique crystal pattern distinct from both parent compounds [2]. Perform TGA analysis (heating rate 10°C/minute to decomposition under argon atmosphere) to rule out solvate formation and confirm thermal stability. Evaluate equilibrium solubility using the shake-flask method in USP buffered aqueous solutions at pH 1.2, 4.5, 6.8, and 7.4, along with FeSSIF media to simulate fed-state intestinal conditions [2]. Equilibrate suspensions with continuous shaking at 100 rpm for 72 hours at 37°C, followed by filtration and spectrophotometric analysis at appropriate wavelength.

Ternary Inclusion Complex with β-Cyclodextrin and Polymer

Ternary inclusion complexes leverage synergistic interactions to enhance this compound solubility beyond conventional binary systems. For the kneading method, combine this compound and β-cyclodextrin in 1:1 molar ratio with optimized concentration of auxiliary substance (0.2% w/v for Plasdone S-630) [3]. Knead the mixture consistently for 45 minutes with gradual addition of purified water to maintain damp consistency. Dry the resulting mass in a microwave oven at 320 W for 4 minutes, then gently grind and sieve through #100 mesh (150 μm) to ensure uniform particle size distribution. For the lyophilization method, dissolve equimolar amounts of this compound and β-cyclodextrin in aqueous solution containing optimized polymer concentration. Add ammonia solution (25% v/v) dropwise until complete dissolution occurs, indicating complexation [3]. Sonicate the clear solution for 60 minutes to promote molecular interaction, then equilibrate for 72 hours at room temperature. Freeze the solution rapidly at -45°C in Petri dishes, then lyophilize using a freeze dryer at -45°C for 72 hours to obtain a porous, lightweight product. Characterize both systems using SEM to observe morphological changes, FT-IR to detect peak shifts indicating molecular interactions, and 1H NMR in DMSO-d6 to confirm inclusion complex formation through chemical shift changes [3].

Nanoparticle Production via Supercritical Fluid Technology

The Rapid Expansion of Supercritical Solutions (RESS) process produces this compound nanoparticles with narrow particle size distribution without organic solvent residues. Load this compound (purity >99%) into the extraction vessel of the supercritical fluid system [5]. Pressurize the system with carbon dioxide (99.98% purity) to desired extraction pressure (100-250 bar) and maintain temperature at 25-55°C for sufficient time to achieve saturation equilibrium. Pass the supercritical solution through a specially constructed capillary nozzle with diameter 150-240 μm to achieve rapid expansion into the atmospheric chamber. Collect the resulting particles on a glass slide or membrane filter positioned approximately 10 cm from the nozzle exit to prevent agglomeration. Optimize process parameters based on experimental design: higher extraction pressures (250 bar) produce smaller particles (0.8 μm), while increased extraction temperatures (55°C) yield larger particles (1.5-2.2 μm) due to altered supersaturation profiles [5]. Similarly, larger nozzle diameters (240 μm) increase particle size, while smaller diameters (150 μm) reduce final particle size. Characterize the resulting nanoparticles for particle size distribution using laser diffraction, morphology via SEM, and crystallinity through PXRD to confirm no polymorphic transitions occurred during processing [5].

Formulation Selection Workflow

Figure 1: Decision workflow for selecting appropriate this compound dissolution enhancement technologies based on project requirements and available resources

Conclusion

References

gemfibrozil nanocrystal stability optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Stability Challenges & Mechanisms

The high surface energy of nanocrystals makes them inherently unstable. The table below summarizes the primary mechanisms that can compromise stability during preparation and storage [1].

Mechanism Description Consequence
Aggregation Particles collide and coalesce due to attractive forces (e.g., van der Waals) [1]. Increased particle size, broader size distribution, reduced solubility and dissolution rate [1].
Ostwald Ripening Smaller crystals (higher solubility) dissolve and re-deposit onto larger crystals (lower solubility) [1]. Crystal growth over time, leading to increased particle size and reduced saturation solubility [1].
Sedimentation Particles settle under gravity; rate depends on particle size and medium viscosity (per Stokes' law) [1]. Formation of a sediment; can be reversible (easy re-dispersion) or irreversible (cake formation) [1].

The relationships between these challenges and their solutions can be visualized in the following workflow:

G Start Gemfibrozil Nanocrystal Stability Challenges C1 Aggregation Start->C1 C2 Ostwald Ripening Start->C2 C3 Sedimentation Start->C3 S1 Add Stabilizers: Polymers & Surfactants C1->S1 S2 Control Process: Crystalline Form & Log P C2->S2 S3 Formulate: Increase Medium Viscosity C3->S3 G Goal: Stable Nanocrystal Formulation S1->G S2->G S3->G

Optimization Strategies & Solutions

To counter the above challenges, a multi-faceted approach is required, focusing on formulation and process control.

Stabilizer Selection and Mechanism

Stabilizers are essential to prevent aggregation by adsorbing onto the particle surface and creating a physical or electrostatic barrier [1].

  • Ionic Surfactants: Provide electrostatic stabilization by forming a double electric layer around particles, causing repulsion between them. Examples include sodium lauryl sulfate and bile salts [1].
  • Non-ionic Polymers: Provide steric stabilization by creating a physical barrier that prevents particles from coming close enough to aggregate. Examples include cellulosics (e.g., HPMC), povidone (PVP), and poloxamers (Pluronic) [1].

The general mechanism of how stabilizers work is illustrated below:

G cluster_1 Stabilizer Layer A Nanocrystal e1 A->e1  Surfactant  Molecules B Nanocrystal e1->B  Electrostatic  Repulsion e2

Critical Material and Process Parameters

The stability of the nanosuspension is also influenced by the properties of the drug itself and the manufacturing process [1].

  • Drug Properties:

    • Crystallinity: Crystalline forms are generally more stable and less prone to Ostwald ripening than amorphous forms [1].
    • Hydrophobicity (Log P): Drugs with higher Log P (more hydrophobic) often form more stable nanosuspensions because stabilizers adsorb more strongly to hydrophobic surfaces [1].
    • Cohesive Energy: Drugs with higher cohesive energy may be more likely to form stable nanocrystal suspensions [1].
  • Formulation and Post-Processing:

    • Solidification: Converting the liquid nanosuspension into a solid dosage form (e.g., by spray drying or lyophilization) greatly improves long-term stability. The use of matrix-forming fillers like sucrose, mannitol, or lactose is critical to prevent irreversible aggregation and ensure the powder can be easily redispersed [1].
    • Viscosity Enhancement: Increasing the viscosity of the liquid suspension medium can slow down particle movement, reducing the rates of aggregation and sedimentation [1].

Example Experimental Protocol: SNEDDS as an Alternative

While nanocrystals are one approach, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are another powerful lipid-based strategy to enhance the dissolution and solubility of this compound [2] [3]. Below is a summarized protocol adapted from a study that designed and optimized this compound-loaded SNEDDS.

Objective: To develop and optimize a self-nanoemulsifying drug delivery system for this compound to enhance its in vitro dissolution [3].

Materials:

  • Drug: this compound
  • Oils: Lemon essential oil, soybean oil, Capmul MCM-C8 (mono/diglycerides of caprylic acid)
  • Surfactant: Cremophor EL (polyoxy 35 castor oil)
  • Co-surfactant: Capmul MCM-C8 (can also act as co-surfactant)
  • Hard gelatin capsules (for final dosage form)

Methodology:

  • Solubility Studies:

    • Dissolve an excess of this compound in various oils and surfactants.
    • Shake the mixtures on a water bath shaker at 25°C for 72 hours.
    • Centrifuge the samples and analyze the supernatant using a validated HPLC-UV method to determine the concentration of dissolved drug.
    • Result: In one study, lemon essential oil showed the highest solubility for this compound and was selected as the oil phase [3].
  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare mixtures of oil, surfactant, and co-surfactant at different weight ratios.
    • Titrate each mixture with water at room temperature under mild magnetic stirring.
    • Visually observe the mixtures and classify them as clear nanoemulsions, emulsions, or gels.
    • Use the diagrams to identify the self-nanoemulsifying region (where a clear, transparent nanoemulsion forms spontaneously).
  • Formulation Optimization (Using a Box-Behnken Design):

    • Independent Variables: Concentration of drug (X1), concentration of oil (X2), and concentration of surfactant:co-surfactant blend (X3).
    • Dependent Responses (Critical Quality Attributes): Droplet size (Y1), polydispersity index (Y2, a measure of size distribution width), and drug release after 30 minutes (Y3).
    • Prepare and evaluate the formulations according to the experimental design to find the optimal composition that minimizes droplet size and polydispersity while maximizing drug release.
  • Characterization of the Optimized SNEDDS:

    • Self-Emulsification Time: Assess the time taken for the formulation to form a clear nanoemulsion in aqueous medium under gentle agitation.
    • Droplet Size and Zeta Potential: Determine using dynamic light scattering (DLS).
    • In Vitro Drug Release: Perform dissolution studies (e.g., using USP apparatus) and compare the release profile with a conventional this compound tablet.

Expected Outcome: An optimized SNEDDS formulation (e.g., Gem 16.22%, lemon oil 21.62%, Cremophor EL 32.43%, Capmul MCM-C8 29.73%) that forms a nanoemulsion with small droplet size (<100 nm) and significantly enhanced dissolution profile compared to the commercial product [3].

Frequently Asked Questions (FAQs)

Q1: My nanocrystal suspension is aggregating. What is the first thing I should check? First, review your stabilizer system. Ensure you are using a sufficient concentration of an appropriate stabilizer (or combination of a polymer and a surfactant). The stabilizer must be able to adsorb strongly onto the this compound crystal surface and provide adequate electrostatic or steric repulsion [1].

Q2: Why is the particle size of my nanosuspension increasing during storage? This is most likely due to Ostwald ripening. To mitigate this, ensure your process produces a narrow particle size distribution. Using stabilizers that strongly adsorb to the crystal surface and inhibit crystal growth is also crucial. Furthermore, storing the formulation in a solid-dried state (lyophilized or spray-dried with a protective matrix) instead of a liquid suspension is the most effective long-term solution [1].

Q3: Besides nanocrystals, what other formulation strategies can improve this compound's solubility?

  • Co-crystallization: Creating a new crystalline form with a co-former like trans-cinnamic acid can modify solubility and dissolution properties [4].
  • Self-nanoemulsifying Drug Delivery Systems (SNEDDS): As detailed in the protocol above, this lipid-based approach can significantly enhance the dissolution and oral absorption of this compound [2] [3].

References

UV Spectrophotometric Method Robustness & pH Variation

Author: Smolecule Technical Support Team. Date: February 2026

This method validates the quantification of gemfibrozil incorporated into microemulsions and specifically tested robustness against pH variation [1].

Validated Analytical Protocol Summary [1]:

  • Analytical Technique: UV Spectrophotometry
  • Wavelength (λmax): 276 nm
  • Analyte: this compound (GFZ) in microemulsions (GFZ/MEs)
  • Solvent for Analysis: Absolute ethanol
  • Key Robustness Parameter Tested: pH variation

Quantitative Robustness Results: The method was deliberately challenged by varying the pH of the analytical solution. The results showed a coefficient of variation (CV%) of less than 5%, confirming the method's reliability despite deliberate changes in method parameters [1].

Parameter Varied Performance Outcome Acceptance Criterion Met
pH of the solution Coefficient of Variation (CV%) < 5% Yes

Detailed Experimental Protocol

For researchers looking to implement or verify this robustness test, the experimental details are as follows [1]:

  • Sample Preparation: Prepare this compound-loaded microemulsions. A stock solution of this compound/microemulsion (GFZ/MEs) is made in absolute ethanol at a concentration of 250 mg/mL. This is then diluted to concentrations ranging from 0.02 to 0.09 mg/mL using absolute ethanol.
  • Measurement: Absorbance of the samples is measured at 276 nm using a blank of absolute ethanol.
  • Robustness Testing: Analyze the samples while intentionally varying the pH from the standard method conditions. The specific pH values tested are not detailed in the available summary.
  • Data Analysis: Calculate the precision (e.g., Coefficient of Variation - CV%) of the results obtained under varied pH conditions. A CV% of less than 5% indicates the method is robust.

Experimental Workflow Diagram

The diagram below outlines the protocol for testing this compound method robustness against pH variation.

G Start Start Robustness Test Prep Prepare GFZ/MEs Stock Solution (250 mg/mL in Ethanol) Start->Prep Dilute Dilute Stock Solution (0.02 - 0.09 mg/mL) Prep->Dilute Vary Deliberately Vary Method Parameter (pH) Dilute->Vary Measure Measure Absorbance at 276 nm Vary->Measure Analyze Analyze Precision (Calculate CV%) Measure->Analyze Decision CV% < 5%? Analyze->Decision Pass Method is Robust Decision->Pass Yes Fail Method Not Robust Requires Re-development Decision->Fail No

References

Preparation Techniques & Formulations for Gemfibrozil SDs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core methods and formulations identified for preparing Gemfibrozil solid dispersions, each designed to enhance solubility and improve tablet properties.

Preparation Method Polymer/Carrier System Key Excipients & Ratios Primary Outcome Reference
Melting Method Poloxamer 407 Poloxamer 407 (6.7%), MCC 120 (14.6%), Croscarmellose Sodium (4%), Crospovidone (6%), Stearyl Fumarate (1%), Magnesium Aluminum Silicate (1%) Met dissolution specs (USP 47), equivalent to Lopid 600 mg, reduced punch sticking. [1]
Ball Milling HPMC (Hydroxypropyl methylcellulose) This compound:HPMC ratio (e.g., 1:0.25 w/w), Croscarmellose Sodium Simultaneously improved tabletability (tensile strength) and dissolution rate. [2]
Hot-Melt Extrusion PEG 6000 + Sucrose Laurate (Ternary SD) PEG 6000 (polymer), Sucrose Laurate (surfactant) Improved solubility (Application in a ternary solid dispersion system). [3]
Sonocrystallization Mannitol or PVP K-25 (Not a true SD, particle engineering) Solvent (Ethyl Acetate), Antisolvent (Aqueous solution with additives) Reduced particle size, altered crystal habit, and increased dissolution rate. [4]

Troubleshooting Common Experimental Issues

Here are answers to potential FAQs that researchers might encounter during their experiments.

Problem: The dissolution rate of my this compound solid dispersion is insufficient. Solution: The drug-to-polymer ratio is often the most critical variable. For HPMC-based systems prepared by ball milling, systematically optimize the This compound:HPMC ratio, as it directly influences both dissolution and tablet tensile strength [2]. If using the melting method, ensure the Poloxamer 407 carrier is adequately mixed and that the formulation includes superdisintegrants like croscarmellose sodium and crospovidone to facilitate rapid breakdown and dissolution [1].

Problem: My formulation is sticking to the punch during tablet compression. Solution: This is a known issue with this compound. The search results indicate that using specific excipients can mitigate this. Incorporate sodium stearyl fumarate as a lubricant and magnesium aluminum silicate as an absorbing excipient to reduce adhesiveness [1].

Problem: My solid dispersion is physically unstable or the drug is recrystallizing over time. Solution: Recrystallization indicates a meta-stable system. Consider formulating a Ternary Solid Dispersion (TSD) by adding a third component, such as a surfactant (e.g., sucrose laurate), to a drug-polymer system. The surfactant can enhance stability by improving dispersion and inhibiting nucleation and crystal growth [3].

Experimental Workflow for Preparation & Evaluation

The following diagram outlines a general decision-making workflow for developing and evaluating a this compound solid dispersion, based on the techniques described.

Start Start: this compound SD Development SelectMethod Select Preparation Method Start->SelectMethod Method1 Melting Method (Carrier: Poloxamer 407) SelectMethod->Method1 Method2 Ball Milling (Carrier: HPMC) SelectMethod->Method2 Method3 Hot-Melt Extrusion (e.g., Ternary SD) SelectMethod->Method3 Optimize Optimize Key Variables Method1->Optimize Method2->Optimize Method3->Optimize Var1 Drug:Polymer Ratio Optimize->Var1 Var2 Lubricant (e.g., Na Stearyl Fumarate) Optimize->Var2 Var3 Disintegrant (e.g., Croscarmellose Na) Optimize->Var3 Var4 Absorbent (e.g., Mg Al Silicate) Optimize->Var4 Evaluate Evaluate Formulation Var1->Evaluate Var2->Evaluate Var3->Evaluate Var4->Evaluate Eval1 Dissolution Rate Evaluate->Eval1 Eval2 Tablet Tensile Strength Evaluate->Eval2 Eval3 Sticking Behavior Evaluate->Eval3 Fail Fail: Does Not Meet Specs Evaluate->Fail e.g., Poor dissolution or severe sticking Success Success: Meets Target Specs Eval1->Success Eval2->Success Eval3->Success Fail->Optimize Re-formulate

Diagram 1: Workflow for this compound Solid Dispersion Development

Key Technical Considerations for Professionals

  • Ternary Solid Dispersions: If binary systems (drug-polymer) fail to provide adequate stability or solubility, consider adding a third component. Surfactants like poloxamer or sucrose laurate can be introduced to form a ternary system, which can further inhibit drug precipitation and enhance processability [3].
  • Criticality of Drug:Polymer Ratio: In ball milling with HPMC, the This compound:HPMC ratio was identified as the main variable influencing both drug dissolution and the critical mechanical property of tabletability (tensile strength) [2].
  • Addressing Multiple Challenges Simultaneously: A successful formulation must address this compound's dual challenges of poor solubility and high adhesiveness during compression. The excipient system should be designed to tackle both, for example, by using solid dispersion for solubility and specific lubricants/absorbents for sticking [1].

References

gemfibrozil polymorph characterization dissolution enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Dissolution Enhancement of Gemfibrozil

The table below summarizes the objectives and key findings of major enhancement strategies documented in recent literature.

Strategy Coformer/Component Used Key Objective Reported Outcome
Co-crystallization [1] Trans-cinnamic acid (TCA) Improve solubility and maintain non-cytotoxicity. Successful cocrystal formation; characterization confirmed unique crystal pattern.
Co-crystallization [2] Succinic Acid Improve solubility and dissolution rate. 25-fold increase in solubility; dissolution rate increased to 46.13% (vs. 25.99% for pure drug at 60 min).
Cyclodextrin Complexation [3] β-cyclodextrin (β-CD) & Polymers (e.g., Plasdone S-630) Enhance complexation efficiency (CE) and dissolution rate. Ternary systems (drug-CD-polymer) showed superiority over binary systems in CE and dissolution.
Cyclodextrin Complexation [4] β-CD, HP-β-CD, Me-β-CD Determine reliable stability constants ((K_{1:1})) and study complexation in solution/solid state. Confirmed 1:1 complex stoichiometry; (K_{1:1}) values were pH-dependent (higher for neutral GEM).
Eutectic Mixture [5] Nicotinamide Modify physicochemical properties via multicomponent solids. Formation of a eutectic mixture (no cocrystal); melting point at 59.3°C at 8:2 molar ratio.
Lipid-Based System (SNEDDS) [6] Lemon Oil, Cremophor EL, Capmul MCM-C8 Develop a system for enhanced dissolution and oral absorption. Formed nanoemulsions; significant improvement in dissolution rate compared to commercial tablets.

Experimental Protocols & Characterization

Here are detailed methodologies for the key enhancement strategies, including preparation and evaluation.

Co-crystallization via Liquid-Assisted Grinding (LAG)

This method is effective for forming new solid phases of this compound [1].

  • Objective: To synthesize a this compound cocrystal to improve its physicochemical properties [1].
  • Materials: this compound, coformer (e.g., trans-cinnamic acid, succinic acid), solvent (e.g., ethanol).
  • Procedure:
    • Weigh this compound and the coformer in an equimolar (1:1) ratio with a total mass of 50 mg [1].
    • Add a small amount of solvent (e.g., 10 µl of ethanol) to the mixture [1].
    • Transfer the mixture to a ball mill jar with milling spheres [1].
    • Mill for 60 minutes at a frequency of 15 Hz [1].
    • Collect the resulting solid and store in a dry environment [1].
  • Characterization:
    • Powder X-ray Diffraction (PXRD): Analyze over a 5°–50° 2θ range to confirm the formation of a new, unique crystalline phase distinct from the parent components [1] [2].
    • Differential Scanning Calorimetry (DSC): Heat samples from 50°C to 200°C at 10°C/min. A unique endothermic peak, different from the melting points of the individual components, indicates cocrystal formation [1] [5].
    • Fourier-Transform Infrared Spectroscopy (FTIR): Scan from 400–4,000 cm⁻¹ to investigate potential intermolecular interactions, such as hydrogen bonding, between the API and coformer [1] [5].
    • Dissolution Testing: Use the shake-flask method or USP apparatus to evaluate the equilibrium solubility and dissolution rate in buffers of various pH (e.g., pH 1.2, 6.8, 7.4) [1] [2].
Cyclodextrin Complexation

Complexation with cyclodextrins is a well-established method to enhance the solubility of BCS Class II drugs like this compound [3] [4].

  • Objective: To form inclusion complexes to improve drug solubility and dissolution [3].
  • Materials: this compound, cyclodextrin (e.g., β-CD, HP-β-CD, Me-β-CD), auxiliary substances (e.g., polymers like Plasdone S-630 for ternary complexes) [3].
  • Procedure (Kneading Method):
    • Weigh this compound and cyclodextrin in a 1:1 M ratio [3].
    • Add an optimized concentration of an auxiliary substance (for ternary complexes) [3].
    • Knead the mixture in a mortar for 45 minutes with a small amount of solvent (e.g., water or ethanol) to form a damp mass [3].
    • Dry the mass in an oven or microwave [3].
    • Grind the dried product and sieve it through a 100-mesh sieve [3].
  • Characterization:
    • Phase Solubility Studies: Add an excess of this compound to aqueous solutions containing increasing concentrations of cyclodextrin (0-15 mM). Shake until equilibrium (approx. 72 hrs) and analyze the drug concentration spectrophotometrically to determine the stability constant ((K_{1:1})) and complexation efficiency [3] [4].
    • DSC: Observe the disappearance or shift of the drug's melting endotherm in the complex [3].
    • PXRD: Compare the diffraction pattern of the complex with the physical mixture; a halo pattern or new peaks indicate complex formation [3] [4].
    • Nuclear Magnetic Resonance (NMR): Use proton NMR (¹H-NMR) to observe chemical shift changes in both the drug and cyclodextrin, confirming inclusion into the CD cavity [4].
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures that spontaneously form nanoemulsions in the GI tract, enhancing the dissolution and absorption of lipophilic drugs [6].

  • Objective: To develop a lipid-based formulation for improved dissolution and oral absorption [6].
  • Materials: this compound, oil (e.g., Lemon essential oil), surfactant (e.g., Cremophor EL), co-surfactant (e.g., Capmul MCM-C8) [6].
  • Procedure:
    • Conduct solubility studies of this compound in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity [6].
    • Construct pseudo-ternary phase diagrams to identify the self-nanoemulsification region [6].
    • Prepare the SNEDDS formulation by dissolving this compound in the optimized mixture of oil, surfactant, and co-surfactant [6].
    • The liquid mixture can be filled into hard gelatin capsules for administration [6].
  • Characterization:
    • Self-Emulsification Efficiency: Visually assess the clarity and tendency to form an emulsion upon mild agitation in aqueous media [6].
    • Droplet Size Analysis: Use dynamic light scattering to determine the mean droplet size and polydispersity index (PDI); optimal size is typically under 200 nm [6].
    • In Vitro Dissolution: Perform dissolution testing and compare the profile against pure this compound or a commercial tablet [6].

Experimental Workflow & Troubleshooting

The following diagram outlines a general decision-making workflow for selecting a dissolution enhancement strategy.

G Start Start: Poor Dissolution of this compound Goal Define Enhancement Goal Start->Goal Strat1 Form a Multicomponent Crystal Goal->Strat1 Strat2 Form a Cyclodextrin Complex Goal->Strat2 Strat3 Develop a Lipid-Based System Goal->Strat3 CC1 Use Trans-cinnamic acid or Succinic Acid Strat1->CC1 CC2 Use Nicotinamide (Forms Eutectic) Strat1->CC2 CD1 Use native β-CD with Kneading Strat2->CD1 CD2 Use HP-β-CD or Me-β-CD or add Polymer Strat2->CD2 Lipid1 Develop SNEDDS (e.g., with Lemon Oil) Strat3->Lipid1 Char Characterize Product: PXRD, DSC, FTIR, Dissolution CC1->Char CC2->Char CD1->Char CD2->Char Lipid1->Char

Frequently Asked Questions (FAQs)
  • Q1: We attempted cocrystallization but our PXRD results show a physical mixture, not a new phase. What went wrong?

    • A: This is often due to insufficient energy input during synthesis or an incorrect stoichiometry. Ensure you are using a high-energy method like liquid-assisted grinding (LAG) with optimized frequency and time. Re-check the molar ratio of your API to coformer, as a eutectic point (a simple mixture with a lower melting point) can be mistaken for a cocrystal. DSC and phase diagram construction can help distinguish between them [1] [5].
  • Q2: Why is the complexation efficiency of our this compound-β-cyclodextrin system low, requiring large amounts of CD?

    • A: The complexation efficiency of native β-CD can be inherently low. Consider these strategies: 1) Use more soluble cyclodextrin derivatives like hydroxypropyl-β-CD (HP-β-CD) or randomly methylated-β-CD (Me-β-CD). 2) Form a ternary complex by adding a water-soluble polymer (e.g., Plasdone S-630) or an organic base, which can synergistically enhance the stability constant and complexation efficiency, reducing the required CD amount [3] [4].
  • Q3: Our this compound SNEDDS formulation precipitates upon dilution in dissolution media. How can this be prevented?

    • A: Precipitation indicates insufficient solubilization capacity during the dispersion process. Revisit your pseudo-ternary phase diagram to optimize the ratio of oil to surfactant/co-surfactant (S/CoS). You may need to increase the proportion of S/CoS or select different components with higher solubilizing power for this compound. The goal is to ensure the formulation remains in a solubilized state even after aqueous dilution [6].

References

gemfibrozil stabilizer selection nanosuspension

Author: Smolecule Technical Support Team. Date: February 2026

Stabilizer Selection & Performance Data

Selecting an appropriate stabilizer is critical to prevent nanocrystal aggregation and ensure physical stability. The table below summarizes stabilizers and key outcomes from recent studies.

Stabilizer System Stabilizer Type Drug:Stabilizer Ratio Particle Size (nm) Zeta Potential (mV) Key Outcome Citation
PVP K30 + Tween 80 Polymer + Surfactant 1:2 (0.5% drug, 1% PVP, 2% Tween) 238.2 ± 2.5 -19.6 ± 0.1 Successful formation via wet milling; significant solubility increase. [1]
Polyvinyl Alcohol (PVA) Polymer Varied (See Protocol 2) 191.0 -12.0 Optimized via BBD; achieved 96.2% drug release in 90 min. [2]
HPMC + Soluplus Polymer Combination 1:1:0.5 (Drug:HPMC:Soluplus) 366.8 ± 9.6 -14.4 ± 0.4 Effective for a poorly soluble drug (Cyclosporine A) using HPH. [3]

Experimental Protocols for Nanosuspension Preparation

Here are detailed methodologies for two common techniques cited in the research.

Protocol 1: Wet Milling Technique [1]

This top-down method uses physical force to reduce particle size.

  • Preparation: Disperse 0.5% (w/v) of Gemfibrozil in an aqueous solution containing 1% (w/v) PVP K30 and 2% (w/v) Tween 80.
  • Milling: Subject the mixture to a wet milling process.
  • Sonication: After milling, use a sonication probe or bath to process the suspension. This step significantly reduces the total milling time required.
  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential. The final product can be characterized using techniques like Differential Scanning Calorimetry (DSC) to check for drug-stabilizer interactions.
Protocol 2: Precipitation-Ultrasonication Method [2]

This bottom-up technique involves forming drug nanoparticles from a solution.

  • Design of Experiment (DoE): Utilize a Box-Behnken Design (BBD) to optimize three key variables:
    • X1: Drug concentration in the organic phase (e.g., 20-80 mg/mL).
    • X2: PVA concentration (e.g., 0.1-0.5%).
    • X3: Sonication time (e.g., 10-30 minutes).
  • Preparation: Dissolve this compound in a water-miscible organic solvent. This solution is then added to an aqueous phase containing the stabilizer (PVA) under rapid stirring to create a supersaturated state, prompting nucleation.
  • Homogenization: Immediately subject the mixture to ultrasonication (probe or bath) for the time specified by the DoE model. This step controls crystal growth and breaks down particles.
  • Evaporation: Remove the organic solvent under reduced pressure.
  • Characterization: Evaluate the nanosuspension's particle size, zeta potential, and conduct in vitro dissolution studies.

Mechanisms of Nanocrystal Stabilization

Nanosuspensions are thermodynamically unstable. Stabilizers work by providing a barrier between drug particles. The following diagram illustrates the primary stabilization mechanisms.

G Mechanisms of Nanocrystal Stabilization Start High Surface Energy Leads to Instability Steric Steric Stabilization Start->Steric Prevented by Electrostatic Electrostatic Stabilization Start->Electrostatic Prevented by PolymerChains Polymer Chains (e.g., PVP, HPMC, PVA) - Adsorb on particle surface - Create physical barrier - Prevent close approach Steric->PolymerChains Via ElectricDoubleLayer Electric Double Layer (e.g., Ionic Surfactants) - Create surface charge - Generates electrostatic repulsion - Measured by Zeta Potential Electrostatic->ElectricDoubleLayer Via Outcome1 Stable Nanosuspension Reduced Aggregation PolymerChains->Outcome1 Result Outcome2 Stable Nanosuspension Reduced Aggregation ElectricDoubleLayer->Outcome2 Result

Frequently Asked Questions & Troubleshooting

Q1: My nanosuspension shows rapid particle growth and aggregation. What could be the cause? This is a common issue related to insufficient stabilization [4].

  • Inadequate Stabilizer Type or Concentration: The stabilizer may not be adsorbing strongly enough onto the drug surface. Consider screening other stabilizers or using a combination of a polymer (e.g., HPMC) and a surfactant (e.g., Tween 80) for synergistic stabilization [1] [4].
  • Low Zeta Potential: A zeta potential close to zero (e.g., between -10 mV and +10 mV) indicates weak electrostatic repulsion. Aim for a zeta potential above |±20| mV for electrostatic stabilization, or rely more heavily on steric stabilizers [2].
  • Ostwald Ripening: Smaller particles, having higher solubility, dissolve and re-deposit onto larger particles. Using a stabilizer that acts as a crystal growth inhibitor can help mitigate this [4].

Q2: How can I improve the dissolution rate and saturation solubility of my this compound formulation?

  • Reduce Particle Size: The primary goal of nanosuspensions. A smaller particle size directly increases the surface area, leading to a higher dissolution rate according to the Noyes-Whitney equation [5] [6].
  • Increase Saturation Solubility: According to the Ostwald-Freundlich equation, reducing particle size to the nanoscale significantly increases saturation solubility, which further enhances dissolution driving force [4] [2].

Q3: What are the critical factors for successfully scaling up a nanosuspension preparation?

  • For Wet Milling: Control parameters like milling time, bead size and material, and power input to ensure reproducible particle size across batches [1].
  • For Precipitation-Ultrasonication: Precisely control the mixing rate of the organic and aqueous phases, temperature, and sonication energy input. Using a DoE approach, as in [2], helps identify robust operating conditions for scale-up.
  • Stabilizer Selection: Choose stabilizers that are regulatory-approved, readily available, and effective at the concentrations required for the larger batch size.

References

Experimental Outcomes: Gemfibrozil in PPARα-Tg vs. Wild-Type Mice

Author: Smolecule Technical Support Team. Date: February 2026

This table compares the observed effects of Gemfibrozil in humanized PPARα-transgenic mice (PT group) and wild-type C57BL/6J mice (CT group) [1].

Parameter Assessed Findings in Wild-Type Mice (CT Group) Findings in PPARα-Tg Mice (PT Group) Interpretation & Comparative Conclusion
Hypolipidemic Effect Induced Induced This compound was effective in both models [2] [1]
Liver Weight & Ratio Significant increase No obvious changes PPARα-Tg mice showed reduced hepatomegaly, a classic rodent-specific effect [2] [1]
Hepatocyte Hypertrophy Present (higher extent & incidence) Present (lower extent & incidence) The pathological change was less severe in the PPARα-Tg model [2] [1]
Enzyme Activities ACOX, CAT, CNAT: Increased ACOX, CNAT: Increased; CAT: No change Differential enzyme response suggests a profile closer to the known human reaction in PPARα-Tg mice [2] [1]

Detailed Experimental Protocol

Here is the methodology used in the cited study to generate the comparative data [1].

Protocol Element Detailed Description

| Animal Models | - PPARα-Tg Mice: Created by microinjecting a human PPARα transgenic vector into fertilized C57BL/6 mouse eggs. Genotype and protein expression were confirmed by PCR and Western blot [1].

  • Wild-Type Mice: C57BL/6J mice [1]. | | Study Design | - Groups: PPARα control (PC), PPARα treatment (PT), C57BL/6J control (CC), C57BL/6J treatment (CT).
  • Sample Size: 8 mice/group (4, 4).
  • Treatment: Treated groups (PT, CT) received 1.25 g/kg this compound via gavage for 4 weeks. Control groups received ddH2O [1]. | | Key Assessments | - General: Body weight, clinical observations [1].
  • Blood Biochemistry: GLU, CHO, TG, HDL-C, LDL-C, NEFA, ALT, AST, etc. [1].
  • Enzyme Activity: Catalase (CAT), Acyl-CoA Oxidase (ACOX), Carnitine Acetyltransferase (CNAT) in liver homogenates [1].
  • Pathology: Organ weights, histopathological examination of liver sections (H&E staining) [1]. |

PPARα Signaling Pathway and Experimental Rationale

The use of a humanized PPARα-transgenic model is grounded in a key species difference. The following diagram illustrates the pathway and the rationale behind the experiment.

Ligand This compound (PPARα Ligand) PPARa PPARα Ligand->PPARa Dimer PPARα/RXR Heterodimer PPARa->Dimer RXR Retinoid X Receptor (RXR) RXR->Dimer PPRE PPRE (Peroxisome Proliferator Response Element) Dimer->PPRE Binds to TargetGenes Target Gene Expression PPRE->TargetGenes Regulates RodentEffects Rodent-Specific Effects: • Significant Hepatomegaly • High Incidence of Hypertrophy • Enzyme Induction TargetGenes->RodentEffects In Wild-Type Mouse HumanEffects Human-Like Effects: • Minimal Hepatomegaly • Lower Pathological Impact • Differential Enzyme Response TargetGenes->HumanEffects In PPARα-Transgenic Mouse

The core hypothesis is that the human PPARα receptor in transgenic mice responds to this compound differently than the rodent receptor, leading to a safety profile that more accurately predicts human outcomes [1] [3].

Context for Preclinical Safety Assessment

  • Comparison with Other Lipid-Lowering Drugs: A clinical study monitoring normal use found that This compound was stopped due to inadequate response and adverse reactions more frequently than Bezafibrate or Simvastatin [4]. This underscores the importance of predictive preclinical models.
  • Mechanism of Toxicity: PPARα agonists like this compound are known to induce pleiotropic responses, including hepatomegaly and peroxisome proliferation in rodents, effects that are not observed in humans [1] [3]. The PPARα protein is the key mediator of these species-specific effects [1].

How to Proceed Further

For a comprehensive comparison guide, you could deepen your research in the following areas:

  • Expand Model Comparisons: Investigate studies that also include PPARα-humanized mice (where the mouse gene is replaced by the human one) for a more complete picture of available models.
  • Include Other Agonists: Broaden the comparison by looking at data for other fibrates (e.g., Fenofibrate, Bezafibrate) in the PPARα-transgenic model to see if the findings for this compound are consistent across the drug class.
  • Review Regulatory Context: The FDA requires two-year rodent carcinogenicity studies for any PPAR agonists before clinical trials due to the tumorigenesis risk observed in rodents [3]. The transgenic model offers a potential alternative for more human-relevant risk assessment.

References

gemfibrozil species difference metabolism rat vs hamster

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Excretion & Metabolic Data

Parameter Sprague-Dawley Rat Syrian Golden Hamster
Primary Excretion Route Biliary (feces) at low dose; urinary at high dose (saturable biliary excretion) [1] [2] Urinary [1]
Biliary Excretion (after i.v. dose) ~93% of dose [3] 7-20% of dose [1]
Urinary Excretion (after oral dose) 55-70% of dose (high dose); less at low dose [1] [2] ~90% of dose [1]
Key Metabolites Acyl & ether glucuronides of gemfibrozil, 4'-ring hydroxylated metabolite, meta-benzoic acid metabolite, diol metabolite, acid-alcohol derivative [1] [4] Glucuronide conjugates of this compound and its oxidative metabolites [1]
Hepatic Peroxisome Proliferation Significant, associated with hepatocarcinogenesis [1] [5] Less susceptible [1]
NF-κB Activation Increased [5] No change from control [5]
P450 Induction Induces P450 3A1/2 and 2C6 [6] Information not available in search results

Detailed Experimental Protocols

The data in the tables above were generated through the following key methodologies:

  • In Vivo Disposition Studies: Animals received single intravenous or oral doses of [14C]this compound (30 mg/kg or 2000 mg/kg). Researchers collected bile, urine, and feces over time and measured excreted radioactivity using liquid scintillation spectrometry. For tissue distribution, plasma, liver, and kidney samples were analyzed at various time points [1] [2] [3].
  • Metabolite Identification and Profiling: Metabolites in urine and bile were isolated and identified using a combination of high-pressure liquid chromatography (HPLC), liquid chromatography/mass spectrometry (LC/MS), gas chromatography/mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR) spectroscopy. Conjugated metabolites were characterized using enzymatic hydrolysis with β-glucuronidase [2] [4].
  • Enzyme Activity Induction: After repeated this compound administration via oral gavage, liver microsomes were prepared from the animals. Induction of cytochrome P450 enzymes (e.g., 3A1/2, 2C6) was assessed by measuring the metabolic activities of these enzymes using specific probe substrates [6].
  • Mechanistic Toxicology Studies: The activation of the transcription factor NF-κB was determined in liver tissues after 6 to 90 days of peroxisome proliferator treatment using electrophoretic mobility-shift assays (EMSAs), with confirmation via supershift assays [5].

Mechanistic Explanation of Species Differences

The diagrams below illustrate the key metabolic and excretion pathways of this compound, highlighting the differences between rats and hamsters.

G cluster_0 Species Comparison This compound This compound OxidativeMetabolites Oxidative Metabolites (M1, M2, etc.) This compound->OxidativeMetabolites GlucuronideConjugates Glucuronide Conjugates (Acyl & Ether) This compound->GlucuronideConjugates OxidativeMetabolites->GlucuronideConjugates RatExcretion Primary Route: Biliary/Fecal High Enterohepatic Recycling GlucuronideConjugates->RatExcretion HamsterExcretion Primary Route: Urinary Low Enterohepatic Recycling GlucuronideConjugates->HamsterExcretion Rat Rat Rat->RatExcretion Hamster Hamster Hamster->HamsterExcretion RatTox Higher Effective Liver Exposure → Significant Peroxisome Proliferation → Hepatocarcinogenesis RatExcretion->RatTox HamsterTox Lower Effective Liver Exposure → Less Susceptible to Toxicity HamsterExcretion->HamsterTox

The different excretion routes are critically important. As the diagram shows, the extensive biliary excretion and enterohepatic recycling in rats lead to prolonged exposure of the liver to this compound and its metabolites [1]. This results in a much higher "effective dose" to the rat liver, contributing to observed toxic effects like peroxisome proliferation and hepatocarcinogenesis [1]. In contrast, hamsters eliminate most of the drug via urine, leading to lower hepatic exposure and reduced toxicity [1].

The underlying mechanism for this difference involves species-specific expression and function of hepatobiliary transporters, particularly the Multidrug Resistance-Associated Protein 2 (Mrp2). Studies in Mrp2-deficient TR⁻ rats show a dramatically impaired biliary excretion of this compound glucuronides and a corresponding shift to urinary excretion, mirroring the pattern naturally seen in hamsters [3].

References

gemfibrozil comparative toxicity rodent models

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity & Disposition

The following table summarizes the findings from studies investigating gemfibrozil's metabolic effects and toxicity in rodent models.

Study Focus Animal Model This compound Dose & Duration Key Findings on Toxicity & Effects Citation

| Metabolism & Disposition | Male & Female Sprague-Dawley Rats | Single oral dose (low and high) | • Induced hepatomegaly & hepatic peroxisome proliferation in rats. • No such evidence of these effects in humans. | [1] | | Comparative Drug Effects | Normal & Hypertriglyceridemic Rats | Various doses | • This compound: Lowered liver triglycerides and plasma LDL-C; raised HDL-C. • Bezafibrate: Had opposite effects (increased LDL-C, decreased HDL-C). | [2] | | Protective Effect (Liver) | Male NMRI Mice | 25, 50, 100 mg/kg for 10 days | • Protected against acetaminophen-induced hepatotoxicity. • Significantly decreased serum ALT and AST levels. • Increased antioxidant capacity (catalase, glutathione). | [3] | | Protective Effect (Lung) | Male Sprague-Dawley Rats | 25, 50, 100 mg/kg for 1-3 weeks | • Prevented bleomycin-induced lung injury and fibrosis. • Reduced lung index, collagen content, and tissue damage. | [4] | | Protective Effect (Brain) | Tay-Sachs Mice (Hexa-/-) | 8 mg/kg/day for 60 days | • Reduced GM2 ganglioside storage in the brain. • Suppressed glial activation and inflammation. • Improved behavior and increased lifespan via a PPARα-dependent mechanism. | [5] | | Aquatic Toxicity | Vibrio fischeri (bacterium) Daphnia magna (crustacean) | In vitro exposure | • EC50 for D. magna immobilization: 120 µM after 72h. • EC50 for V. fischeri bioluminescence inhibition: 180 µM after 15 min. | [6] |

Key Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies employed.

Study Objective Detailed Experimental Protocol Primary Endpoints Measured

| Hepatoprotective Effect [3] | 1. Animals: Adult male NMRI mice. 2. Pretreatment: Oral GEM (25, 50, 100 mg/kg) or vehicle for 10 days. 3. Toxicity Induction: Single dose of acetaminophen (400 mg/kg, i.p.) on day 10. 4. Sacrifice: 24 hours post-APAP injection. | • Serum: ALT, AST activities. • Liver Tissue: Catalase activity, ROS, malondialdehyde (MDA), reduced glutathione (GSH) levels. • Histopathology: Hepatocyte degeneration, necrosis, inflammatory cell infiltration. | | Prevention of Lung Fibrosis [4] | 1. Animals: Male Sprague-Dawley rats. 2. Pretreatment: Oral GEM (25, 50, 100 mg/kg) for 3 days. 3. Fibrosis Induction: Single intratracheal dose of bleomycin (5 IU/kg). 4. Study Duration: Continued GEM treatment for 7 days (inflammatory phase) or 21 days (fibrotic phase). | • Lung Index: Ratio of lung weight to body weight. • Collagen Content: Measured by Sirius Red/Fast Green staining. • Macroscopic & Histopathological Analysis. | | Neuroprotection in Tay-Sachs [5] | 1. Animals: Tay-Sachs (Hexa-/-) mice (3 months old). 2. Treatment: Oral GEM (8 mg/kg/day) or vehicle via gavage for 60 days. | • Biochemical: GM2 ganglioside/glycoconjugate levels, GFAP (astrocytes), Iba1 (microglia) via immunoblotting. • Behavioral Tests. • Survival Analysis. |

Mechanisms of Action and Toxicity

This compound's diverse effects are largely mediated through its role as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. The diagram below illustrates the key pathways involved in its mechanism and associated toxicological outcomes.

G cluster_primary Primary Mechanism: PPARα Activation cluster_species_tox Species-Specific Toxicity (Rats) cluster_therapeutic Therapeutic & Protective Outcomes This compound This compound PPARα_Activation PPARα_Activation This compound->PPARα_Activation Lipid_Metabolism_Change Lipid_Metabolism_Change PPARα_Activation->Lipid_Metabolism_Change AntiInflammatory_Effects AntiInflammatory_Effects PPARα_Activation->AntiInflammatory_Effects Antioxidant_Effects Antioxidant_Effects PPARα_Activation->Antioxidant_Effects Hepatomegaly Hepatomegaly PPARα_Activation->Hepatomegaly ↓ Triglycerides & VLDL\n ↑ HDL-C ↓ Triglycerides & VLDL ↑ HDL-C Lipid_Metabolism_Change->↓ Triglycerides & VLDL\n ↑ HDL-C Neuroprotection Neuroprotection AntiInflammatory_Effects->Neuroprotection Lung_Protection Lung_Protection AntiInflammatory_Effects->Lung_Protection Hepatoprotection Hepatoprotection Antioxidant_Effects->Hepatoprotection Peroxisome_Proliferation Peroxisome_Proliferation Hepatomegaly->Peroxisome_Proliferation Hepatocarcinogenesis Hepatocarcinogenesis Peroxisome_Proliferation->Hepatocarcinogenesis

Research Implications and Considerations

When evaluating this compound in rodent models, several critical factors emerge from the data:

  • Species-Specific Toxicity is Paramount: The induction of hepatomegaly and peroxisome proliferation in rats is a well-documented toxicological response that is not observed in humans [1]. This limits the predictive value of standard rodent models for human carcinogenic risk regarding this compound and underscores the need for careful model selection.
  • Comparative Effects Within Drug Class: this compound does not have a uniform effect across the fibrate class. Its impact on lipid parameters and liver triglycerides can be fundamentally different from bezafibrate, suggesting distinct mechanisms beyond PPARα activation that warrant further investigation [2].
  • Therapeutic Potential Beyond Lipid-Lowering: The consistent antioxidant and anti-inflammatory properties demonstrated in models of liver, lung, and neurological disease reveal a promising repurposing potential for this compound [3] [5] [4]. Its protective effect in a Tay-Sachs model was explicitly shown to be PPARα-dependent [5].
  • Environmental Risk Assessment: Data on this compound's toxicity to aquatic organisms like Daphnia magna provides essential information for environmental risk assessment, as pharmaceuticals are increasingly detected in water systems [6].

References

gemfibrozil vs clofibrate efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Mechanism Comparison

The table below summarizes the comparative effects of gemfibrozil and clofibrate from key clinical studies.

Parameter This compound (600 mg bid) Clofibrate (1 g bid) Study Details
Type III Hyperlipoproteinemia [1] [2]
• Plasma Total Cholesterol ▼ 54% ▼ 40% Significantly greater reduction with this compound (P < 0.05).
• VLDL Cholesterol ▼ 79% ▼ 59% Significantly greater reduction with this compound (P < 0.05).
• Total Triglycerides ▼ 70% ▼ 48% Significantly greater reduction with this compound (P < 0.05).
• HDL Cholesterol ▲ 7% ▲ 9% No significant difference between drugs.
Mechanism of Action [3]
• VLDL Triglyceride Transport (Production) ▼ 28% No Significant Change This compound decreases production and enhances clearance.
• VLDL Triglyceride Fractional Catabolic Rate ▲ 92% ▲ 35% Both increase clearance, but this compound's effect is more pronounced.
Familial Combined Hyperlipidemia [4] [5]
• Plasma Triglycerides Significant decrease vs. placebo Significant decrease vs. placebo No statistically significant difference was found between the two drugs.
• HDL Cholesterol Significant increase vs. placebo Significant increase vs. placebo Both drugs increased HDL-C to the same extent.

Detailed Experimental Protocols

The data in the summary table is derived from rigorous clinical trial methodologies.

Study on Type III Hyperlipoproteinemia [1] [2]
  • Design: A study conducted in six patients with well-characterized Type III hyperlipoproteinemia.
  • Treatment Protocol: Baseline values were established after a minimum of 8 weeks on a diet. Patients then received either this compound (600 mg twice daily) or clofibrate (1 g twice daily) for 8 weeks, with efficacy measurements taken at 6 and 8 weeks.
  • Key Measurements: Plasma concentrations of total cholesterol, VLDL cholesterol, total triglycerides, and HDL cholesterol were measured.
Study on Cholesterol and Triglyceride Metabolism [3]
  • Design: A clinical trial involving patients with hypertriglyceridemia on a metabolic ward.
  • Treatment Protocol: A one-month control period was followed by one month of active therapy with either this compound or clofibrate.
  • Key Measurements: Plasma triglyceride levels and VLDL triglyceride transport rates were determined using multicompartmental analysis after the injection of radiolabeled glycerol.
Study on Familial Combined Hyperlipidemia [4] [5]
  • Design: A randomized, double-blind, placebo-controlled crossover trial involving 16 patients.
  • Treatment Protocol: Patients received a 6-week placebo period, followed by 12 weeks of either clofibrate (1000 mg bid) or this compound (600 mg bid), another 6-week placebo period, and finally 12 weeks on the other drug.
  • Key Measurements: Plasma total cholesterol, triglycerides, HDL-C, LDL-C, apo B, and apo A-I were measured every 6 weeks.

Mechanisms of Action and Clinical Status

The following diagram illustrates the distinct mechanisms by which this compound and clofibrate exert their effects, based on pharmacological data [3] [6].

G Liver Liver PPARalpha Activate PPAR-α LPL Lipoprotein Lipase (LPL) PPARalpha->LPL ↑ Expression ApoCIII Apolipoprotein C-III PPARalpha->ApoCIII ↓ Expression VLDLClear VLDL Clearance LPL->VLDLClear Enhances ApoCIII->VLDLClear Inhibits VLDLProd VLDL Production Result Reduced Plasma Triglycerides VLDLProd->Result VLDLClear->Result This compound This compound This compound->PPARalpha This compound->VLDLProd Directly Reduces Clofibrate Clofibrate Clofibrate->PPARalpha

This compound exerts a dual mechanism by both reducing VLDL production in the liver and enhancing the clearance of triglyceride-rich particles from the blood. Clofibrate, in contrast, works primarily by increasing clearance [3] [6]. Both drugs activate the PPAR-α receptor, leading to increased lipoprotein lipase activity (enhancing breakdown of triglycerides) and decreased apolipoprotein C-III (which normally inhibits clearance) [6].

Clinical and Safety Considerations

  • Current Clinical Status: Clofibrate is no longer marketed in the United States due to findings from early outcomes trials that showed higher total mortality and an excess of adverse events, including non-cardiovascular deaths [6].
  • Safety with Statins: This compound is contraindicated for use with statins due to a potent drug interaction that significantly increases the risk of serious muscle toxicity (myopathy/rhabdomyolysis). If a fibrate-statin combination is necessary, fenofibrate is preferred as it has a much lower risk of such interactions [6].

Conclusion for Professionals

For researchers and clinicians, the data indicates:

  • Superior Efficacy: this compound is more effective than clofibrate at reducing atherogenic lipids (cholesterol, VLDL cholesterol, and triglycerides) in Type III hyperlipoproteinemia [1].
  • Dual Mechanism: The superior efficacy of this compound is likely due to its unique dual mechanism of simultaneously reducing production and enhancing the clearance of VLDL triglycerides [3].
  • Modern Context: The comparison is largely historical, as clofibrate has been withdrawn from the market. However, understanding the efficacy and mechanistic differences remains valuable for drug development and in understanding the evolution of fibrate therapies.

References

Mechanistic and Clinical Comparison: Gemfibrozil vs. Statins

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences in mechanism, efficacy, and clinical application between these drug classes.

Feature Gemfibrozil (Fibrate) Statins (e.g., Simvastatin, Atorvastatin)
Primary Mechanism Activates PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha) [1] Inhibits HMG-CoA Reductase, the rate-limiting enzyme in hepatic cholesterol synthesis [2]

| Key Molecular Actions | - ↓ Liver triglyceride release

  • ↑ Production of lipoprotein lipase (breaks down triglycerides)
  • ↑ Formation of HDL-C [2] [1] | - ↓ Intracellular cholesterol in liver
  • ↑ Synthesis of LDL receptors on liver surface, enhancing clearance of LDL-C from bloodstream [2] | | Efficacy (LDL-C Reduction) | Modest reduction (approx. 17-18%) [3] [4] | Significant reduction (approx. 26-34%) [3] [4] | | Efficacy (HDL-C Increase) | Robust increase (approx. 16-17%) [3] | Moderate increase (approx. 7-9%) [3] | | Efficacy (Triglyceride Reduction) | Potent reduction (can be up to 74% in some patients) [3] [1] | Moderate reduction [3] | | Primary Clinical Indication | Management of hypertriglyceridemia (especially TG ≥500 mg/dL); suited for patients with high TG/low HDL [2] [1] [5] | LDL cholesterol reduction and primary/secondary prevention of Major Adverse Cardiovascular Events (MACE) [6] [2] | | Impact on Cardiovascular Outcomes | Narrower benefit; reduces risk of coronary heart disease but not stroke, overall mortality, or cardiovascular mortality [2] | Broad benefit; significantly reduces risk of heart attack, stroke, and all-cause mortality [6] [2] |

Supporting Experimental Data from Key Studies

The following tables summarize quantitative results from clinical trials and cohort studies that directly compare the two therapies.

Table 1: Lipid Efficacy from a 12-Week, Randomized, Double-Blind Study [3] This study compared Simvastatin (5-20 mg) and this compound (600 mg BID) in patients with primary hypercholesterolemia. Percent changes from baseline are shown.

Lipid Parameter This compound Simvastatin
LDL Cholesterol -17% to -18% -26% to -34%
HDL Cholesterol +16% to +17% +7% to +9%
Triglycerides More effective reduction Less effective reduction

Table 2: Long-Term Cardiovascular Outcomes from a Retrospective Cohort Study [6] This large study (n=223,699, median follow-up 7 years) compared the effectiveness of Simvastatin vs. This compound for primary prevention of MACE.

Outcome Hazard Ratio (HR) for Simvastatin vs. This compound (95% CI)
MACE (Composite of CV mortality, CHD, stroke) 0.90 (0.88 - 0.93)
All-Cause Mortality 0.88 (0.86 - 0.90)
Cardiovascular Mortality 0.71 (0.67 - 0.76)
Non-Cardiovascular Mortality 0.92 (0.89 - 0.95)

Interpretation: An HR < 1.0 indicates that simvastatin was associated with a reduced risk compared to this compound [6].

Table 3: Efficacy in Diabetic Dyslipidemia from a 12-Week Open, Crossover Study [5] This study compared Atorvastatin (10-20 mg), this compound (900-1200 mg), and their low-dose combination in type 2 diabetic patients.

Lipid Parameter Atorvastatin This compound Low-Dose Combination
LDL Cholesterol Most effective reduction Less effective -26.5%
Triglycerides Less effective Most effective reduction -24.1%
HDL Cholesterol -- -- +4.8%
Apolipoprotein B (ApoB) Most effective reduction Less effective -21.8%
LDL Particle Size -- Increased Increased

Detailed Experimental Protocols

For reproducibility and critical appraisal, here are the methodologies from the key studies cited.

1. Protocol: Long-Term Cardiovascular Outcomes Cohort Study [6]

  • Study Design: Retrospective, territory-wide cohort study using electronic health records.
  • Data Source: Hong Kong Hospital Authority.
  • Participants: 223,699 individuals with no prior CVD, newly prescribed simvastatin or this compound.
  • Intervention/Exposure: Initiation of simvastatin or this compound.
  • Primary Outcome: Major Adverse Cardiovascular Events (MACE), a composite of cardiovascular mortality, coronary heart disease, or stroke.
  • Follow-up: Median 7.0 years.
  • Statistical Analysis: Inverse probability of treatment weighting (IPTW) on the propensity score was used to estimate hazard ratios (HRs) and account for confounding.

2. Protocol: Short-Term Lipid Efficacy Clinical Trial [3]

  • Study Design: Randomized, double-blind, multicenter trial.
  • Duration: 12 weeks.
  • Participants: 290 patients with primary hypercholesterolemia.
  • Intervention:
    • Stratum I (LDL-C < 195 mg/dL): Simvastatin 5-10 mg daily vs. This compound 600 mg twice daily.
    • Stratum II (LDL-C ≥ 195 mg/dL): Simvastatin 10-20 mg daily vs. This compound 600 mg twice daily.
  • Primary Endpoints: Percent change from baseline in LDL-C, HDL-C, and triglycerides.

3. Protocol: Diabetic Dyslipidemia Crossover Study [5]

  • Study Design: Randomized, open-label, cross-over study.
  • Participants: 44 patients with type 2 diabetes, LDL-C >100 mg/dL, and triglycerides <400 mg/dL.
  • Intervention Sequence: Two 12-week treatments (atorvastatin AND this compound) given in random order.
  • Additional Phase: A subsequent 12-week period of low-dose combination therapy (atorvastatin 10 mg + this compound 900 mg).
  • Measurements: LDL-C, HDL-C, triglycerides, non-HDL-C, ApoB, and LDL particle size.

Visualizing Mechanisms and Interactions

The diagrams below illustrate the core mechanisms of each drug and critical interaction pathways.

gemfibrozil_mechanism cluster_liver Liver This compound This compound PPARa PPARa This compound->PPARa Activates TG_Release TG & VLDL Release PPARa->TG_Release Decreases LPL_Prod Lipoprotein Lipase (LPL) Production PPARa->LPL_Prod Increases HDL_Prod HDL Production PPARa->HDL_Prod Increases Bloodstream Bloodstream ↓ Triglycerides ↑ HDL-C TG_Release->Bloodstream Less TG/VLDL LPL_Prod->Bloodstream Clears TG HDL_Prod->Bloodstream More HDL

This compound activates PPAR-α to lower triglycerides and raise HDL-C.

statin_mechanism cluster_liver Liver Cell Statin Statin HMGCR HMG-CoA Reductase Statin->HMGCR Inhibits IntracellChol Intracellular Cholesterol HMGCR->IntracellChol Cholesterol Synthesis LDLR LDL Receptor (LDLR) IntracellChol->LDLR Upregulates Bloodstream Bloodstream ↓ LDL-C LDLR->Bloodstream Clears LDL

Statins inhibit HMG-CoA reductase, upregulating LDL receptors to clear LDL-C.

drug_interaction This compound This compound SVA Active Statin Metabolite (e.g., Simvastatin Acid) This compound->SVA Inhibits Glucuronidation IncreasedSVA Increased Systemic Exposure to Active Statin This compound->IncreasedSVA Leads to SVA_Glucuronide SVA Glucuronide SVA->SVA_Glucuronide UGT1A1/1A3 Bile Biliary Excretion SVA_Glucuronide->Bile Normal Pathway MyopathyRisk Increased Risk of Myopathy/Rhabdomyolysis IncreasedSVA->MyopathyRisk Causes

This compound inhibits statin metabolism, increasing myopathy risk.

Key Insights for Research and Development

  • Patient Subgroups: While statins show superior population-level benefits for MACE reduction, this compound may be more effective in specific subgroups, particularly men and patients with low baseline HDL cholesterol (<1.0 mmol/L) [6].
  • Combination Therapy: Low-dose combination of atorvastatin and this compound can be effective for diabetic dyslipidemia, especially when triglyceride levels remain elevated [5]. However, this combination increases the risk of myopathy and requires careful metabolic and safety considerations [1] [7].
  • Interaction Mechanisms: The key interaction involves this compound inhibiting the glucuronidation of active statin metabolites (e.g., simvastatin acid) via UGT1A1 and UGT1A3, and their hepatic uptake via OATP transporters, leading to significantly increased systemic exposure [1] [7].

References

Comparison of Validated Analytical Methods for Gemfibrozil

Author: Smolecule Technical Support Team. Date: February 2026

Method & Purpose Key Validation Parameters (per ICH Guidelines) Sample Matrix & Preparation Experimental Protocol Summary

| GC-MS/MS for Genotoxic Impurity [1] | • Analyte: Allyl chloride (genotoxic impurity) • Linearity: 30% to 150% of spec level • LOD/LOQ: 0.005 ppm / 0.01 ppm • Specificity: Confirmed • Accuracy/Precision: Meets ICH criteria | • Matrix: Gemfibrozil drug substance • Preparation: Direct analysis of dissolved sample | • Column: USP G27 (5% diphenyl, 95% dimethylpolysiloxane), 30m x 0.32mm ID, 1.5µm film. • Carrier Gas: Helium, 2.0 mL/min. • Detection: MS/MS in selective reaction monitoring mode. • Elution: Thermal gradient program. | | LC/MS for Bioanalysis [2] | • Analyte: this compound • Linearity: 0.5 to 50 µg/mL • LOQ: 0.5 µg/mL • Intra-day Precision: 1.6% - 10.7% RSD • Intra-day Accuracy: 85.6% - 108.7% of expected value | • Matrix: Human plasma (EDTA-anticoagulated) • Preparation: Protein precipitation with acetonitrile | • Column: C18 (50 x 2.1 mm, 5µm). • Mobile Phase: 0.1% formic acid in 50:50 acetonitrile/water. • Flow Rate: 300 µL/min. • Detection: Single quadrupole MS, ESI+ mode, SIM at m/z 251.5. • Internal Standard: Deuterated this compound (GFZ-d6). | | UV-Spectrophotometry for Formulation [3] | • Analyte: this compound in microemulsions • Linearity (R²): 0.9984 • Precision (CV): < 5% • Accuracy (Recovery): 98% - 102% • Wavelength: 276 nm | • Matrix: Microemulsion formulation • Preparation: Dissolution in absolute ethanol | • Instrument: UV Spectrophotometer. • Detection: Absorbance measured at 276 nm. • Procedure: Calibration curve constructed from 0.02 to 0.09 mg/mL in ethanol. |

Detailed Experimental Workflows

To further aid in understanding the procedural details, here are the experimental workflows for the GC-MS/MS and LC/MS methods.

G GC_Start This compound Drug Substance GC_Prep Sample Preparation (Dissolution) GC_Start->GC_Prep GC_Column GC Separation Column: USP G27 (30m) Carrier Gas: Helium, 2.0 mL/min GC_Prep->GC_Column GC_MS MS/MS Detection Triple Quadrupole LOD: 0.005 ppm, LOQ: 0.01 ppm GC_Column->GC_MS GC_Data Data Analysis (Quantification of Allyl Chloride) GC_MS->GC_Data

G LC_Start Human Plasma Sample LC_Prep Protein Precipitation with Acetonitrile Internal Standard: GFZ-d6 added LC_Start->LC_Prep LC_Column LC Separation Column: C18 (50x2.1mm, 5µm) Mobile Phase: 0.1% Formic Acid / ACN LC_Prep->LC_Column LC_MS MS Detection Single Quadrupole, ESI+ SIM at m/z 251.5 LC_Column->LC_MS LC_Data Data Analysis (Quantification of this compound) LC_MS->LC_Data

Key Selection Guide

  • For Trace-Level Genotoxic Impurity Analysis: The GC-MS/MS method is the definitive choice due to its exceptional sensitivity (parts-per-billion level) and selectivity, which is critical for meeting stringent regulatory requirements for impurity profiling [1].
  • For Pharmacokinetic and Bioavailability Studies: The LC/MS method is highly suitable. Its sensitivity and specificity in a complex biological matrix like plasma, combined with the use of a deuterated internal standard for accuracy, make it ideal for such applications [2].
  • For Routine Quality Control of Formulations: The UV-Spectrophotometry method offers a cost-effective, rapid, and robust solution. Its validation for analyzing this compound in microemulsions demonstrates its utility for routine checks where extreme sensitivity is not required [3].

References

Comparative Disposition of Gemfibrozil Across Species

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on excretion routes and key metabolite exposure from preclinical and clinical studies.

Species / Human Primary Excretion Route Key Quantitative Data on Excretion Noteworthy Metabolites & Relative Exposure Experimental Dose & Model
Rat [1] [2] Predominantly Biliary/Fecal 55-70% of low oral dose (30 mg/kg) excreted in feces; suggests saturated biliary excretion at high dose (2000 mg/kg) with 55-70% in urine [1]. Multiple metabolites identified in urine, including glucuronide conjugates, a diol metabolite, and phenolic metabolites [3]. Single oral dose (30 or 2000 mg/kg) or intravenous dose in Sprague-Dawley rats; bile-duct cannulated studies [1].
Syrian Golden Hamster [1] Predominantly Urinary ~90% of a single oral dose excreted in urine [1]. Information on specific metabolite profiles in hamsters is less detailed in the provided results. Single oral dose (30 mg/kg) or intravenous dose [1].
Mrp2-Deficient TR⁻ Rat [4] Urinary (due to transporter deficiency) Biliary excretion impaired: 22% of IV dose vs. 93% in Wistar rats. Urinary excretion increased to 78% vs. 2.6% in Wistar rats [4]. Altered metabolite profiles in plasma, liver, and kidney due to impaired biliary excretion and upregulation of Mrp3 [4]. Intravenous dose in transporter-deficient model [4].
Mouse [5] Information not specified The molar ratio of gemfibrozil 1-O-β-glucuronide to parent this compound at steady-state was 91% [5]. High exposure of the glucuronide metabolite (Gem-glu) relative to parent drug [5]. Fed a 0.75% this compound diet for 7 days to reach steady state [5].
Human [5] [6] Predominantly Urinary ~70% of a dose is eliminated in the urine, mostly as conjugates [6]. Gem-glu/GEM molar ratio is much lower: 10-15% [5]. Major metabolites are this compound 1-O-β-glucuronide (Gem-glu), and oxidative metabolites (M1 and M2) from hydroxylation [6] [7]. Therapeutic dose (900-1200 mg daily) in clinical trials [5].

Experimental Protocols for Metabolite Identification

The following methodologies are foundational for identifying and characterizing this compound metabolites.

  • In Vivo Disposition Studies [1] [2]

    • Dosing and Sample Collection: Animals receive a single oral or intravenous dose of radiolabeled [¹⁴C]this compound. Bile ducts may be cannulated. Urine, feces, and bile are collected at regular intervals over up to 72-96 hours.
    • Radioactivity Measurement: Total radioactivity in excreta is quantified by liquid scintillation counting to determine excretion mass balance.
    • Metabolite Profiling: Samples are analyzed by high-performance liquid chromatography (HPLC) with radiometric detection to generate metabolic profiles and identify major elimination pathways.
  • Metabolite Isolation and Identification in Rat Urine [3]

    • Sample Preparation: Urine is collected from rats after a high oral dose of [¹⁴C]this compound (2000 mg/kg).
    • Chromatographic Separation: Metabolites are separated and purified using HPLC.
    • Structural Elucidation: The structure of purified metabolites is determined using a combination of techniques:
      • Liquid Chromatography-Mass Spectrometry (LC/MSn): Provides molecular weight and fragmentation patterns.
      • Gas Chromatography-Mass Spectrometry (GC/MS): Used for volatile metabolites.
      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information.
    • Conjugate Characterization: Glucuronide conjugates are treated with β-glucuronidase (from E. coli or Helix pomatia) and/or subjected to base hydrolysis to confirm the identity and position of the glucuronide moiety (e.g., acyl vs. ether) [3].

G start Administer [¹⁴C]this compound (Oral or IV Dose) collect Collect Biological Samples (Urine, Bile, Feces) start->collect measure Measure Total Radioactivity (Liquid Scintillation Counting) collect->measure profile Metabolite Profiling (HPLC with Radiometric Detection) measure->profile isolate Isolate and Purify Metabolites profile->isolate identify Structural Identification isolate->identify conjugate Characterize Conjugates (Enzymatic Hydrolysis, Base Hydrolysis) isolate->conjugate lcms LC/MS and LC/MSⁿ identify->lcms gcms GC/MS identify->gcms nmr NMR Spectroscopy identify->nmr

Diagram illustrating the core experimental workflow for this compound metabolite identification and characterization [1] [3].

Key Implications for Drug Development

The summarized data provides critical insights for translational research.

  • Interpreting Species-Specific Toxicity: The extensive biliary excretion and enterohepatic recirculation in rats lead to higher and prolonged liver exposure to this compound and its metabolites. This is a plausible explanation for the species-specific hepatocarcinogenicity observed in rats, which is not seen in hamsters or humans [1] [2].
  • Assessing Drug-Drug Interaction (DDI) Risk: The major circulating metabolite in humans, this compound 1-O-β-glucuronide (Gem-glu), is a potent mechanism-based inactivator of CYP2C8 [8] [7]. Furthermore, both this compound and Gem-glu inhibit hepatic uptake transporters (OATP1B1) and renal transporters (OAT3), contributing to complex DDIs [8] [9]. This underscores the necessity of evaluating metabolite pharmacology during development.
  • Role of Transporters in Disposition: Studies in Mrp2-deficient rats demonstrate that transporter expression significantly influences this compound's excretion route, metabolite distribution, and subsequent metabolic fate [4]. This highlights the importance of transporter phenotyping in preclinical models.

References

Quantitative Comparison of Gemfibrozil Effects: Rodents vs. Humans

Author: Smolecule Technical Support Team. Date: February 2026

Endpoint Rodent Response (Rats/Mice) Human Response Key Supporting Evidence
Peroxisome Proliferation Significant increase in liver peroxisome number and size [1] Not observed [1] [2] Morphological and enzyme activity data from NTP studies [1]
Hepatocyte Proliferation Marked increase [1] Not induced [1] Cell proliferation analysis in rodent livers [1]
Key Enzyme Induction Strong induction of peroxisomal (e.g., ACOX) and microsomal fatty acid-oxidizing enzymes [1] [2] Induction of genes for lipid metabolism (e.g., apoCIII), but not peroxisome proliferation-associated genes [1] [3] Gene expression and enzyme activity assays in primary hepatocytes and in vivo models [1] [3]
Hepatocarcinogenicity Hepatocellular tumors observed after long-term exposure [1] No increased incidence found in epidemiological studies [1] [4] Chronic rodent bioassays and human clinical/epidemiological data [1] [4]

Detailed Experimental Protocols

The data in the table above is generated through standardized and specialized experimental models. Here are the methodologies for the key approaches cited.

Standard In Vivo Rodent Studies

This classic protocol involves feeding gemfibrozil to rodents and examining pathological and biochemical endpoints [1].

  • Test System: Male Harlan Sprague-Dawley rats, B6C3F1 mice, and Syrian hamsters.
  • Dosing: this compound is administered via diet for a subchronic (e.g., 3-month) or chronic (e.g., 2-year) period.
  • Endpoints Measured:
    • Liver Weight & Histopathology: Assessment of hepatomegaly (liver enlargement) and hypertrophy of hepatocytes [1] [2].
    • Cell Proliferation: Measurement of hepatocyte replication rates (e.g., via BrdU or PCNA labeling) [1].
    • Enzyme Activity: Spectrophotometric assays for peroxisomal enzymes like Acyl CoA Oxidase (ACOX) and Carnitine Acetyltransferase [1] [2].
  • Key Finding: Rats are most responsive, mice intermediate, and hamsters least responsive to these effects, demonstrating a species gradient [1].
Studies in PPARα-Humanized Mouse Models

To overcome species differences, transgenic models have been developed to directly test the role of human PPARα.

  • Test System: PPARα-humanized mice (hPPARα), which are mice with the mouse Ppara gene replaced by the human PPARA gene [4] [2].
  • Dosing: Mice are administered this compound via gavage or diet, often at high doses (e.g., 1.25 g/kg body weight) for several weeks [2].
  • Endpoints Measured:
    • Gene Expression: RNA sequencing and qRT-PCR analysis of livers for classic PPARα target genes [4] [5].
    • Pathology: Liver weight, histology, and analysis for tumors [2].
  • Key Finding: hPPARα mice exhibit the desired lipid-lowering effects of this compound but show a strong resistance to hepatocyte proliferation, hypertrophy, and carcinogenesis compared to wild-type mice [4] [2].
In Vitro Studies in Primary Hepatocytes

This approach isolates the cellular response by using liver cells directly.

  • Test System: Primary hepatocytes isolated from humans and rodents (e.g., rats) [6] [3].
  • Treatment: Cells are exposed to PPARα agonists like GW7647 or fenofibric acid [6] [3].
  • Endpoints Measured:
    • Gene Expression Profiling: Transcriptomics (e.g., RNA-seq) to compare the full suite of activated or repressed genes in both species [6].
    • Chromatin Immunoprecipitation (ChIP): To map the binding sites of PPARα in the genome and identify differences in the regulatory networks between species [6].
  • Key Finding: Human hepatocytes show a qualitatively different transcriptional response, failing to induce many peroxisome proliferation-associated genes (e.g., THIO, PMP-70) that are robustly induced in rat cells, even when human PPARα is overexpressed [3].

Molecular Mechanism of Species-Specific Effects

The following diagram illustrates the key molecular pathway that explains why this compound causes liver cancer in rodents but not in humans.

G This compound This compound PPARa_Rodent PPARα (Rodent) This compound->PPARa_Rodent Activates PPARa_Human PPARα (Human) This compound->PPARa_Human Activates Target_Genes Target Gene Expression PPARa_Rodent->Target_Genes Robustly induces PPARa_Human->Target_Genes Differentially induces Lipid_Metabolism Lipid Metabolism Genes (e.g., for β-oxidation) Target_Genes->Lipid_Metabolism Cell_Proliferation Cell Proliferation Genes (e.g., c-Myc) Target_Genes->Cell_Proliferation In Rodents Only Outcome_Rodent Outcome: Peroxisome Proliferation Hepatocyte Proliferation → Hepatocarcinogenesis Lipid_Metabolism->Outcome_Rodent Outcome_Human Outcome: Lipid Lowering No Proliferation → No Carcinogenesis Lipid_Metabolism->Outcome_Human Cell_Proliferation->Outcome_Rodent

The core difference lies in the downstream regulatory network. In rodents, PPARα activation leads to the downregulation of specific microRNAs (like let-7C), which subsequently allows for the increased expression of oncogenes like c-Myc, driving cell proliferation [1] [4]. This critical step does not occur in humans or in mice expressing the human PPARα gene [1] [4]. Therefore, while the beneficial lipid-metabolizing genes are induced in both species, the pro-proliferative signals are not activated in humans.


Application in Preclinical Safety Evaluation

The evidence supports the use of advanced models to accurately assess human risk.

  • Humanized PPARα Mice: These models are considered a more relevant tool for the preclinical safety assessment of PPARα agonists like this compound. They display the therapeutic hypolipidemic effects without the rodent-specific hepatotoxic and carcinogenic outcomes, providing a more human-predictive safety profile [2].
  • Weight of Evidence: Regulatory acceptance of the safety of fibrate drugs for humans relies on a weight-of-evidence approach that includes mechanistic data from these human-relevant models, confirming that the carcinogenic effect in rodents is not relevant to human patients [1] [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from hexane

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.15689456 Da

Monoisotopic Mass

250.15689456 Da

Boiling Point

159 °C at 0.02 mm Hg

Heavy Atom Count

18

LogP

4.387
log Kow = 4.77 (est)
3.4

Appearance

Solid powder

Melting Point

58-61
62 °C
61 - 63 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q8X02027X3

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 131 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 130 of 131 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (24.62%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (26.15%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (24.62%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Gemfibrozil is indicated to treat patients with Types IV and V hyperlipidemia who have elevated serum triglycerides (usually above 2000mg/dL), elevated VLDL cholesterol, fasting chylomicrons, are at risk of developing pancreatitis, and do not adequately respond to dietary restrictions. Gemfibrozil is also indicated to reduce the risk of developing coronary heart disease in patients with Type IIb hyperlipidemia without history or symptoms of coronary heart disease; who do not adequately respond to weight loss, diet, exercise, and other medications; and have low HDL, raised LDL, and raised triglycerides.
FDA Label
Gemfibrozil is an FDA-approved fibric acid agent (fibrate) to manage hypertriglyceridemia (particularly in type IV and V hyperlipidemia). Diet and exercise constitute the first-line treatment for mild and moderate hypertriglyceridemia. However, patients with no adequate therapeutic response to dietary measurements will benefit from the initiation of this medication. Very high levels of triglycerides represent a risk factor for the development of acute pancreatitis. Gemfibrozil is a useful medication for the reduction of triglycerides in patients with very high serum triglycerides levels.

Livertox Summary

Gemfibrozil is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. Gemfibrozil therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury.

Drug Classes

Breast Feeding; Lactation; Anticholesteremic Agents; Antilipemic Agents; Fibric acids;
Antilipemic Agents

Therapeutic Uses

Gemfibrozil is used to reduce the risk of developing coronary heart disease in patients with type IIb hyperlipoproteinemia without clinical evidence of coronary heart disease (primary prevention) who have an inadequate response to dietary management, weight loss, exercise, and drugs known to reduce LDL-cholesterol and increase HDL-cholesterol (e.g., bile acid sequestrants) and who have low HDL-cholesterol concentrations in addition to elevated LDL-cholesterol and triglycerides. /Included in US product label/
In a randomized, double-blind five-year trial, ... the efficacy of simultaneously elevating serum levels of high-density lipoprotein (HDL) cholesterol and lowering levels of non-HDL cholesterol with gemfibrozil in reducing the risk of coronary heart disease /was examined/ in 4081 asymptomatic middle-aged men (40 to 55 years of age) with primary dyslipidemia (non-HDL cholesterol greater than or equal to 200 mg per deciliter [5.2 mmol per liter] in two consecutive pretreatment measurements). One group (2051 men) received 600 mg of gemfibrozil twice daily, and the other (2030 men) received placebo. Gemfibrozil caused a marked increase in HDL cholesterol and persistent reductions in serum levels of total, low-density lipoprotein (LDL), and non-HDL cholesterol and triglycerides. There were minimal changes in serum lipid levels in the placebo group. The cumulative rate of cardiac end points at five years was 27.3 per 1,000 in the gemfibrozil group and 41.4 per 1,000 in the placebo group--a reduction of 34.0 percent in the incidence of coronary heart disease (95 percent confidence interval, 8.2 to 52.6; P less than 0.02; two-tailed test). The decline in incidence in the gemfibrozil group became evident in the second year and continued throughout the study. There was no difference between the groups in the total death rate, nor did the treatment influence the cancer rates. ...
... To compare the effectiveness and safety of lipid-lowering therapy in patients with and without HIV infection /a/ retrospective cohort study /was conducted in/ 829 patients with HIV infection and 6941 patients without HIV infection beginning lipid-lowering therapy for elevated low-density lipoprotein cholesterol or triglyceride levels. Compared with patients without HIV infection, patients with HIV infection beginning statin therapy had smaller reductions in low-density lipoprotein cholesterol levels (25.6% vs. 28.3%; P = 0.001), which did not vary by antiretroviral therapy class. Patients with HIV infection beginning gemfibrozil therapy had substantially smaller reductions in triglyceride levels than patients without HIV infection (44.2% vs. 59.3%; P < 0.001), and reductions with gemfibrozil varied by antiretroviral therapy class (44.0% [P = 0.001] in patients receiving protease inhibitors only, 26.4% [P < 0.001] in patients receiving protease inhibitors and nonnucleoside reverse transcriptase inhibitors [NNRTIs], and 60.3% [P = 0.94] in patients receiving NNRTIs only). Rhabdomyolysis was diagnosed in 3 patients with HIV infection and 1 patient without HIV infection. No clinically recognized cases of myositis or myopathy were observed. The risk for laboratory adverse events was low (<5%), although it was increased in patients with HIV infection. Limitations: Laboratory measurements were not uniformly performed according to HIV status, and adequate fasting before lipoprotein testing could not be verified. Results may not be completely generalizable to uninsured persons, women, or certain racial or ethnic minorities. Dyslipidemia, particularly hypertriglyceridemia, is more difficult to treat in patients with HIV infection than in the general population. However, patients with HIV infection receiving NNRTI-based antiretroviral therapy and gemfibrozil had triglyceride responses similar to those in patients without HIV infection.
Gemfibrozil is used as an adjunct to dietary therapy for the management of severe hypertriglyceridemia in patients at risk of developing pancreatitis (typically those with serum triglyceride concentrations exceeding 2000 mg/dL and elevated concentrations of VLDL and fasting chylomicrons) who do not respond adequately to dietary management. Gemfibrozil also may be used in patients with triglyceride concentrations of 1000-2000 mg/dL who have a history of pancreatitis or of recurrent abdominal pain typical of pancreatitis; however, efficacy of the drug in patients with type IV hyperlipoproteinemia and triglyceride concentrations less than 1000 mg/dL who exhibit type V patterns subsequent to dietary or alcoholic indiscretion has not been adequately studied. The manufacturer states that gemfibrozil is not indicated for use in patients with type I hyperlipoproteinemia who have elevated triglyceride and chylomicron concentrations but normal VLDL-cholesterol concentrations. /Included in US product label/
For more Therapeutic Uses (Complete) data for Gemfibrozil (6 total), please visit the HSDB record page.

Pharmacology

Gemfibrozil alters lipid metabolism to treat patients with hyperlipidemia.[L8525] The duration of action requires twice daily dosing as the mean residence time of gemfibrozil is up to 9.6h in patients with chronic renal failure.[A185813] Gemfibrozil has a wide therapeutic index as trials with twice the standard dose were not associated with severe side effects.[A185816,L8525] Patients taking gemfibrozil may be at an increased risk of developing cholelithiasis and cholecystitis, as seen in patients taking [clofibrate].[L8525]
Gemfibrozil is a fibric acid derivative with hypolipidemic effects. Gemfibrozil interacts with peroxisome proliferator-activated receptors (PPARalpha) resulting in PPARalpha-mediated stimulation of fatty acid oxidation and an increase in lipoprotein lipase (LPL) synthesis. This enhances triglyceride-rich lipoprotein clearance and reduces the expression of apolipoprotein C-III (apoC-III). The reduction in hepatic production of apoC-III results in subsequent reduction of serum levels of very-low-density-lipoprotein cholesterol (VLDL-C). In addition, gemfibrozil-mediated PPARalpha stimulation of apoA-I and apoA-II expression results in an increase in high-density lipoprotein cholesterol (HDL-C).

MeSH Pharmacological Classification

Cytochrome P-450 CYP2C8 Inhibitors

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AB - Fibrates
C10AB04 - Gemfibrozil

Mechanism of Action

Gemfibrozil activates peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism. This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB. Upregulated LPL reduces plasma triglyceride levels. Decreased hepatic removal of fatty acids decreases the production of triglycerides. The effects on apoB synthesis and clearance decrease VLDL production which also reduce plasma triglyceride levels. Gemfibrozil's glucuronide metabolite is also an inhibitor of CYP2C8.
The present study underlines the importance of PI3K in mediating the anti-inflammatory effect of gemfibrozil, a prescribed lipid-lowering drug for humans, in mouse microglia. Gemfibrozil inhibited LPS-induced expression of inducible NO synthase (iNOS) and proinflammatory cytokines in mouse BV-2 microglial cells and primary microglia. By overexpressing wild-type and dominant-negative constructs of peroxisome proliferator-activated receptor-alpha (PPAR-alpha) in microglial cells and isolating primary microglia from PPAR-alpha-/- mice, we have demonstrated that gemfibrozil inhibits the activation of microglia independent of PPAR-alpha. Interestingly, gemfibrozil induced the activation of p85alpha-associated PI3K (p110beta but not p110alpha) and inhibition of that PI3K by either chemical inhibitors or dominant-negative mutants abrogated the inhibitory effect of gemfibrozil. Conversely, overexpression of the constitutively active mutant of p110 enhanced the inhibitory effect of gemfibrozil on LPS-induced expression of proinflammatory molecules. Similarly, gemfibrozil also inhibited fibrillar amyloid beta (Abeta)-, prion peptide (PrP)-, dsRNA (poly IC)-, HIV-1 Tat-, and 1-methyl-4-phenylpyridinium (MPP+)-, but not IFN-gamma-, induced microglial expression of iNOS. Inhibition of PI3K also abolished the inhibitory effect of gemfibrozil on Abeta-, PrP-, poly IC-, Tat-, and MPP+-induced microglial expression of iNOS. Involvement of NF-kappaB activation in LPS-, Abeta-, PrP-, poly IC-, Tat-, and MPP+-, but not IFN-gamma-, induced microglial expression of iNOS and stimulation of IkappaBalpha expression and inhibition of NF-kappaB activation by gemfibrozil via the PI3K pathway suggests that gemfibrozil inhibits the activation of NF-kappaB and the expression of proinflammatory molecules in microglia via PI3K-mediated up-regulation of IkappaBalpha.
... After 2-4 months of gemfibrozil therapy in patients with type IIa, IIb, IV, or V hyperlipoproteinemia, HDL-apoprotein A-I (HDL-apoA-I) may be either unchanged or increased and HDL-apoprotein A-II (HDL-apoA-II) is increased. Unlike niacin, gemfibrozil has not been shown to reduce HDL2 catabolism. Gemfibrozil has been reported to increase the synthetic rates of HDL-apoA-I and HDL-apoA-II in patients with type V hyperlipoproteinemia. The HDL2 subfraction is increased to a greater degree than the HDL3 subfraction during gemfibrozil therapy. Low HDL2 concentrations have been reported to correlate with increased coronary heart disease. Gemfibrozil increases serum reserve cholesterol binding capacity (SRCBC), the capacity of serum to solubilize additional cholesterol, by about 60%. SRCBC exists in a subclass of HDL.31 In patients with types IIa, IIb, or IV hyperlipoproteinemia, serum concentrations of apoprotein B usually decrease during gemfibrozil therapy; decreases in apoprotein B follow changes in LDL-cholesterol. However, in another study in patients with primary hypertriglyceridemia associated with coronary heart disease (CHD), LDL-apoprotein B increased in a few patients. In patients with type V hyperlipoproteinemia, apoprotein B concentration has been reported to increase during gemfibrozil therapy.
In humans, gemfibrozil inhibits lipolysis of fat in adipose tissue and decreases the hepatic uptake of plasma free fatty acids (i.e., free fatty acid turnover is decreased), thereby reducing hepatic triglyceride production (triglyceride turnover rate is decreased). The drug also reportedly inhibits production and increases clearance of VLDL-apoprotein B (VLDL-apoB), leading to a decrease in VLDL-triglyceride production, enhanced clearance of VLDL-triglyceride, and, subsequently, a decrease in serum triglyceride concentrations. The increase in serum total LDL concentration that may occur with gemfibrozil may be caused by a decrease in the catabolic rate of LDL, possibly secondary to an effect(s) of the drug on hepatic metabolism of LDL, and/or by an increase in the catabolic rate of VLDL-cholesterol. In animals, gemfibrozil reduces incorporation of long-chain fatty acids into newly formed triglycerides and inhibits basal, norepinephrine-induced, isoproterenol-stimulated, and cyclic adenosine-3',5'-monophosphate (AMP)-stimulated lipolysis of adipose tissue. It has been proposed that this reduction in adipose tissue lipolysis may be a mechanism for decreased serum triglyceride concentrations; however, it is unlikely that the drug's antilipemic effect in humans results from this mechanism of action.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Vapor Pressure

3.1X10-5 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

25812-30-0

Absorption Distribution and Excretion

Gemfibrozil is absorbed from the gastrointestinal tract. In healthy volunteers, a 900mg oral dose of gemfibrozil has a Cmax of 46±16µg/mL with a Tmax of 2.2±1.1h. In patients with chronic renal failure, gemfibrozil has a Cmax of 13.8±11.1µg/mL with a Tmax of 2.3±1.0h. In patients with liver disease, gemfibrozil has a Cmax of 23.0±10.3µg/mL with a Tmax of 2.6±1.7h.
Approximately 70% of a dose of gemfibrozil is eliminated in the urine. The majority of a dose is eliminated as a glucuronide conjugate and <2% is elimiinated as the unmetabolized drug. 6% of a dose is eliminated in the feces. In healthy volunteers, 0.02-0.15% of a dose was detected in the urine as unmetabolized gemfibrozil, with 7-14% detected as conjugated metabolites. In patients with renal failure, trace amounts of unmetabolized gemfibrozil is present in the urine, with 0.5-9.8% detected as conjugated metabolites. In patients with liver disease, 0.1-0.2% of a dose was detected in the urine as unmetabolized gemfibrozil, with 25-50% detected as conjugated metabolites.
The volume of distribution of gemfibrozil is estimated to be 0.8L/kg.
The clearance of gemfibrozil is estimated to be 6.0L/h.
Studies in monkeys indicate that gemfibrozil crosses the placenta.
About 95% of gemfibrozil is protein bound. In vitro at concentrations of 0.1-12 ug/mL, 97% of gemfibrozil is bound to 4% human serum albumin; the major metabolite of gemfibrozil (metabolite III) has no effect on the binding capacity of gemfibrozil.
In animals, maximum tissue concentrations of gemfibrozil were reached 1 hour after administration of a single dose, and highest concentrations occurred in liver and kidneys.
Gemfibrozil is rapidly and completely absorbed from the GI tract. The relative bioavailability of gemfibrozil capsules compared with an oral solution of the drug is 97%. The drug undergoes enterohepatic circulation. Plasma gemfibrozil concentrations show marked interindividual variability but tend to increase proportionally with increasing dose. Plasma concentrations of the drug do not appear to correlate with therapeutic response. Following single or multiple oral doses of gemfibrozil, peak plasma concentrations of the drug occur within 1-2 hours. Following oral administration of a single 800-mg dose in healthy adults in one study, mean peak plasma gemfibrozil concentrations of 33 ug/mL occurred 1-2 hours after ingestion. Following oral administration of multiple doses of the drug (600 mg twice daily) in healthy adults in another study, mean peak plasma concentrations of the drug were 16-23 ug/mL about 1-2 hours after a dose.
For more Absorption, Distribution and Excretion (Complete) data for Gemfibrozil (9 total), please visit the HSDB record page.

Metabolism Metabolites

Gemfibrozil undergoes hydroxylation at the 5'-methyl and 4' positions to form the M1 and M2 metaolites respectively. Gemfibrozil also undergoes O-glucuronidation to form gemfibrozil 1-beta glucuronide, an inhibitor of CYP2C8. This O-glucuronidation is primarily mediated by UGT2B7, but also by UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B17.
Gemfibrozil is biotransformed extensively following oral administration. A major pathway of gemfibrozil metabolism is via glucuronidation. Following a single oral administration of 450 mg (6 mg/kg bw est) gemfibrozil to six male subjects, gemfibrozil glucuronide represented approximately 50% of the total urinary metabolites (32% of the dose) recovered within 24 hr. Very similar results had been obtained in /another/ ... study, in which 31% of the dose was recovered as urinary gemfibrozil glucuronide over 0-48 hr. Among metabolites resulting from phase I biotransformation, 5-(5-carboxy-2-methylphenoxy)-2,2-dimethyl pentanoic acid (M3) was the major metabolite recovered. ... A 24-hr urine collection contained both free and conjugated M3 at approximately 15% and 5% of the total dose, respectively, while, in /another/ study, free and conjugated M3 represented approximately 7% and 5% of the recovered radiactivity, respectively. Other minor metabolites identified were the 5-hydroxymethyl derivative (M2, an intermediate in the pathway to M3), a 4-hydroxy derivative (M1) and a 2- hydroxymethyl derivative (M4). In aggregate, urinary and fecal excretion of radioactivity accounted for 66% and 6%, respectively, of the elimination of orally administered gemfibrozil over five days.
The exact metabolic fate of gemfibrozil has not been fully elucidated, but the drug appears to be metabolized in the liver to 4 major metabolites produced via 3 metabolic pathways. Gemfibrozil undergoes hydroxylation of the m-methyl group to the corresponding benzyl alcohol derivative (metabolite II), which is rapidly oxidized to a benzoic acid metabolite (metabolite III, 3-[(4-carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid), the major metabolite. The drug also undergoes hydroxylation of the aromatic ring to produce a phenol derivative (metabolite I) which is probably further metabolized to a compound that is phenolic but has no intact carboxylic acid function (metabolite IV). Metabolite I is pharmacologically active. The drug and its metabolites also undergo conjugation.
The roles of multidrug resistance-associated protein (Mrp) 2 deficiency and Mrp3 up-regulation were evaluated on the metabolism and disposition of gemfibrozil. Results from in vitro studies in microsomes showed that the hepatic intrinsic clearance (CLint) for the oxidative metabolism of gemfibrozil was slightly higher (1.5-fold) in male TR- rats, which are deficient in Mrp2, than in wild-type Wistar rats, whereas CLint for glucuronidation was similar in both strains. The biliary excretion of intravenously administered [14C]gemfibrozil was significantly impaired in TR-) rats compared with Wistar rats (22 versus 93% of the dose excreted as the acyl glucuronides over 72 h). Additionally, the extent of urinary excretion of radioactivity was much higher in TR- than in Wistar rats (78 versus 2.6% of the dose). There were complex time-dependent changes in the total radioactivity levels and metabolite profiles in plasma, liver and kidney, some of which appeared to be related to the up-regulation of Mrp3. Overall, it was demonstrated that alterations in the expression of the transporters Mrp2 and Mrp3 significantly affected the excretion as well as the secondary metabolism and distribution of (14)Cgemfibrozil.
... (14)C-Gemfibrozil was administered orally to rats at a dose of 2000 mg/kg. At various time points, radioactivity in urine was analyzed by liquid scintillation spectrometry, high-pressure liquid chromatography, liquid chromatography/mass spectrometry, gas chromatography/mass spectroscopy, and nuclear magnetic resonance. Nine metabolites of gemfibrozil were identified, some that have not been reported previously. Although the majority of metabolites were glucuronidated, some nonglucuronidated metabolites were identified in urine, including a diol metabolite (both ring methyls hydroxylated), and the product of its further metabolism, the acid-alcohol derivative (ortho ring methyl hydroxylated, meta ring methyl completely oxidized to the acid). Hydroxylation of the aromatic ring also was a common pathway for gemfibrozil metabolism, leading to the production of two phenolic metabolites, only one of which was detected in the urine in the nonconjugated or free form. Also of interest was the finding that both acyl and ether glucuronides were produced, including both glucuronide forms of the same metabolite (e. g., 1-O-GlcUA, 5'-COOH-gemfibrozil, and 5'-COO-GlcUA-gemfibrozil); the positions and functionality of the glucuronide conjugates were identified using base hydrolysis or glucuronidase treatment, in combination with liquid chromatography/MS and nuclear magnetic resonance.
Gemfibrozil has known human metabolites that include (2S,3S,4S,5R)-6-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.
Hepatic. Gemfibrozil mainly undergoes oxidation of a ring methyl group to successively form a hydroxymethyl and a carboxyl metabolite. Route of Elimination: Approximately seventy percent of the administered human dose is excreted in the urine, mostly as the glucuronide conjugate, with less than 2% excreted as unchanged gemfibrozil. Half Life: 1.5 hours

Wikipedia

Gemfibrozil

Drug Warnings

Adverse effects of gemfibrozil are infrequent and generally mild; however, because of the chemical, pharmacologic, and clinical similarities between clofibrate (no longer commercially available in the US) and gemfibrozil, the possibility that gemfibrozil may share the toxic potentials of clofibrate should be considered.
The most frequent adverse effects of gemfibrozil involve the GI tract and occasionally may be severe enough to require discontinuance of the drug. Abdominal pain (and, in some instances, acute appendicitis), and epigastric pain or dyspepsia are common adverse GI effects reported with gemfibrozil. Nausea, vomiting, diarrhea, constipation, and flatulence occur less frequently; cholestatic jaundice also has been reported. Dry mouth, anorexia and/or weight loss, gas pain, pancreatitis, colitis, and heartburn have also been reported in patients receiving gemfibrozil but have not been directly attributed to the drug.
Headache, dizziness, drowsiness or somnolence, blurred vision, paresthesia, hypesthesia, taste perversion, peripheral neuritis, mental depression, and impotence and decreased libido have been reported in patients receiving gemfibrozil. Although a causal relationship has not been established, vertigo, syncope, insomnia, asthenia, chills, psychic problems, fatigue, confusion, and seizures have also occurred in patients receiving the drug.
Slight decreases in hemoglobin and hematocrit and in leukocyte count have occurred in a few patients receiving gemfibrozil; these levels stabilize during long-term administration. Eosinophilia has also been reported. The drug may also affect blood coagulation. Severe anemia, leukopenia, thrombocytopenia, and bone marrow hypoplasia reportedly have occurred rarely in patients receiving gemfibrozil. Therefore, the manufacturer recommends that blood cell counts be monitored periodically during the first 12 months of therapy.
For more Drug Warnings (Complete) data for Gemfibrozil (19 total), please visit the HSDB record page.

Biological Half Life

Gemfibrozil has a plasma half-life of 1.5 hours. In patients with renal failure the half life is 2.4h and in patients with liver disease the half life is 2.1h.
The elimination half-life of gemfibrozil is about 1.5 hours after a single dose and 1.3-1.5 hours after multiple doses in individuals with normal renal function.
The disposition of the lipid-lowering drug gemfibrozil was studied in patients with either renal (n = 8) or hepatic disease (n = 8) and compared to those of healthy volunteers (n = 6). ... Following oral administration of 900 mg gemfibrozil ... the elimination half-life of the drug was 1.5 hr in controls, 2.4 hr in renal failure, and 2.1 hr in liver disease.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

It is prepared by reaction of the lithium salt of sodium or magnesium isobutyrate (made by reaction of the absolutely dry isobutyrates with butyllithium) with 3-(2,5-xylyloxy)propyl bromide.
Preparation: M. Hayashi et al., De 2700021; eidem, US 4052512 (both 1977 to Ono).

Analytic Laboratory Methods

Analyte: gemfibrozil; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: gemfibrozil; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 276 nm and comparison to standards
Analyte: gemfibrozil; matrix: pharmaceutical preparation (capsule; tablet); procedure: infrared absorption spectrophotometry of a potassium bromide dispersion with comparison to standards (chemical identification)
Analyte: gemfibrozil; matrix: pharmaceutical preparation (capsule; tablet); procedure: liquid chromatography with ultraviolet detection at 276 nm and comparison to standards (chemical purity)

Clinical Laboratory Methods

Analyte: gemfibrozil; matrix: pharmaceutical preparation; procedure: high-performance liquid chromatography with ultraviolet detection at 276 nm
Analyte: gemfibrozil; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of detection: 100 ng/mL
Analyte: gemfibrozil; matrix: blood (whole), blood (plasma), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 276 nm; limit of quantitation: 500 ng/mL
Analyte: gemfibrozil; matrix: blood (plasma), tissue; procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 25 ng/mL

Storage Conditions

Commercially available gemfibrozil tablets should be stored in tight containers at a temperature less than 30 °C.

Interactions

In a randomized crossover study, 24 SLCO181-genotyped healthy volunteers were given daily doses of 1,200 mg gemfibrozil, 40 mg atorvastatin, or placebo, followed by 0.25 mg of repaglinide on day 3. The mean increase in the repaglinide area under the plasma concentration-time curve from 0 hr to infinity (AUC(0-infinity)) produced by gemfibrozil was larger in individuals with the SLCO1B1 c.521CC genotype (n = 6) than in those with the c.521TC (n = 6) and c.521TT (n = 12) genotypes, by factors of 1.56 (P = 0.004) and 1.54 (P = 0.002), respectively. Gemfibrozil prolonged the repaglinide elimination half-life 1.43 times more in the c.521 CC group than in the c.521TT group (P = 0.047), but no differences were seen in the effects on peak plasma concentration (C(max)). While on gemfibrozil, the minimum blood glucose concentration after repaglinide intake was 19% lower in the c.521CC participants than in the c.521TT participants (P = 0.009). In the c.521TT group, atorvastatin intake had the effect of increasing repaglinide Cmax and AUC(0-infinity) by 41% (P = 0.001) and 18% (P = 0.033), respectively. In conclusion, the extent of gemfibrozil-repaglinide interaction depends on SLCO1B1 genotype. Atorvastatin raises plasma repaglinide concentrations, probably by inhibiting organic anion transporting polypeptide 1B1 (OATP1B1).
... In a randomized crossover study, 12 healthy volunteers received twice daily for 3 days either 600 mg gemfibrozil, 100 mg itraconazole (first dose 200 mg), both gemfibrozil and itraconazole, or placebo. On day 3 they ingested a 0.25 mg dose of repaglinide. Plasma drug and blood glucose concentrations were followed for 7 hr and serum insulin and C-peptide concentrations for 3 hr postdose. Gemfibrozil raised the area under the plasma concentration-time curve (AUC) of repaglinide 8.1-fold (range 5.5- to 15.0-fold; p<0.001) and prolonged its half-life (t(1/2)) from 1.3 to 3.7 hr (p<0.001). Although itraconazole alone raised repaglinide AUC only 1.4-fold (1.1- to 1.9-fold; p<0.001), the gemfibrozil-itraconazole combination raised it 19.4-fold (12.9- to 24.7-fold) and prolonged the t(1/2) of repaglinide to 6.1 hr (p<0.001). Plasma repaglinide concentration at 7 hr was increased 28.6-fold by gemfibrozil and 70.4-fold by the gemfibrozil-itraconazole combination (p<0.001). Gemfibrozil alone and in combination with itraconazole considerably enhanced and prolonged the blood glucose-lowering effect of repaglinide; i.e., repaglinide became a long-acting and stronger antidiabetic. Clinicians should be aware of this previously unrecognised and potentially hazardous interaction between gemfibrozil and repaglinide. Concomitant use of gemfibrozil and repaglinide is best avoided. If the combination is considered necessary, repaglinide dosage should be greatly reduced and blood glucose concentrations carefully monitored.
Concomitant administration of gemfibrozil 600 mg and a single 0.25-mg dose of repaglinide (dosage strength not commercially available in the US) in healthy individuals receiving gemfibrozil 600 mg twice daily for 3 days increased repaglinide AUC by 8.1-fold and prolonged the half-life of repaglinide from 1.3 to 3.7 hours. When both gemfibrozil and itraconazole were co-administered with repaglinide, the AUC of repaglinide was increased 19-fold and repaglinide half-life was prolonged to 6.1 hours. Plasma repaglinide concentration at 7 hours increased 28.6-fold with concomitant gemfibrozil administration and 70.4-fold with concomitant gemfibrozil-itraconazole therapy. Gemfibrozil therapy should not be initiated in patients taking repaglinide, and those taking gemfibrozil should not begin therapy with repaglinide, since such concomitant use may enhance and prolong the hypoglycemic effects of repaglinide. In addition, because of the apparent synergistic inhibitory effect of gemfibrozil and itraconazole on repaglinide metabolism, patients already receiving concomitant therapy with repaglinide and gemfibrozil should not receive itraconazole.
Myopathy and/or fatal or nonfatal rhabdomyolysis has occurred with combined gemfibrozil and statin (e.g., cerivastatin [no longer commercially available], lovastatin) therapy.
For more Interactions (Complete) data for Gemfibrozil (15 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Modeling degradation kinetics of gemfibrozil and naproxen in the UV/chlorine system: Roles of reactive species and effects of water matrix

Huaying Liu, Zhichao Hou, Yingjie Li, Yajie Lei, Zihao Xu, Junjie Gu, Senlin Tian
PMID: 34303168   DOI: 10.1016/j.watres.2021.117445

Abstract

The UV/chlorine system has been regarded as an efficient oxidation technology for the removal of aqueous micropollutants. However, the roles of the possible radical species for this system on the elimination under environmentally relevant conditions/real waters were still largely unknown. Herein, the specific roles of radical species in the UV/chlorine oxidation degradation of gemfibrozil and naproxen as representative micropollutants were quantified by a steady-state kinetic prediction model considering the effects of water matrices. Overall, the model predicted results are consistent with the experimental data well. •OH and reactive chlorine species (RCS, such as Cl•, ClO•, and Cl

) contributions to gemfibrozil and naproxen degradation were water matrix specific. In pure water, both primary reactive species (i.e., •OH and Cl•) and secondary species ClO• dominated gemfibrozil and naproxen degradation, and their individual and the sum of the contributions to degradation rates reduced with pH increase of from 5 to 9. In the presence of Cl
, we found that Cl

and in particular ClO• were responsible for the enhanced degradation with increasing Cl
concentrations due to the considerable ClO• reactivity of gemfibrozil (1.93 × 10
M
s
) and naproxen (9.24 × 10
M
s
) and the rapid transformation of Cl

to ClO•. The presence of HCO
notably facilitated the degradation in the UV/chlorine process because of the generation of CO

. CO

showed high reactivity with gemfibrozil and naproxen corresponding to respective second-order reaction rate constants of 2.45 × 10
and 3.50 × 10
M
s
. Dissolved organic matter induced obvious scavenging for •OH, Cl•, and ClO• and greatly retarded the degradation. The constructed model considering the effects of above water matrix has successfully predicted the oxidation degradation kinetics in real waters, and both •OH and CO

are the predominant reactive species in the degradation. This study is helpful for comprehensive understanding the roles of possible radical species in micropollutant removal by UV/chlorine oxidation under real water matrix.


Lipid status and linear relationship between total cholesterol and triglycerides in glycogen storage disease type I

Z-J Zhang, Y-H Yuan, M-S Ma, Y-H Hong, Z-X Sun, Y-W Xu, M Wei, Z-Q Qiu
PMID: 33090409   DOI: 10.26355/eurrev_202010_23218

Abstract

Glycogen storage disease type Ia (GSDIa) is a glucose metabolic disorder. GSDIa patients are characterized by hypoglycemia, hepatomegaly, hyperlipidemia, and hyperlactacidemia. This retrospective study aimed to review the lipid status, explore lipid treatment targets, and assess preferable lipid-lowering drugs.
Clinical data on GSDIa patients' characteristics were collected. Most patients were followed-up once a year. Diet control and raw cornstarch treatment were used to maintain normal blood glucose and lipid levels. Some patients were given lipid-lowering drugs. We compared the lipid levels before and after each treatment.
A total of 163 GSDIa patients were enrolled in this study. After treatment with raw cornstarch, the total triglycerides (TG) level has significantly decreased by 30±50% (8.37±7.23 to 5.39±5.29 mmol/L, p<0.001). There was no change in the total cholesterol (TC) level. Fifteen patients regularly took atorvastatin, and 15 took fibrates for more than one year. The therapeutic effect of atorvastatin was better than fibrates. The TC was positively correlated with TG after treatment, resulting in the following linear equation: TG=1.63×TC-2.86. Using this equation and Chinese children's normal TC level of 5.18 mmol/L, we aimed to maintain the patients at TG < 5.58 mmol/L.
Patients with GSDIa have significant abnormalities in lipid metabolism. Because the complications of hyperlipidemia are caused mainly by TC, thereby, by maintaining it at a normal level, we could set a TG target by the linear equation that allowed a certain degree of hypertriglyceridemia. This study found that the therapeutic effect of atorvastatin was better than fibrates.


Effects of single and combined exposures of gold (nano versus ionic form) and gemfibrozil in a liver organ culture of Sparus aurata

A Barreto, A Carvalho, D Silva, E Pinto, A Almeida, P Paíga, L Correira-Sá, C Delerue-Matos, T Trindade, A M V M Soares, K Hylland, S Loureiro, M Oliveira
PMID: 33181940   DOI: 10.1016/j.marpolbul.2020.111665

Abstract

In vitro methods have gained rising importance in ecotoxicology due to ethical concerns. The aim of this study was to assess the single and combined in vitro effects of gold, as nanoparticle (AuNPs) and ionic (Au
) form, and the pharmaceutical gemfibrozil (GEM). Sparus aurata liver organ culture was exposed to gold (4 to 7200 μg·L
), GEM (1.5 to 15,000 μg·L
) and combination 80 μg·L
gold +150 μg·L
GEM for 24 h. Endpoints related with antioxidant status, peroxidative/genetic damage were assessed. AuNPs caused more effects than Au
, increasing catalase and glutathione reductase activities and damaging DNA and cellular membranes. Effects were dependent on AuNPs size, coating and concentration. GEM damaged DNA at an environmentally relevant concentration, 1.5 μg·L
. Overall, the effects of the combined exposures were higher than the predicted, based on single exposures. This study showed that liver culture can be a useful model to study contaminants effects.


Novel Disinfection Byproducts Formed from the Pharmaceutical Gemfibrozil Are Bioaccumulative and Elicit Increased Toxicity Relative to the Parent Compound in Marine Polychaetes (

Nicolette E Andrzejczyk, Justin B Greer, Eric Nelson, Junqian Zhang, John M Rimoldi, Rama S V Gadepalli, Isaiah Edwards, Daniel Schlenk
PMID: 32794702   DOI: 10.1021/acs.est.0c01080

Abstract

Formation of halogenated disinfection byproducts (DBPs) from pharmaceutically active compounds has been observed in water supply systems following wastewater chlorination. Although research has been limited thus far, several studies have shown that halogenated DBPs may elicit increased toxicity compared to their parent compounds. For example, the lipid regulator gemfibrozil has been shown to form chlorogemfibrozil (Cl-gemfibrozil) and bromogemfibrozil (Br-gemfibrozil) following chlorination, which are more potent antiandrogens in male Japanese medaka (
) compared to their parent compounds. In the present study, we aimed to characterize the bioaccumulative ability of halogenated gemfibrozil DBPs in marine polychaetes
chronic sediment exposures and, consequently, to assess the chronic and acute toxicity of halogenated gemfibrozil DBPs through sediment (
) and aqueous (
and
) toxicity evaluations. Following 28 day sediment exposures, Cl-gemfibrozil and Br-gemfibrozil bioaccumulated within
, with both compounds reducing survival and growth. The biota-sediment accumulation factors determined for Cl-gemfibrozil and Br-gemfibrozil were 2.59 and 6.86, respectively. Furthermore, aqueous 96 h toxicity tests with
indicated that gemfibrozil DBPs elicited increased toxicity compared to the parent compound. While gemfibrozil had an acute LC50 value of 469.85 ± 0.096 mg/L, Cl-gemfibrozil and Br-gemfibrozil had LC50 values of 12.34 ± 0.085 and 9.54 ± 0.086 mg/L, respectively. Although acute toxicity is relatively low, our results indicate that halogenated gemfibrozil DBPs are bioaccumulative and may elicit effects in apex food web organisms prone to accumulation following lifelong exposures.


Single-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites Alone and in Combination with Gemfibrozil, Itraconazole, or Rifampin in Healthy Subjects: A Randomized, Parallel-Group, Open-Label Study

Jonathan Q Tran, Peijin Zhang, Atalanta Ghosh, Liangang Liu, Mary Syto, Xiaomin Wang, Maria Palmisano
PMID: 32857315   DOI: 10.1007/s12325-020-01473-0

Abstract

The aims of this study were to characterize the single-dose pharmacokinetics (PK) of the major active metabolites of ozanimod, CC112273 and CC1084037, and to evaluate the effect of gemfibrozil (a strong inhibitor of cytochrome P450 [CYP] 2C8), itraconazole (a strong inhibitor of CYP3A and P-glycoprotein [P-gp]), and rifampin (a strong inducer of CYP3A/P-gp and moderate inducer of CYP2C8) on the single-dose PK of ozanimod and its major active metabolites in healthy subjects.
This was a phase 1, randomized, parallel-group, open-label study with two parts. In part 1, 40 subjects were randomized to receive a single oral dose of ozanimod 0.46 mg (group A, n = 20) or oral doses of gemfibrozil 600 mg twice daily for 17 days with a single oral dose of ozanimod 0.46 mg on day 4 (group B, n = 20). In part 2, 60 subjects were randomized to receive a single oral dose of ozanimod 0.92 mg (group C, n = 20), oral doses of itraconazole 200 mg once daily for 17 days with a single oral dose of ozanimod 0.92 mg on day 4 (group D, n = 20), or oral doses of rifampin 600 mg once daily for 21 days with a single oral dose of ozanimod 0.92 mg on day 8 (group E, n = 20). Plasma PK parameters for ozanimod, CC112273, and CC1084037 were estimated using noncompartmental methods.
Dose-proportional increases in maximum observed concentration (C
) and area under the concentration-time curve (AUC) were observed for ozanimod, CC112273, and CC1084037. The mean terminal elimination half-life (t
) for ozanimod was approximately 20-22 h while the mean t
for CC112273 and CC1084037 were approximately 10 days. CC112273 and CC1084037 exposures were highly correlated with or without interacting drugs. Itraconazole increased ozanimod AUC by approximately 13% while rifampin reduced ozanimod AUC by approximately 24%, suggesting a minor role of CYP3A and P-gp in the overall disposition of ozanimod. Gemfibrozil increased the AUC for CC112273 and CC1084037 by approximately 47% and 69%, respectively. Rifampin reduced the AUC for CC112273 and CC1084037, primarily via CYP2C8 induction, by approximately 60% and 55%, respectively.
Ozanimod's major active metabolites, CC112273 and CC1084037, exhibited similar single-dose PK properties and their exposures were highly correlated. CYP2C8 is one of the important enzymes in the overall disposition of CC112273 and subsequently its direct metabolite CC1084037.
Clinical trial:
.


Gemfibrozil Protects Dopaminergic Neurons in a Mouse Model of Parkinson's Disease via PPARα-Dependent Astrocytic GDNF Pathway

Carl G Gottschalk, Malabendu Jana, Avik Roy, Dhruv R Patel, Kalipada Pahan
PMID: 33514677   DOI: 10.1523/JNEUROSCI.3018-19.2021

Abstract

Parkinson's disease (PD) is the most common neurodegenerative movement disorder in humans. Despite intense investigations, effective therapies are not yet available to halt the progression of PD. Gemfibrozil, a Food and Drug Administration-approved lipid-lowering drug, is known to decrease the risk of coronary heart disease by increasing the level of high-density lipoprotein cholesterol and decreasing the level of low-density lipoprotein cholesterol. This study underlines the importance of gemfibrozil in protecting dopaminergic neurons in an animal model of PD. Oral administration of the human equivalent dose of gemfibrozil protected tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra pars compacta and TH fibers in the striatum of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-insulted mice of both sexes. Accordingly, gemfibrozil also normalized striatal neurotransmitters and improved locomotor activities in MPTP-intoxicated mice. Gemfibrozil-mediated protection of the nigrostriatal and locomotor activities in WT but not PPARα
mice from MPTP intoxication suggests that gemfibrozil needs the involvement of peroxisome proliferator-activated receptor α (PPARα) in protecting dopaminergic neurons. While investigating further mechanisms, we found that gemfibrozil stimulated the transcription of glial-derived neurotrophic factor (GDNF) gene in astrocytes via PPARα and that gemfibrozil protected nigral neurons, normalized striatal fibers and neurotransmitters, and improved locomotor activities in MPTP-intoxicated G
mice, but not
mice lacking GDNF in astrocytes. These findings highlight the importance of the PPARα-dependent astroglial GDNF pathway in gemfibrozil-mediated protection of dopaminergic neurons in an animal model of PD and suggest the possible therapeutic use of gemfibrozil in PD patients.
Increasing the level of glial cell-derived neurotrophic factor (GDNF) in the brain is important for the protection of dopamine neurons in Parkinson's disease (PD). Although gene manipulation and GDNF protein infusion into the brain are available options, it seems from the therapeutic angle that the best option would be to stimulate/induce the production of GDNF
in the brain of PD patients. Here, we delineate that gemfibrozil, a lipid-lowering drug, stimulates GDNF in astrocytes via peroxisome proliferator-activated receptor α (PPARα). Moreover, gemfibrozil protected nigral neurons, normalized striatal fibers and neurotransmitters, and improved locomotor activities from MPTP toxicity via the PPARα-dependent astroglial GDNF pathway. These studies highlight a new property of gemfibrozil and suggest its possible therapeutic use in PD patients.


Gemfibrozil improves lipid metabolism in Nile tilapia Oreochromis niloticus fed a high-carbohydrate diet through peroxisome proliferator activated receptor-α activation

Yuan Luo, Chun-Ting Hu, Fang Qiao, Xiao-Dan Wang, Jian G Qin, Zhen-Yu Du, Li-Qiao Chen
PMID: 32540489   DOI: 10.1016/j.ygcen.2020.113537

Abstract

High carbohydrate diet (HCD) can induce lipid metabolism disorder, characterized by excessive lipid in farmed fish. Peroxisome proliferator activated receptor-α (PPARα) plays an important role in lipid homeostasis. In this study, we hypothesize that PPARα can improve lipid metabolism in fish fed HCD. Fish (3.03 ± 0.11 g) were fed with three diets: control (30% carbohydrate), HCD (45% carbohydrate) and HCG (HCD supplemented with 200 mg/kg gemfibrozil, an agonist of PPARα) for eight weeks. The fish fed HCG had higher growth rate and protein effiency than those fed the HCD diet, whereas the opposite trend was observed in feed conversion ratio, hepatosomatic index and mesenteric fat index. Additionally, fish fed HCG significantly decreased lipid accumulation in the whole body, liver and adipose tissues compared to those fed the HCD diet. Furthermore, fish in the HCG group significantly increased the mRNA and protein expression and protein dephosphorylation of PPARα. The HCG group also significantly increased the mRNA level of the downstream target genes of PPARα, whereas the opposite trend occured in the mRNA level of lipolysis-related genes compared to the HCD group. Besides, fish in the HCG group remarkably decreased the contents of alanine aminotransferase, aspartate aminotransferase and malondialdehyde, whereas the opposite occured in the activities of antioxidative enzymes and anti-inflammatory cytokine genes compared to the HCD group. This study indicates that gemfibrozil can improve lipid metabolism and maintain high antioxidant and anti-inflammatory capacity through activating PPARα in Nile tilapia fed a high carbohydrate diet.


Crystalline Sponges as a Sensitive and Fast Method for Metabolite Identification: Application to Gemfibrozil and its Phase I and II Metabolites

Lara Rosenberger, Carolina von Essen, Anupam Khutia, Clemens Kühn, Klaus Urbahns, Katrin Georgi, Rolf W Hartmann, Lassina Badolo
PMID: 32434832   DOI: 10.1124/dmd.120.091140

Abstract

Understanding the metabolism of new drug candidates is important during drug discovery and development, as circulating metabolites may contribute to efficacy or cause safety issues. In the early phase of drug discovery, human in vitro systems are used to investigate human relevant metabolism. Though conventional techniques are limited in their ability to provide complete molecular structures of metabolites (liquid chromatography mass spectrometry) or require a larger amount of material not available from in vitro incubation (nuclear magnetic resonance), we here report for the first time the use of the crystalline sponge method to identify phase I and phase II metabolites generated from in vitro liver microsomes or S9 fractions. Gemfibrozil was used as a test compound. Metabolites generated from incubation with microsomes or S9 fractions, were fractionated using online fraction collection. After chromatographic purification and fractionation of the generated metabolites, single crystal X-ray diffraction of crystalline sponges was used to identify the structure of gemfibrozil metabolites. This technique allowed for complete structure elucidation of 5'-CH
OH gemfibrozil (M1), 4'-OH gemfibrozil (M2), 5'-COOH gemfibrozil (M3), and the acyl glucuronide of gemfibrozil, 1-O-
-glucuronide (M4), the first acyl glucuronide available in the Cambridge Crystallographic Data Centre. Our study shows that when optimal soaking is possible, crystalline sponges technology is a sensitive (nanogram amount) and fast (few days) method that can be applied early in drug discovery to identify the structure of pure metabolites from in vitro incubations. SIGNIFICANCE STATEMENT: Complete structure elucidation of human metabolites plays a critical role in early drug discovery. Low amounts of material (nanogram) are only available at this stage and insufficient for nuclear magnetic resonance analysis. The crystalline sponge method has the potential to close this gap, as demonstrated in this study.


Rational design and biological evaluation of gemfibrozil modified Xenopus GLP-1 derivatives as long-acting hypoglycemic agents

Jing Han, Junjie Fu, Qimeng Yang, Feng Zhou, Xinyu Chen, Chenglin Li, Jian Yin
PMID: 32388115   DOI: 10.1016/j.ejmech.2020.112389

Abstract

Novel methods for peptides structural modification and bioactivity optimization are highly needed in peptide-based drug discovery. Herein, we explored the use gemfibrozil (GFZ) as an albumin binder to enhance the stability and improve the bioactivity of peptides. Short-acting Xenopus glucagon-like peptide-1 (xGLP-1) analogues with anti-diabetic activity were selected as the starting point. Mono-GFZ conjugation, peptide sequence hybridization, and dimeric-GFZ derivatization were successively used to generate novel GFZ-xGLP-1 conjugates, biologically screened by various in vitro and in vivo models. Dimeric-GFZ modified conjugate 3b was finally identified as a promising anti-diabetic candidate with high albumin binding affinity, enhanced in vivo stability in SD rats, and long-acting hypoglycemic activity in db/db mice. Moreover, GFZ endowed 3b with strong lipid-regulating ability in DIO and db/db mice. In a twelve-week study, chronic administration of 3b in db/db mice resulted in sustained glycemic control, to a greater extent than liraglutide and semaglutide. In addition, 3b showed comparable therapeutic efficacies to liraglutide and semaglutide on HbA1c and pancreas islets protection. Our studies reveal 3b as a potential candidate for the treatment of metabolic diseases and indicate dimeric-GFZ modification as a novel method for peptide optimization.


Gemfibrozil Induces Anemia, Leukopenia and Reduces Hematopoietic Stem Cells via PPAR-α in Mice

Gabriel Rufino Estrela, Adriano Cleis Arruda, Heron Fernandes Vieira Torquato, Leandro Ceotto Freitas-Lima, Mauro Sérgio Perilhão, Frederick Wasinski, Alexandre Budu, Ricardo Ambrósio Fock, Edgar Julian Paredes-Gamero, Ronaldo Carvalho Araujo
PMID: 32708962   DOI: 10.3390/ijms21145050

Abstract

Hypercholesterolemia, also called high cholesterol, is a form of hyperlipidemia, which may be a consequence of diet, obesity or diabetes. In addition, increased levels of low-density lipoprotein (LDL) and reduced levels of high-density lipoprotein (HDL) cholesterol are associated with a higher risk of atherosclerosis and coronary heart disease. Thus, controlling cholesterol levels is commonly necessary, and fibrates have been used as lipid-lowering drugs. Gemfibrozil is a fibrate that acts via peroxisome proliferator-activated receptor alpha to promote changes in lipid metabolism and decrease serum triglyceride levels. However, anemia and leukopenia are known side effects of gemfibrozil. Considering that gemfibrozil may lead to anemia and that gemfibrozil acts via peroxisome proliferator-activated receptor alpha, we treated wild-type and peroxisome proliferator-activated receptor alpha-knockout mice with gemfibrozil for four consecutive days. Gemfibrozil treatment led to anemia seven days after the first administration of the drug; we found reduced levels of hemoglobin, as well as red blood cells, white blood cells and a reduced percentage of hematocrits. PPAR-alpha-knockout mice were capable of reversing all of those reduced parameters induced by gemfibrozil treatment. Erythropoietin levels were increased in the serum of gemfibrozil-treated animals, and we also observed an increased expression of
(
) and
in renal tissue, while PPAR-alpha knockout mice treated with gemfibrozil did not present increased levels of serum erythropoietin or tissue HIF-2α and erythropoietin mRNA levels in the kidneys. We analyzed bone marrow and found that gemfibrozil reduced erythrocytes and hematopoietic stem cells in wild-type mice but not in PPAR-alpha-knockout mice, while increased colony-forming units were observed only in wild-type mice treated with gemfibrozil. Here, we show for the first time that gemfibrozil treatment leads to anemia and leukopenia via peroxisome proliferator-activated receptor alpha in mice.


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